molecular formula C38H59N5O5S B1163568 Progesterone 3-biotin

Progesterone 3-biotin

Cat. No.: B1163568
M. Wt: 698.0 g/mol
InChI Key: YDTYUCKIDRPFKB-BCBUBDITSA-N
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Description

Progesterone, along with pregnenolone, is the biosynthetic precursor of all other steroid hormones. Progesterone is synthesized from cholesterol by the sequential action of desmolase in the mitochondria, which produces pregnenolone, followed by Δ The main function of progesterone is to prepare the uterine lining for implantation of a fertilized ovum and to maintain pregnancy. Measurement of serum or plasma progesterone levels are used as an index to monitor ovulation and investigate luteal function. Progesterone 3-biotin is an affinity probe that allows progesterone to be detected or immobilized using the biotin ligand.

Properties

Molecular Formula

C38H59N5O5S

Molecular Weight

698.0 g/mol

IUPAC Name

N-[5-[[2-[(E)-(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C38H59N5O5S/c1-24(44)28-13-14-29-27-12-11-25-21-26(15-17-37(25,2)30(27)16-18-38(28,29)3)43-48-22-34(46)40-20-8-4-7-19-39-33(45)10-6-5-9-32-35-31(23-49-32)41-36(47)42-35/h21,27-32,35H,4-20,22-23H2,1-3H3,(H,39,45)(H,40,46)(H2,41,42,47)/b43-26+

InChI Key

YDTYUCKIDRPFKB-BCBUBDITSA-N

Isomeric SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C/C(=N/OCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)/CCC34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC34C)C

Synonyms

N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Progesterone 3-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of progesterone (B1679170) 3-biotin, a critical reagent in various biological assays and drug discovery applications. This document outlines the detailed methodologies for the key chemical transformations and purification strategies, supported by quantitative data and visual representations of the workflows.

Introduction

Progesterone, a key steroid hormone, plays a crucial role in the female reproductive system. The specific labeling of progesterone with biotin (B1667282) at the 3-position allows for its use as a probe in a wide array of biochemical assays, including immunoassays and affinity chromatography. The synthesis of progesterone 3-biotin is a two-step process involving the initial derivatization of progesterone to form an intermediate, Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO), followed by the coupling of this intermediate to an amine-functionalized biotin molecule. This guide provides detailed experimental protocols for each of these steps, as well as the subsequent purification of the final conjugate.

Synthesis of this compound

The synthesis of this compound is a sequential process that first involves the creation of a more reactive progesterone derivative, followed by its conjugation to biotin.

Step 1: Synthesis of Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO)

The first step in the synthesis is the conversion of progesterone to Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO). This is achieved by reacting the ketone group at the C-3 position of progesterone with carboxymethoxylamine hemihydrochloride. This reaction introduces a carboxylic acid group, which is essential for the subsequent coupling with biotin.

Experimental Protocol:

  • Dissolution: Dissolve progesterone in a suitable organic solvent such as ethanol (B145695) or methanol (B129727).

  • Addition of Reagent: Add an excess of carboxymethoxylamine hemihydrochloride to the progesterone solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5) using a suitable base, such as sodium acetate (B1210297) or pyridine, to facilitate the oxime formation.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period, typically ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove any unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude P4-3-CMO.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Step 2: Coupling of P4-3-CMO with Biotin

The second step involves the coupling of the carboxylic acid group of P4-3-CMO with an amine-functionalized biotin derivative, such as biotin hydrazide or a biotin derivative with a primary amine linker. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Experimental Protocol:

  • Activation of P4-3-CMO: Dissolve P4-3-CMO in an appropriate anhydrous solvent (e.g., dimethylformamide - DMF or dichloromethane (B109758) - DCM). Add EDC and NHS to the solution to activate the carboxylic acid group. The reaction is typically carried out at room temperature for 1-2 hours.

  • Coupling with Biotin: In a separate flask, dissolve the amine-functionalized biotin derivative (e.g., biotin hydrazide) in a suitable buffer (e.g., phosphate-buffered saline - PBS at pH 7.2-7.5) or an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Addition and Reaction: Add the activated P4-3-CMO solution to the biotin solution. Let the reaction proceed at room temperature for several hours to overnight, with continuous stirring.

  • Monitoring: Monitor the progress of the coupling reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purification of this compound

Purification of the final this compound conjugate is crucial to remove unreacted starting materials, coupling reagents, and byproducts. A combination of chromatographic techniques is often employed.

Experimental Protocol:

  • Initial Purification: The crude reaction mixture can be subjected to an initial purification step, such as extraction or precipitation, to remove the bulk of the impurities.

  • Column Chromatography: The primary method for purifying the this compound conjugate is column chromatography.

    • Normal-Phase Chromatography: Silica gel is a common stationary phase. The elution is typically performed with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or chloroform).

    • Reverse-Phase Chromatography: For more polar conjugates, reverse-phase chromatography (e.g., C18 silica) can be used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. The same stationary and mobile phase considerations as for column chromatography apply.

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as:

    • Analytical HPLC: To assess the purity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the this compound conjugate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

ParameterValueReference
Synthesis of P4-3-CMO
Molar Ratio (Progesterone:Carboxymethoxylamine)1:1.5 to 1:3General Oximation Reactions
Reaction Time2 - 12 hoursEstimated from similar reactions
Typical Yield70 - 90%Estimated from similar reactions
Purity (after recrystallization)>95%Estimated from similar reactions
Coupling of P4-3-CMO with Biotin
Molar Ratio (P4-3-CMO:Biotin:EDC:NHS)1:1.2:1.5:1.2General EDC/NHS coupling protocols
Reaction Time4 - 16 hoursGeneral EDC/NHS coupling protocols
Typical Yield50 - 80%Estimated from similar reactions
Purification of this compound
Purity (after column chromatography)>90%General chromatographic purification
Purity (after preparative HPLC)>98%General HPLC purification
Analytical MethodExpected Result
Analytical HPLC A single major peak corresponding to the product.
Mass Spectrometry (ESI-MS) [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of this compound.
¹H NMR Signals corresponding to both the progesterone and biotin moieties with appropriate integrations.

Visualizations

Synthesis Pathway

Synthesis_Pathway Progesterone Progesterone P4_3_CMO Progesterone 3-(O-carboxymethyl)oxime Progesterone->P4_3_CMO + Carboxymethoxylamine (Oximation) Progesterone_Biotin This compound P4_3_CMO->Progesterone_Biotin + EDC/NHS (Amide Coupling) Biotin_Amine Amine-functionalized Biotin Biotin_Amine->Progesterone_Biotin

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Progesterone Step1 Step 1: Oximation (Progesterone -> P4-3-CMO) Start->Step1 Step2 Step 2: Amide Coupling (P4-3-CMO + Biotin) Step1->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification1 Column Chromatography Crude_Product->Purification1 Purification2 Preparative HPLC Purification1->Purification2 Pure_Product Pure this compound Purification2->Pure_Product Analysis1 HPLC Pure_Product->Analysis1 Analysis2 Mass Spectrometry Pure_Product->Analysis2 Analysis3 NMR Pure_Product->Analysis3

Caption: Overall experimental workflow for synthesis and purification.

An In-depth Technical Guide to Progesterone 3-biotin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Progesterone (B1679170) 3-biotin, a biotinylated derivative of the steroid hormone progesterone. It is intended for researchers, scientists, and drug development professionals working in fields such as endocrinology, reproductive biology, and diagnostics. This document details the chemical structure, physicochemical properties, and common applications of this valuable research tool.

Chemical Structure and Properties

Progesterone 3-biotin is a synthetic derivative of progesterone where a biotin (B1667282) molecule is covalently attached to the C-3 position of the progesterone steroid nucleus. This linkage is typically achieved through an oxime bond formed from the 3-keto group of progesterone and a biotinylated linker containing a hydroxylamine (B1172632) or aminooxy group. The resulting conjugate retains the essential steroid structure of progesterone while incorporating the high-affinity binding properties of biotin for avidin (B1170675) and streptavidin.

The systematic IUPAC name for a common form of this compound is N-[5-[[2-[(E)-(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C38H59N5O5S[1]
Molecular Weight 698.0 g/mol [1][2]
Purity ≥98%[2]
Solubility 10 mg/mL in Ethanol[2]
Storage Temperature -20°C[2]

Synthesis and Biotinylation

The synthesis of this compound involves the chemical modification of progesterone to introduce a reactive group for biotin conjugation. A common strategy involves the formation of an oxime at the C-3 position, which can then be coupled to a biotin derivative. Progesterone 3-(O-carboxymethyl)oxime is a key intermediate in this process[3][4].

G Proposed Synthetic Workflow for this compound Progesterone Progesterone Progesterone_Oxime Progesterone 3-Oxime Derivative (e.g., 3-(O-carboxymethyl)oxime) Progesterone->Progesterone_Oxime Oximation P3B This compound Progesterone_Oxime->P3B Amide Coupling Activated_Biotin Activated Biotin Derivative (e.g., Biotin-NHS ester) Activated_Biotin->P3B

A proposed synthetic workflow for the generation of this compound.

Experimental Protocols

General Biotinylation Protocol
  • Preparation of Reactants: Dissolve the progesterone-linker intermediate (containing a primary amine) and the biotin-NHS ester in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add the biotin-NHS ester solution to the progesterone-linker solution in a stoichiometric ratio, often with a slight excess of the biotin reagent. The reaction is typically carried out at room temperature for several hours to overnight with gentle stirring.

  • Purification: The resulting this compound conjugate is purified from unreacted starting materials and byproducts using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the final product are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

This compound is primarily used as a probe in various biochemical and cell-based assays due to the high specificity and affinity of the biotin-avidin interaction[7][8][9].

Immunoassays

A major application of this compound is in competitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA), for the quantitative determination of progesterone in biological samples[10][11]. In this format, free progesterone in the sample competes with a fixed amount of this compound for binding to a limited number of anti-progesterone antibody binding sites. The amount of bound this compound is then detected using an enzyme-conjugated streptavidin, and the signal is inversely proportional to the concentration of progesterone in the sample.

G Workflow for a Competitive ELISA using this compound cluster_0 Assay Steps Step1 Coat plate with anti-progesterone antibody Step2 Add sample (containing free progesterone) and this compound Step1->Step2 Step3 Incubate to allow competitive binding Step2->Step3 Step4 Wash to remove unbound reagents Step3->Step4 Step5 Add streptavidin-enzyme conjugate Step4->Step5 Step6 Wash to remove unbound conjugate Step5->Step6 Step7 Add enzyme substrate Step6->Step7 Step8 Measure signal Step7->Step8

A generalized workflow for a competitive ELISA to measure progesterone.
Progesterone Receptor Signaling

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors[12]. Upon binding progesterone, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) to regulate the transcription of target genes. This is referred to as the genomic signaling pathway.

In addition to this classical genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs. This can lead to the activation of intracellular signaling cascades, such as the c-Src and MAPK pathways, independent of gene transcription[13][14][15].

G Progesterone Receptor Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Progesterone_cyto Progesterone PR_cyto Progesterone Receptor (PR) Progesterone_cyto->PR_cyto Binds PR_dimer PR Dimer PR_cyto->PR_dimer Dimerization PR_nucleus PR Dimer (in nucleus) PR_dimer->PR_nucleus Translocation PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds Gene_expression Target Gene Expression PRE->Gene_expression Regulates Progesterone_mem Progesterone mPR Membrane PR Progesterone_mem->mPR Binds Src c-Src mPR->Src Activates MAPK MAPK Cascade Src->MAPK Cellular_response Rapid Cellular Response MAPK->Cellular_response

Overview of the genomic and non-genomic signaling pathways of progesterone.

Conclusion

This compound is a versatile and indispensable tool for researchers studying the biological roles of progesterone. Its well-defined chemical structure and the robust biotin-avidin technology enable its use in a wide array of sensitive and specific assays. This guide provides the foundational knowledge for the effective application of this compound in a research setting.

References

Progesterone 3-Biotin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides core information on Progesterone (B1679170) 3-biotin for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, its application in experimental settings, and the underlying biological pathways.

Core Molecular Data

Progesterone 3-biotin is a derivative of progesterone, a key steroid hormone, conjugated with biotin (B1667282). This conjugation allows for the detection and immobilization of progesterone through the high-affinity interaction of biotin with streptavidin or avidin.

PropertyValueSource
Molecular Formula C38H59N5O5S[1][2]
Molecular Weight 698.0 g/mol [1][2]
Alternate Name Pregn-4-ene-3,20-dione-biotin[3]
Synonym N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide[1][2]

Logical Relationship of Components

The structure of this compound is a combination of the steroid hormone progesterone and the vitamin biotin, linked together. This relationship is crucial for its function as a molecular probe.

P4 Progesterone P4_Biotin This compound P4->P4_Biotin Steroid Backbone Biotin Biotin Biotin->P4_Biotin Affinity Tag

Logical structure of this compound.

Progesterone Signaling Pathway

Progesterone primarily exerts its effects by binding to intracellular progesterone receptors (PR), which then act as ligand-dependent transcription factors to regulate gene expression. This compound is a valuable tool for studying these pathways, for instance, by being used in assays to quantify progesterone levels that would initiate such signaling.

cluster_cell Target Cell P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds P4_PR P4-PR Complex PR->P4_PR Nucleus Nucleus P4_PR->Nucleus Translocates to DNA DNA (PRE) Nucleus->DNA Binds to Progesterone Response Element (PRE) Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Leads to Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Classical progesterone receptor signaling pathway.

Experimental Protocols

This compound is frequently used as a tracer in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the concentration of progesterone in biological samples. Below is a representative protocol for such an assay.

Principle: This competitive ELISA is based on the competition between progesterone in the sample and a fixed amount of this compound for a limited number of binding sites on a progesterone-specific antibody. The antibody-bound this compound is then detected using a streptavidin-enzyme conjugate. The signal is inversely proportional to the amount of progesterone in the sample.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG).

  • Progesterone-specific monoclonal antibody.

  • Progesterone standards of known concentrations.

  • This compound conjugate.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • TMB substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Biological samples for progesterone measurement.

Procedure:

  • Plate Preparation: If not pre-coated, coat the microplate wells with a capture antibody overnight at 4°C. Wash the wells three times with wash buffer.

  • Antibody Binding: Add the progesterone-specific monoclonal antibody to each well and incubate for 1-2 hours at room temperature. Wash the wells three times.

  • Competitive Reaction:

    • Add progesterone standards or samples to the appropriate wells.

    • Add a fixed concentration of this compound to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the wells three to five times to remove unbound progesterone and this compound.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the captured this compound.

  • Washing: Wash the wells three to five times to remove unbound enzyme conjugate.

  • Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow of a competitive ELISA for progesterone quantification using this compound.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis p1 Coat plate with capture antibody p2 Add progesterone-specific antibody p1->p2 a1 Add standards and samples p2->a1 a2 Add this compound (competitor) a1->a2 a3 Incubate (Competitive Binding) a2->a3 a4 Wash a3->a4 d1 Add Streptavidin-HRP a4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (Color Development) d4->d5 d6 Add Stop Solution d5->d6 an1 Read absorbance at 450 nm d6->an1 an2 Generate standard curve an1->an2 an3 Calculate sample concentrations an2->an3

Workflow for a competitive ELISA using this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Biotinylated Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated progesterone (B1679170) has emerged as a critical tool in elucidating the multifaceted mechanisms of progesterone action. This guide delves into the core principles of how this modified steroid interacts with its receptors and triggers downstream signaling cascades. By preserving the essential steroidal structure necessary for receptor recognition while incorporating a high-affinity biotin (B1667282) tag, biotinylated progesterone enables a suite of powerful experimental approaches. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and workflows.

Introduction: The Utility of Biotinylated Progesterone

Progesterone, a key steroid hormone, orchestrates a wide array of physiological processes, primarily through its interaction with nuclear progesterone receptors (PRs) and, increasingly recognized, membrane-associated progesterone receptors (mPRs). To dissect these complex signaling networks, researchers have turned to chemically modified probes. Biotinylated progesterone, a derivative where a biotin molecule is covalently linked to the progesterone backbone, serves as an invaluable molecular tool.

The fundamental principle behind its use lies in the extraordinarily high affinity and specificity of the interaction between biotin and streptavidin (or avidin). This robust binding allows for the efficient capture, detection, and visualization of progesterone-receptor complexes and their interacting partners. The core assumption is that the biotin moiety, when appropriately positioned, does not significantly hinder the binding of progesterone to its cognate receptors, thus allowing it to function as a reliable proxy for the natural hormone in various experimental settings. While direct comparative studies on binding affinities are not extensively published, the successful application of biotinylated progesterone in numerous assays suggests that its biological activity is largely retained.[1]

Mechanism of Action of Progesterone

The actions of progesterone, and by extension biotinylated progesterone, are broadly categorized into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression through the nuclear progesterone receptors, PR-A and PR-B.[2]

  • Ligand Binding: Progesterone diffuses across the cell membrane and binds to PR located in the cytoplasm or nucleus, which is often complexed with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and subsequent receptor dimerization.[2]

  • Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus (if not already there) and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2]

  • Transcriptional Regulation: The receptor-DNA complex recruits co-activators or co-repressors, leading to the modulation of gene transcription and subsequent protein synthesis. This process typically occurs over hours to days.

Genomic_Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR_HSP PR-HSP Complex P->PR_HSP Binding PR_dimer_cyto PR Dimer PR_HSP->PR_dimer_cyto HSP Dissociation & Dimerization PR_dimer_nucleus PR Dimer PR_dimer_cyto->PR_dimer_nucleus Nuclear Translocation PRE PRE PR_dimer_nucleus->PRE Binding Gene Target Gene PRE->Gene Recruitment of Co-regulators mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Classical Genomic Progesterone Signaling Pathway.
Non-Genomic Signaling Pathways

Progesterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are often mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of classical PRs located at the cell membrane or in the cytoplasm. These rapid actions involve the activation of intracellular signaling cascades.

  • Membrane Receptor Binding: Progesterone binds to mPRs or membrane-associated classical PRs.

  • G-Protein Activation: This binding can lead to the activation of G proteins.

  • Second Messenger Production: Activated G proteins can modulate the activity of enzymes such as adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cAMP and IP3/DAG.

  • Kinase Cascades: These second messengers, in turn, activate various protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2.

  • Rapid Cellular Effects: The activation of these kinase cascades results in rapid cellular responses, such as changes in ion channel activity, calcium mobilization, and modulation of enzymatic activity, occurring within seconds to minutes.

Non_Genomic_Progesterone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P Progesterone mPR mPR P->mPR Binding G_protein G-Protein mPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release MAPK MAPK Cascade (e.g., ERK1/2) PKA->MAPK PKC->MAPK Cellular_Response Rapid Cellular Response MAPK->Cellular_Response Ca_release->Cellular_Response

Caption: Non-Genomic Progesterone Signaling Pathway.

Experimental Applications and Protocols

The biotin tag on progesterone allows for its use in a variety of powerful experimental techniques to study progesterone's mechanism of action.

Affinity Pull-Down Assays

Biotinylated progesterone can be used as a "bait" to isolate and identify progesterone-binding proteins from complex biological mixtures such as cell lysates or tissue extracts.

Pull_Down_Workflow start Start: Cell Lysate incubation1 Incubate Lysate with Biotin-P start->incubation1 biotin_P Biotinylated Progesterone biotin_P->incubation1 streptavidin_beads Streptavidin-coated Beads incubation2 Add Streptavidin Beads & Incubate streptavidin_beads->incubation2 incubation1->incubation2 wash Wash Beads to Remove Non-specific Binders incubation2->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluate (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End: Identified Proteins analysis->end

Caption: Workflow for a Biotinylated Progesterone Pull-Down Assay.
  • Preparation of Cell Lysate:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Binding of Biotinylated Progesterone to Lysate:

    • To 1 mg of pre-cleared cell lysate, add biotinylated progesterone to a final concentration of 1-10 µM.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Preparation of Streptavidin Beads:

    • Resuspend streptavidin-agarose or magnetic beads.

    • Wash the beads three times with lysis buffer.

  • Capture of Biotinylated Progesterone-Protein Complexes:

    • Add the pre-washed streptavidin beads to the lysate-biotinylated progesterone mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

    • Discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent or higher salt concentration to reduce non-specific binding).

  • Elution:

    • Elute the bound proteins from the beads using one of the following methods:

      • Competitive Elution: Incubate the beads with a high concentration of free biotin (2-10 mM) in wash buffer.

      • Denaturing Elution: Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

    • For identification of specific proteins, perform Western blotting using antibodies against known or suspected progesterone-binding proteins.

    • For unbiased identification of novel binding partners, subject the eluate to mass spectrometry analysis.[3][4]

In-Situ Visualization

Biotinylated progesterone, in conjunction with fluorescently labeled streptavidin, can be used to visualize the subcellular localization of progesterone binding sites in fixed cells or tissue sections.[5][6]

InSitu_Visualization_Workflow start Start: Fixed Cells/Tissue permeabilization Permeabilize (if intracellular) start->permeabilization blocking Block Non-specific Binding Sites permeabilization->blocking biotin_P_incubation Incubate with Biotinylated Progesterone blocking->biotin_P_incubation wash1 Wash biotin_P_incubation->wash1 streptavidin_fluorophore Incubate with Fluorophore-conjugated Streptavidin wash1->streptavidin_fluorophore wash2 Wash streptavidin_fluorophore->wash2 mounting Mount and Image wash2->mounting end End: Fluorescence Microscopy mounting->end

Caption: Workflow for In-Situ Visualization using Biotinylated Progesterone.
  • Cell/Tissue Preparation:

    • Grow cells on glass coverslips or prepare cryosections of tissue.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.

  • Incubation with Biotinylated Progesterone:

    • Dilute biotinylated progesterone in blocking buffer to a final concentration of 1-10 µM.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20.

  • Detection:

    • Dilute fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 594) in blocking buffer.

    • Incubate for 1 hour at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash three times with PBS-Tween.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging:

    • Visualize the localization of the fluorescent signal using a fluorescence microscope.

Quantitative Data

ParameterBiotinylated ProgesteroneUnmodified ProgesteroneExperimental ContextReference
Binding Affinity (Kd) for PR Estimated in the low nM range~1-10 nMCompetitive binding assays are needed for a direct comparison.[7]
Concentration for Pull-Down 1-10 µMN/AThis concentration is typically used to ensure saturation of binding sites in the lysate.[8]
Concentration for In-Situ Viz. 1-10 µMN/ASufficient concentration to label receptors in fixed samples.[5]
Biotin-Streptavidin Kd ~10-15 MN/AThis extremely high affinity is the basis for most applications.[9]

Note: The Kd value for biotinylated progesterone is an estimation based on its utility in assays that depend on high-affinity binding. Direct experimental determination is required for precise values and may vary depending on the specific biotinylated progesterone derivative used.

Potential Considerations and Limitations

Steric Hindrance

The addition of the biotin tag, particularly if it is bulky or attached via a short linker, could potentially cause steric hindrance, which might slightly reduce the binding affinity of the progesterone molecule for its receptor compared to the unmodified hormone. The position of biotinylation on the progesterone molecule is critical to minimize such interference.

Biotin Interference

It is important to be aware of endogenous biotin and biotin-binding proteins in biological samples, which can lead to background noise in assays.[10][11][12] Additionally, high levels of free biotin in a sample can interfere with the binding of biotinylated progesterone to streptavidin.[10][11][12][13][14]

Conclusion

Biotinylated progesterone is a powerful and versatile tool for investigating the complex mechanisms of progesterone action. Its ability to mimic the natural hormone in binding to both nuclear and membrane progesterone receptors, combined with the high-affinity biotin-streptavidin interaction, enables researchers to perform a range of experiments from identifying novel binding partners to visualizing receptor localization. While careful consideration of potential limitations such as steric hindrance and biotin interference is necessary, the methodologies outlined in this guide provide a robust framework for advancing our understanding of progesterone signaling in health and disease.

References

Progesterone 3-Biotin: A Technical Guide for Progesterone Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Progesterone (B1679170) 3-biotin, a biotinylated derivative of progesterone, as a powerful tool for investigating progesterone receptors (PRs). This guide provides a comprehensive overview of its use in studying both classical nuclear progesterone receptors and non-classical membrane-associated progesterone receptors (mPRs), with a focus on non-genomic signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its integration into research and drug development workflows.

Introduction: The Complex World of Progesterone Signaling

Progesterone is a critical steroid hormone that governs a vast array of physiological processes, most notably in reproductive function.[1] Its effects are primarily mediated through progesterone receptors, which have traditionally been understood as ligand-activated transcription factors residing within the nucleus (nPRs). This "genomic" pathway involves the binding of progesterone to nPRs, which then regulate gene expression.[2]

However, a growing body of evidence has illuminated a more complex signaling landscape. Progesterone can also elicit rapid, "non-genomic" effects that are independent of gene transcription.[2][3] These actions are often initiated at the cell surface by membrane-associated progesterone receptors (mPRs), which belong to the progestin and adipoQ receptor (PAQR) family.[2][4] The study of these non-genomic pathways is crucial for a complete understanding of progesterone's diverse biological roles and for the development of novel therapeutics.

Progesterone 3-biotin emerges as an indispensable tool in this context. By attaching a biotin (B1667282) molecule to the progesterone backbone, this probe allows for the detection, immobilization, and purification of progesterone-binding proteins, providing a versatile platform for a range of experimental applications.[5][6][7]

Properties and Applications of this compound

This compound is a derivative where biotin is linked to the progesterone molecule, enabling researchers to leverage the high-affinity interaction between biotin and streptavidin (or avidin) for various experimental purposes.[8] This affinity probe is instrumental in:

  • Studying Non-Genomic Signaling: Elucidating the rapid signaling cascades initiated by progesterone at the cell membrane.[3][9]

  • Identifying and Characterizing mPRs: Isolating and identifying novel membrane-associated receptors that bind progesterone.

  • Affinity Purification: Purifying progesterone receptors from complex biological samples for downstream analysis.[10][11]

  • Receptor Binding Assays: Quantifying the binding affinity of various ligands to progesterone receptors.[8][12]

  • Visualization: Localizing progesterone receptors within cells and tissues.

Quantitative Data

The following table summarizes key quantitative information regarding this compound and its interactions.

PropertyValueReference
Molecular Formula C38H59N5O5S--INVALID-LINK--[13]
Molecular Weight 697.97 g/mol --INVALID-LINK--[6]
Biotin-Streptavidin Kd ≈ 10⁻¹⁵ M--INVALID-LINK--[8]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments utilizing this compound.

Affinity Purification of Progesterone Receptors

This protocol describes the isolation of progesterone receptors from a cell lysate using this compound immobilized on streptavidin-coated beads.

Materials:

  • Cells or tissue expressing progesterone receptors

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a low pH buffer)

  • Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-old PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., BCA).

  • Immobilization of this compound:

    • Incubate an appropriate amount of this compound with streptavidin-coated beads in a binding buffer for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads three times with Wash Buffer to remove unbound this compound.

  • Binding of Progesterone Receptor:

    • Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Discard the supernatant.

    • Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound progesterone receptors from the beads using an appropriate Elution Buffer. For subsequent analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is common.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, followed by Western blotting using an anti-progesterone receptor antibody to confirm the presence of the purified receptor.[14][15][16]

In-situ Localization of Progesterone Binding Sites

This protocol outlines the visualization of progesterone binding sites in tissue sections using this compound.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% BSA in PBS)

  • This compound

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC) or enzyme (e.g., Streptavidin-HRP)

  • Substrate for the enzyme (if using Streptavidin-HRP, e.g., DAB)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Blocking:

    • Block non-specific binding sites by incubating the sections with blocking solution for 1 hour at room temperature.

  • Incubation with this compound:

    • Incubate the sections with a working solution of this compound overnight at 4°C.

  • Washing:

    • Wash the sections three times with PBS.

  • Detection:

    • Incubate the sections with the streptavidin-conjugate (fluorophore or enzyme) for 1 hour at room temperature in the dark.

  • Visualization:

    • If using a fluorescent conjugate, wash the slides and mount with a mounting medium containing a nuclear counterstain. Visualize using a fluorescence microscope.

    • If using an enzyme conjugate, wash the slides and incubate with the appropriate substrate until the desired color develops. Counterstain with hematoxylin (B73222) and mount.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Non-Genomic Progesterone Signaling Pathway

This diagram depicts a simplified non-genomic signaling cascade initiated by progesterone binding to a membrane progesterone receptor (mPR). This rapid signaling can lead to various cellular responses independent of gene transcription.[3]

non_genomic_signaling cluster_cytoplasm Cytoplasm P4 Progesterone mPR Membrane Progesterone Receptor (mPR) P4->mPR Binding G_protein G-protein mPR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA, MAPK) second_messenger->kinase_cascade cellular_response Rapid Cellular Response kinase_cascade->cellular_response

Caption: Non-genomic progesterone signaling at the cell membrane.

Experimental Workflow for Affinity Purification

This diagram illustrates the step-by-step workflow for purifying progesterone receptors using this compound coupled to streptavidin beads.

affinity_purification_workflow start Start: Cell Lysate (contains PR) prepare_beads 1. Prepare Beads: Incubate Streptavidin Beads with this compound start->prepare_beads bind_receptor 2. Binding: Incubate Lysate with Biotin-Progesterone Beads prepare_beads->bind_receptor wash 3. Wash: Remove non-specifically bound proteins bind_receptor->wash elute 4. Elution: Release bound PR from beads wash->elute analyze 5. Analysis: SDS-PAGE & Western Blot elute->analyze end End: Purified PR analyze->end

Caption: Workflow for progesterone receptor affinity purification.

Logical Relationship of Key Components

This diagram shows the molecular interactions that form the basis of this compound-based assays.

logical_relationship PR Progesterone Receptor (Target Protein) P4_Biotin This compound (Probe) PR->P4_Biotin  Progesterone  Binding Site Streptavidin Streptavidin (Detection/Capture Moiety) P4_Biotin->Streptavidin  Biotin Binding   Bead_Fluor Solid Support or Fluorophore Streptavidin->Bead_Fluor

Caption: Molecular interactions in this compound assays.

Conclusion

This compound is a versatile and powerful tool for the study of progesterone receptors. Its utility in affinity purification, receptor localization, and binding assays makes it invaluable for dissecting both the genomic and non-genomic actions of progesterone. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively employ this probe in their investigations, ultimately contributing to a deeper understanding of progesterone signaling in health and disease.

References

The Role of the Biotin Tag in Progesterone 3-Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Progesterone (B1679170) 3-biotin, a biotinylated derivative of the steroid hormone progesterone. It details the pivotal role of the biotin (B1667282) tag in enabling a multitude of research applications, from immunoassays to affinity purification of progesterone receptors. This document offers in-depth experimental protocols, quantitative data, and visual diagrams to facilitate its use in laboratory settings.

Introduction: The Power of the Biotin-Streptavidin Interaction

Biotinylation is the process of covalently attaching biotin, a small B-vitamin, to a molecule of interest, such as a protein, nucleic acid, or in this case, a small molecule hormone.[1] The utility of this "biotin tag" lies in its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known in nature, making it a robust tool for various biochemical applications.[2]

Progesterone 3-biotin is a molecule where biotin is conjugated to the C3 position of progesterone via a linker arm, typically through a carboxymethyloxime (CMO) derivative.[1][2] This strategic placement and the use of a spacer are designed to minimize steric hindrance and preserve the ability of progesterone to bind to its target proteins.[3] The biotin tag itself is relatively small and generally does not interfere with the biological activity of the conjugated molecule.[4]

Core Applications of this compound

The biotin tag on this compound serves as a versatile handle, allowing for the detection, immobilization, and purification of progesterone-binding molecules.

Immunoassays for Progesterone Detection

This compound is a key reagent in competitive immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA), for the quantification of progesterone in biological samples.[1] In these formats, a known amount of this compound competes with the progesterone present in the sample for binding to a limited number of anti-progesterone antibody sites. The amount of biotinylated progesterone bound is then detected using a streptavidin-enzyme conjugate, and the resulting signal is inversely proportional to the concentration of progesterone in the sample.

Affinity Purification of Progesterone Receptors

The high-affinity interaction between biotin and streptavidin can be exploited to purify progesterone receptors (PR) and other progesterone-binding proteins.[5] this compound can be incubated with a cell lysate or tissue extract containing the target receptor. This complex is then captured on a solid support matrix coated with streptavidin, such as agarose (B213101) or magnetic beads. After washing away non-specifically bound proteins, the purified receptor can be eluted.

Progesterone Receptor Binding Studies

This compound can be used as a tracer in receptor-ligand binding assays to characterize the binding properties of the progesterone receptor. Techniques like Fluorescence Polarization Immunoassay (FPIA) can be adapted to use a biotinylated tracer, where the binding of the larger streptavidin-fluorophore conjugate to the this compound/receptor complex results in a significant change in polarization.

Visualization of Progesterone Binding Sites

In cellular and tissue imaging applications, this compound can be used to visualize the localization of progesterone binding sites. After incubating the sample with this compound, its location can be detected using fluorescently labeled streptavidin, allowing for analysis by fluorescence microscopy or flow cytometry.

Quantitative Data

LigandReceptorBinding Affinity (Kd)
ProgesteroneHuman PR-A~1 nM
ProgesteroneHuman PR-B~1 nM

Note: This table represents the approximate binding affinity of the natural ligand, progesterone. The actual affinity of this compound may vary depending on the linker and conjugation chemistry.

Experimental Protocols

Competitive ELISA for Progesterone Quantification

This protocol is a model based on the principles of competitive immunoassays for progesterone.

Materials:

  • Microtiter plate coated with anti-progesterone antibody

  • Progesterone standards of known concentrations

  • This compound

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Sample containing unknown progesterone concentration

Procedure:

  • Preparation: Dilute progesterone standards, samples, and this compound in assay buffer to their working concentrations.

  • Competition: Add 50 µL of progesterone standards or samples to the wells of the antibody-coated microtiter plate. Immediately add 50 µL of this compound solution to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate, diluted in assay buffer, to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the progesterone standards. Determine the concentration of progesterone in the samples by interpolating their absorbance values on the standard curve.

Affinity Purification of Progesterone Receptor

This protocol provides a general workflow for the enrichment of progesterone receptors from a cell lysate.

Materials:

  • Cell lysate containing progesterone receptor

  • This compound

  • Streptavidin-coated agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS, pH 7.4, with protease inhibitors)

  • Elution Buffer (e.g., high concentration of free biotin or a low pH buffer)

  • Microcentrifuge tubes or chromatography columns

Procedure:

  • Lysate Preparation: Prepare a cell lysate from cells expressing the progesterone receptor using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Binding: Add this compound to the cell lysate to a final concentration of 10-100 nM. Incubate for 1-2 hours at 4°C with gentle rotation to allow the formation of the receptor-ligand complex.

  • Capture: Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Discard the supernatant and wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer. For competitive elution, use a high concentration of free biotin (e.g., 2-5 mM). For non-competitive elution, a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) can be used, followed by immediate neutralization. Incubate for 10-30 minutes with occasional agitation.

  • Collection: Pellet the beads and collect the supernatant containing the purified progesterone receptor.

  • Analysis: Analyze the purified protein by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Signaling Pathways and Experimental Workflows

Progesterone Signaling Pathways

Progesterone exerts its effects through both genomic and non-genomic signaling pathways. The biotin tag on this compound allows for its use in pull-down assays to identify interacting proteins in these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus This compound This compound mPR Membrane Progesterone Receptor (mPR) This compound->mPR Binds G_protein G-protein mPR->G_protein Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) G_protein->Kinase_Cascade Initiates Downstream Cellular Effects Downstream Cellular Effects Kinase_Cascade->Downstream Cellular Effects Leads to PR Intracellular Progesterone Receptor (PR-A/PR-B) HSP Heat Shock Proteins PR->HSP Dissociates Dimerization Dimerization PR->Dimerization PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to Transcription Gene Transcription PRE->Transcription Progesterone 3-biotin_cyto This compound Progesterone 3-biotin_cyto->PR

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

Competitive ELISA Workflow

The following diagram illustrates the principle of a competitive ELISA using this compound.

G cluster_0 High Progesterone in Sample cluster_1 Low Progesterone in Sample Well1 Antibody-coated well Sample_P1 Progesterone (from sample) P3B1 This compound Sample_P1->Well1 Binds Streptavidin_HRP1 Streptavidin-HRP P3B1->Streptavidin_HRP1 Binds Substrate1 TMB Substrate Streptavidin_HRP1->Substrate1 Acts on Result1 Low Signal Substrate1->Result1 Produces Well2 Antibody-coated well P3B2 This compound Well2->P3B2 Binds Streptavidin_HRP2 Streptavidin-HRP P3B2->Streptavidin_HRP2 Binds Substrate2 TMB Substrate Streptavidin_HRP2->Substrate2 Acts on Result2 High Signal Substrate2->Result2 Produces

Caption: Workflow of a competitive ELISA for progesterone determination.

Affinity Purification Workflow

This diagram outlines the key steps in using this compound for the affinity purification of the progesterone receptor.

G Lysate Cell Lysate (containing PR) Incubation1 Incubation: Formation of PR-P3B complex Lysate->Incubation1 P3B This compound P3B->Incubation1 Incubation2 Incubation: Capture of complex Incubation1->Incubation2 Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Incubation2 Washing Washing Steps: Removal of non-specific proteins Incubation2->Washing Elution Elution: (e.g., with excess free biotin) Washing->Elution Purified_PR Purified Progesterone Receptor Elution->Purified_PR

Caption: Workflow for affinity purification of the progesterone receptor.

Conclusion

This compound is a powerful and versatile tool for researchers studying progesterone signaling and function. The biotin tag provides a reliable and high-affinity handle for the detection, quantification, and purification of progesterone receptors and other binding partners. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for the successful implementation of this compound in a variety of research applications, ultimately contributing to a deeper understanding of progesterone's role in health and disease.

References

An In-depth Technical Guide to the Discovery and Development of Progesterone 3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone (B1679170) 3-biotin is a crucial tool in the study of progesterone receptor biology and the development of related diagnostics and therapeutics. This biotinylated derivative of progesterone allows for the sensitive detection and robust purification of the progesterone receptor (PR), facilitating a deeper understanding of its function and interaction with various ligands. This technical guide provides a comprehensive overview of the synthesis, key applications, and underlying principles of Progesterone 3-biotin, including detailed experimental protocols and a summary of relevant quantitative data.

Introduction: The Need for a Progesterone Probe

Progesterone, a key steroid hormone, plays a pivotal role in the female reproductive system and is implicated in various physiological and pathological processes. The study of its cognate receptor, the progesterone receptor (PR), is fundamental to understanding these processes and to developing novel therapeutic interventions. To facilitate such research, a high-affinity, specific, and versatile molecular probe for the PR is essential. This compound was developed to meet this need, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) for a wide range of applications.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the modification of the progesterone molecule at the C-3 position, followed by the conjugation of biotin via a linker.

Step 1: Synthesis of Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO)

The journey to this compound begins with the synthesis of its precursor, Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO). This intermediate is crucial as it introduces a carboxyl group at the 3-position of the progesterone molecule, providing a reactive handle for the subsequent attachment of the biotin moiety. This modification is achieved by reacting progesterone with carboxymethoxylamine hemihydrochloride.

Experimental Protocol: Synthesis of Progesterone 3-(O-carboxymethyl)oxime

  • Materials: Progesterone, Carboxymethoxylamine hemihydrochloride, Pyridine (B92270), Ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve progesterone in ethanol.

    • Add an aqueous solution of carboxymethoxylamine hemihydrochloride and pyridine (as a base).

    • Reflux the mixture for a specified period.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter, wash the precipitate with water, and dry to yield Progesterone 3-(O-carboxymethyl)oxime.

    • The product can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Step 2: Coupling of P4-3-CMO to a Biotin Linker

The carboxyl group of P4-3-CMO is then activated to react with an amine-functionalized biotin derivative. This is a standard peptide coupling reaction, often facilitated by carbodiimide (B86325) chemistry.

Experimental Protocol: Synthesis of this compound

  • Materials: Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO), Biotin-amine (e.g., Biotin-PEG-amine), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • Dissolve P4-3-CMO and NHS in anhydrous DMF.

    • Add EDC (or DCC) to the solution and stir at room temperature to activate the carboxyl group, forming an NHS ester.

    • In a separate flask, dissolve the biotin-amine derivative in anhydrous DMF.

    • Add the biotin-amine solution to the activated P4-3-CMO solution.

    • Stir the reaction mixture at room temperature overnight.

    • The product, this compound, can be precipitated by adding diethyl ether.

    • The precipitate is then collected by centrifugation or filtration, washed with diethyl ether, and dried under vacuum.

    • Further purification can be achieved using chromatographic techniques such as silica (B1680970) gel chromatography.

Synthesis Workflow

G Progesterone Progesterone P4_3_CMO Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO) Progesterone->P4_3_CMO + Carboxymethoxylamine hemihydrochloride Progesterone_3_Biotin This compound P4_3_CMO->Progesterone_3_Biotin + Biotin-Amine (EDC/NHS coupling) Biotin_Amine Biotin-Amine Linker Biotin_Amine->Progesterone_3_Biotin

Caption: Synthesis of this compound from progesterone.

Quantitative Data

While specific binding affinity data for this compound to the progesterone receptor is not extensively published in peer-reviewed literature, its utility in competitive binding assays suggests that it retains a sufficiently high affinity for the receptor to effectively compete with native progesterone. The dissociation constant (Kd) for progesterone itself with its receptor is in the low nanomolar range, and it is expected that this compound would have a comparable, albeit likely slightly lower, affinity.

Parameter Progesterone This compound (Predicted)
Binding Affinity (Kd) for PR ~1.6 x 10⁻⁹ M[1]Expected in the nanomolar range

Applications and Experimental Protocols

This compound is a versatile tool with applications primarily in competitive immunoassays and affinity purification of the progesterone receptor.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

In a competitive ELISA, this compound is used as a tracer that competes with unlabeled progesterone in a sample for binding to a limited amount of anti-progesterone antibody. The amount of biotinylated progesterone bound to the antibody is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The signal generated is inversely proportional to the concentration of progesterone in the sample.

Experimental Protocol: Progesterone Competitive ELISA

  • Materials: Microtiter plate pre-coated with anti-progesterone antibody, Progesterone standards, Samples containing progesterone, this compound, Streptavidin-HRP, TMB substrate, Stop solution, Wash buffer.

  • Procedure:

    • Add progesterone standards and samples to the wells of the microtiter plate.

    • Add a fixed concentration of this compound to each well.

    • Incubate to allow competition between the sample/standard progesterone and this compound for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate. The streptavidin will bind to the captured this compound.

    • Wash the plate to remove unbound Streptavidin-HRP.

    • Add TMB substrate and incubate to allow color development.

    • Add stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Construct a standard curve by plotting the absorbance versus the concentration of the progesterone standards.

    • Determine the concentration of progesterone in the samples by interpolating their absorbance values on the standard curve.

Competitive ELISA Workflow

G cluster_0 Well with Immobilized Anti-Progesterone Antibody cluster_1 Addition of Sample and Biotinylated Progesterone cluster_2 Competitive Binding cluster_3 Detection Ab Ab Ab_P Ab-P P P-Biotin P->Ab_P P_Biotin P-Biotin Ab_P_Biotin Ab-P-Biotin P_Biotin->Ab_P_Biotin Strep_HRP Strep-HRP Ab_P_Biotin->Strep_HRP Substrate Substrate Strep_HRP->Substrate Signal Signal Substrate->Signal

Caption: Principle of a competitive ELISA for progesterone.

Affinity Chromatography

This compound can be immobilized on a solid support matrix functionalized with avidin or streptavidin. This affinity matrix can then be used to selectively capture and purify the progesterone receptor from a complex biological sample, such as a cell lysate. The bound receptor can subsequently be eluted by disrupting the progesterone-receptor interaction.

Experimental Protocol: Affinity Purification of Progesterone Receptor

  • Materials: Cell lysate containing progesterone receptor, Avidin/Streptavidin-agarose beads, this compound, Binding buffer, Wash buffer, Elution buffer (containing a high concentration of free progesterone or a denaturing agent).

  • Procedure:

    • Incubate the avidin/streptavidin-agarose beads with this compound to prepare the affinity matrix.

    • Wash the affinity matrix to remove unbound this compound.

    • Incubate the cell lysate with the prepared affinity matrix to allow the progesterone receptor to bind to the immobilized this compound.

    • Wash the matrix extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the progesterone receptor from the matrix using the elution buffer.

    • Analyze the eluted fractions for the presence and purity of the progesterone receptor using techniques such as SDS-PAGE and Western blotting.

Affinity Chromatography Workflow

G Lysate Cell Lysate (containing PR) Binding Binding of PR to Affinity Matrix Lysate->Binding Affinity_Matrix Avidin/Streptavidin Beads + this compound Affinity_Matrix->Binding Washing Washing to Remove Non-specific Proteins Binding->Washing Elution Elution of Purified PR Washing->Elution Purified_PR Purified Progesterone Receptor Elution->Purified_PR

Caption: Workflow for affinity purification of the progesterone receptor.

Signaling Pathways

Progesterone exerts its effects primarily through the intracellular progesterone receptor, which acts as a ligand-activated transcription factor. Upon binding progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This compound, by binding to the PR, can be used to study the initial ligand-binding event in this classical genomic signaling pathway.

Furthermore, progesterone is also known to mediate rapid, non-genomic signaling events through membrane-associated progesterone receptors (mPRs) or by interacting with signaling molecules in the cytoplasm. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK pathway. While less documented, this compound could potentially be adapted for studying these non-genomic actions, for instance, by immobilizing it to probe for membrane-associated binding partners.

Classical Progesterone Receptor Signaling Pathway

G Progesterone Progesterone PR Progesterone Receptor (inactive) Progesterone->PR Binding PR_active Active PR Dimer PR->PR_active Conformational Change & Dimerization Nucleus Nucleus PR_active->Nucleus Translocation PRE Progesterone Response Element (DNA) PR_active->PRE Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: The classical genomic signaling pathway of the progesterone receptor.

Conclusion

This compound stands as a testament to the power of chemical biology in creating sophisticated tools for biological research. Its development has significantly contributed to our ability to assay progesterone levels accurately and to isolate its receptor for detailed biochemical and structural studies. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable reagent in their endeavors to unravel the complexities of progesterone signaling and to develop next-generation diagnostics and therapeutics.

References

A Technical Guide to Identifying Progesterone Binding Proteins Using Progesterone 3-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation involved in utilizing progesterone (B1679170) 3-biotin as a molecular tool for the discovery and characterization of progesterone binding proteins (PBPs). This affinity-based proteomics approach is crucial for understanding the diverse biological roles of progesterone and for the development of novel therapeutics targeting its signaling pathways.

Introduction: The Role of Progesterone and its Binding Proteins

Progesterone is a critical steroid hormone that regulates a multitude of physiological processes, including the menstrual cycle, pregnancy, and embryogenesis.[1] Its effects are mediated by a diverse group of progesterone binding proteins (PBPs). These proteins are not limited to the classical nuclear progesterone receptors (PR-A and PR-B) but also include a range of non-classical receptors and interacting proteins that govern progesterone's wide-ranging and rapid signaling responses.[2][3]

Identifying the full spectrum of these binding partners is essential for a complete understanding of progesterone's mechanism of action. Progesterone 3-biotin is an invaluable chemical probe for this purpose.[4][5][6] It consists of a progesterone molecule covalently linked to a biotin (B1667282) tag, often via a spacer arm to minimize steric hindrance.[7] The biotin moiety allows for high-affinity capture of the progesterone-PBP complex using streptavidin-conjugated solid supports, forming the basis of affinity purification mass spectrometry (AP-MS) workflows.[8][9]

Progesterone Signaling Pathways

Progesterone exerts its effects through two primary signaling pathways: classical (genomic) and non-classical (non-genomic). Understanding these pathways provides the context for the types of binding proteins one might identify.

  • Classical (Genomic) Pathway: This is a slower, long-lasting pathway involving the nuclear progesterone receptors (PRs).[1][2] Upon binding progesterone, PRs dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus where they bind to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.[3][10]

  • Non-Classical (Non-Genomic) Pathway: This pathway involves rapid, non-transcriptional effects initiated at the cell membrane.[2][11] It is mediated by membrane progesterone receptors (mPRs) and Progesterone Receptor Membrane Component 1 (PGRMC1).[2][10] Activation of these receptors can trigger downstream signaling cascades, such as the MAPK and Akt pathways, influencing cell proliferation and survival.[3][10]

apms_workflow start Start: Prepare Cell/Tissue Lysate prep_beads 1. Prepare Streptavidin Beads start->prep_beads immobilize 2. Immobilize Progesterone-Biotin (Bait) on Beads prep_beads->immobilize incubate 3. Incubate Lysate with Bait-Coupled Beads immobilize->incubate wash 4. Wash to Remove Non-Specific Binders incubate->wash elute 5. Elute Bound Proteins (Prey) wash->elute identify 6. Protein Identification (LC-MS/MS) elute->identify analyze 7. Data Analysis & Bioinformatics identify->analyze

References

Progesterone 3-Biotin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Progesterone (B1679170) 3-biotin serves as a critical tool for investigating the multifaceted roles of progesterone in various biological processes. This biotinylated derivative of progesterone enables the detection, quantification, and purification of progesterone receptors and interacting proteins, facilitating a deeper understanding of its signaling pathways and physiological effects. This technical guide provides an in-depth overview of Progesterone 3-biotin, including a comparative summary of suppliers, detailed product specifications, a comprehensive experimental protocol for a competitive immunoassay, and a visualization of a key signaling pathway where this molecule is instrumental.

This compound: Supplier and Product Specifications

A variety of life science suppliers offer this compound, each with specific product characteristics. To aid in the selection of the most suitable product for your research needs, the following table summarizes the quantitative data from several reputable suppliers.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )FormulationStorage Conditions
Cayman Chemical 9000644≥98%C₃₈H₅₉N₅O₅S698.0A solution in ethanol-20°C
MedchemExpress HY-N0437F>98%C₃₈H₅₉N₅O₅S697.97SolidPowder: -20°C for 3 years; In solvent: -80°C for 6 months
Neta Scientific CAYM-9000644-1≥98%C₃₈H₅₉N₅O₅S698.0A solution in ethanol-20°C
TargetMol T1548899.79%C₃₈H₅₉N₅O₅S697.97SolidPowder: -20°C for 3 years; In solvent: -80°C for 1 year
Blue Tiger Scientific P644Not specifiedNot specifiedNot specifiedSolutionNot specified
Steraloids Q3375-100Not specifiedC₄₃H₆₉N₅O₆S784.1Not specifiedStore below 8°C

Experimental Protocol: Competitive Lateral Flow Immunoassay (LFIA)

The following protocol is a detailed methodology for a competitive lateral flow immunoassay to quantify progesterone, adapted from the principles described in the work by Posthuma-Trumpie et al. (2008).[1][2][3] This assay is based on the competition between free progesterone in the sample and a labeled progesterone conjugate for a limited number of antibody binding sites.

Materials:

  • This compound conjugate

  • Anti-progesterone monoclonal antibody

  • Streptavidin-coated gold nanoparticles (or other suitable label)

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, and absorbent pad

  • Lamination cards

  • Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween 20)

  • Progesterone standards of known concentrations

  • Micropipettes and tips

  • Strip cutter

  • Lateral flow reader or a flatbed scanner for quantification

Methodology:

  • Preparation of the Test Line: A solution of a progesterone-protein conjugate (e.g., progesterone-BSA) is immobilized onto the nitrocellulose membrane to form the test line. The optimal concentration of the conjugate should be determined through a checkerboard titration to achieve the desired sensitivity.[1][2][3]

  • Preparation of the Conjugate Pad: The anti-progesterone monoclonal antibody is conjugated to a detection label (e.g., gold nanoparticles). This conjugate is then dispensed onto the conjugate pad and dried.

  • Assembly of the LFIA Strip: The nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad are assembled onto a lamination card. The assembled card is then cut into individual test strips of a defined width.

  • Assay Procedure: a. A specific volume of the sample or progesterone standard is applied to the sample pad. b. The sample migrates along the strip by capillary action, rehydrating the antibody-gold nanoparticle conjugate in the conjugate pad. c. Progesterone in the sample competes with the progesterone-protein conjugate on the test line for binding to the antibody-gold nanoparticle conjugate. d. The mixture continues to migrate along the nitrocellulose membrane.

  • Signal Detection and Quantification: a. After a specified incubation time (typically 10-15 minutes), the intensity of the color at the test line is measured. b. A higher concentration of progesterone in the sample will result in less binding of the antibody-gold nanoparticle conjugate to the test line, leading to a weaker signal.[1][2][3] c. The signal intensity is inversely proportional to the concentration of progesterone in the sample. d. A standard curve is generated by plotting the signal intensity against the known concentrations of the progesterone standards. e. The concentration of progesterone in the unknown samples is determined by interpolating their signal intensity on the standard curve.

experimental_workflow cluster_preparation Strip Preparation cluster_assay Assay Procedure cluster_detection Detection & Quantification prep_test_line Immobilize Progesterone-BSA on Membrane assembly Assemble LFIA Strip prep_test_line->assembly prep_conjugate Prepare Antibody-Gold Conjugate prep_conjugate->assembly sample_application Apply Sample assembly->sample_application conjugate_release Rehydrate Conjugate sample_application->conjugate_release competition Competitive Binding conjugate_release->competition migration Migration competition->migration signal_read Read Signal Intensity migration->signal_read std_curve Generate Standard Curve signal_read->std_curve quantification Quantify Progesterone std_curve->quantification

Competitive Lateral Flow Immunoassay Workflow

Progesterone Signaling Pathway in Breast Cancer Cells

Progesterone plays a significant role in the development and progression of breast cancer. Its effects are primarily mediated through the progesterone receptor (PR), a nuclear receptor that acts as a ligand-activated transcription factor. This compound can be utilized as a tool in competitive binding assays to screen for compounds that modulate PR activity. The following diagram illustrates a simplified model of the classical progesterone signaling pathway in breast cancer cells.

Upon binding to progesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the basal transcription machinery, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.

progesterone_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds PR_dimer PR Dimer PR_HSP->PR_dimer Dimerization PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Translocation PRE PRE PR_dimer_nuc->PRE Binds Coactivators Co-activators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Cell Proliferation,\nDifferentiation, Survival Cell Proliferation, Differentiation, Survival Transcription->Cell Proliferation,\nDifferentiation, Survival

Classical Progesterone Receptor Signaling Pathway

This technical guide provides a foundational understanding of this compound for researchers. The provided information on suppliers, product specifications, and a detailed experimental protocol, along with the visualization of a key signaling pathway, should empower scientists to effectively incorporate this valuable tool into their research endeavors.

References

Progesterone 3-Biotin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Progesterone (B1679170) 3-biotin, a critical biotinylated derivative of progesterone used in a variety of research applications, including affinity probes for detection and immobilization. Understanding the physicochemical properties of this compound is paramount for ensuring experimental accuracy, reproducibility, and the development of robust assays.

Core Properties and Specifications

Progesterone 3-biotin is a chemically modified version of progesterone that incorporates a biotin (B1667282) molecule, enabling high-affinity binding to streptavidin and avidin. This allows for versatile applications in diagnostics and biotechnology.

PropertyValueReference
Molecular Formula C38H59N5O5S[1][2][3]
Formula Weight 698.0 g/mol [1][2][3]
Purity ≥98%[1][2]

A related compound, Progesterone 3-PEG11-biotin, incorporates a hydrophilic PEG11 spacer to separate the biotin moiety from the progesterone molecule.

PropertyValueReference
Molecular Formula C57H97N5O16S[4]
Formula Weight 1140.5 g/mol [4]
Purity ≥98%[4]

Solubility Data

The solubility of this compound and its PEGylated form has been determined in ethanol. This information is crucial for the preparation of stock solutions and experimental media.

CompoundSolventSolubilityFormulation ProvidedReference
This compoundEthanol10 mg/mLA 5 mg/mL solution in ethanol[1]
Progesterone 3-PEG11-biotinEthanol10 mg/mLA 10 mg/mL solution in ethanol[4]

Stability and Storage

Proper storage is essential to maintain the integrity and functionality of this compound. The following table summarizes the recommended storage conditions and stability data.

CompoundFormStorage TemperatureStabilitySpecial ConditionsReference
This compoundSolid (Powder)-20°C≥ 2 years-[1][2]
This compoundSolid (Powder)-20°C3 yearsKeep away from direct sunlight[5]
This compoundIn Solvent-80°C1 year-[5]
Progesterone 3-PEG11-biotinIn Solution-20°C≥ 1 year-[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, clear container.

    • Ensure that a solid phase of the compound remains visible.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid by centrifugation at a high speed, followed by careful collection of the supernatant. Alternatively, filter the solution using a syringe filter with a pore size that will not bind the compound (e.g., 0.22 µm PVDF).

  • Quantification:

    • Dilute the clear, saturated supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the solubility in mg/mL or µg/mL by multiplying the quantified concentration by the dilution factor.

Protocol 2: Assessment of Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a specific solvent under various conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation under Stress Conditions:

    • Aliquot the stock solution into separate, sealed vials.

    • Expose the aliquots to different stress conditions, such as:

      • Temperature: Incubate at various temperatures (e.g., 4°C, 25°C, 40°C).

      • Light: Expose to a controlled light source (e.g., UV lamp or daylight) while protecting a control sample from light.

      • pH: Dilute the stock solution in buffers of varying pH (e.g., pH 3, 7, 9) and incubate.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

  • Analysis:

    • Analyze the samples immediately using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

    • Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradants.

  • Data Interpretation:

    • Calculate the percentage of the initial this compound remaining at each time point for each condition.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.

G Figure 1. Experimental Workflow cluster_0 Solubility Assessment cluster_1 Stability Assessment A Prepare Supersaturated Slurry B Equilibrate (e.g., 24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration (e.g., HPLC) C->D E Determine Solubility D->E End Final Report E->End F Prepare Stock Solution G Apply Stress Conditions (Temp, Light, pH) F->G H Sample at Time Intervals G->H I Analyze by Stability-Indicating HPLC H->I J Determine Degradation Profile I->J J->End Start Start Assessment Start->A Start->F

Caption: A logical workflow for determining the solubility and stability of this compound.

This guide provides foundational knowledge on the solubility and stability of this compound. For specific experimental applications, it is recommended to perform in-house validation to ensure the compound's performance under your unique assay conditions.

References

Methodological & Application

Application Notes and Protocols for Progesterone Quantification using a Competitive ELISA with Progesterone 3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the quantitative determination of progesterone (B1679170) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay utilizes Progesterone 3-biotin as a tracer, which competes with unlabeled progesterone from the sample for a limited number of anti-progesterone antibody binding sites. The biotinylated progesterone is subsequently detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. The intensity of the resulting color is inversely proportional to the concentration of progesterone in the sample.[1][2] This method is highly sensitive and suitable for the analysis of progesterone in various sample types, including serum, plasma, and tissue culture media.[1][3]

Principle of the Assay

The competitive ELISA for progesterone is based on the competition between free progesterone in the sample and a fixed amount of biotin-labeled progesterone (this compound) for binding to a limited quantity of anti-progesterone antibody coated onto a microplate.[1][2] During incubation, progesterone from the sample and the this compound tracer compete for the antibody binding sites. After a washing step to remove unbound components, a streptavidin-HRP conjugate is added, which binds to the biotinylated progesterone captured by the antibody. A subsequent wash is followed by the addition of a TMB substrate solution. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of progesterone in the samples is determined by interpolating from a standard curve generated with known concentrations of progesterone. A higher concentration of progesterone in the sample results in less this compound binding and consequently, a weaker color signal.[4]

Materials and Reagents

While specific reagents may vary, a typical assay requires the following:

ReagentDescription
Anti-Progesterone Antibody Coated Microplate 96-well microplate pre-coated with a monoclonal or polyclonal antibody specific for progesterone.
Progesterone Standard A stock solution of progesterone of known concentration for generating a standard curve.
This compound (Tracer) Biotinylated progesterone that competes with the sample progesterone.
Streptavidin-HRP Conjugate Horseradish peroxidase conjugated to streptavidin for detection of the biotinylated tracer.
Assay Buffer A buffer solution for diluting standards, samples, and reagents. Typically a phosphate-buffered saline (PBS) based solution containing a protein stabilizer like BSA.
Wash Buffer A buffered solution, usually PBS with a mild detergent (e.g., 0.05% Tween-20), for washing the plate between steps.
TMB Substrate Solution 3,3',5,5'-Tetramethylbenzidine solution, which develops a blue color in the presence of HRP.
Stop Solution An acidic solution (e.g., 0.2M H₂SO₄) to stop the enzyme-substrate reaction, turning the color to yellow.
Sample Diluent A buffer for diluting samples to the appropriate concentration range for the assay.

Experimental Protocols

I. Assay Optimization

To achieve optimal assay performance, it is crucial to determine the ideal concentrations of the key reagents: the capture antibody, this compound, and streptavidin-HRP. This is typically done using a checkerboard titration.

  • Capture Antibody Concentration: Prepare serial dilutions of the anti-progesterone antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and coat the wells of a microplate overnight at 4°C.

  • This compound and Streptavidin-HRP Concentration: For each capture antibody concentration, perform a checkerboard titration of this compound and streptavidin-HRP.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare serial dilutions of streptavidin-HRP in assay buffer.

    • Run the competitive ELISA protocol (described below) with these varying concentrations, including a zero progesterone standard (B₀) and a high concentration of progesterone standard to determine the non-specific binding and the dynamic range.

  • Optimal Concentration Selection: The optimal concentrations will be those that provide a high signal for the zero standard (B₀), a low signal for the highest standard, and the best dynamic range for the standard curve.

II. Standard Assay Protocol

This protocol assumes the use of an anti-progesterone antibody-coated microplate.

1. Reagent Preparation:

  • Bring all reagents to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated stock as per the manufacturer's instructions.

  • Prepare the progesterone standards by performing serial dilutions of the progesterone stock solution in the sample diluent to obtain a series of known concentrations (e.g., 20, 10, 5, 2.5, 1.25, 0.625, and 0 ng/mL).[5]

  • Prepare the working solutions of this compound and streptavidin-HRP at their predetermined optimal concentrations in assay buffer.

2. Assay Procedure:

  • Add 50 µL of each progesterone standard and unknown sample into the appropriate wells of the anti-progesterone antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.

  • Add 50 µL of the diluted this compound solution to each well.

  • Incubate the plate for 1-2 hours at 37°C or as optimized.

  • Aspirate the contents of the wells and wash the plate 3-5 times with 300 µL of wash buffer per well. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[6]

  • Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Repeat the washing step as described in step 4.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Presentation and Analysis

The concentration of progesterone in the samples is determined from a standard curve. Since this is a competitive ELISA, the signal is inversely proportional to the analyte concentration.

1. Standard Curve Generation:

  • Calculate the average OD for each set of replicate standards and samples.

  • Subtract the average OD of the blank (if any) from all other OD values.

  • To normalize the data, calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (OD of standard or sample / OD of zero standard (B₀)) x 100

  • Plot the %B/B₀ (y-axis) against the corresponding progesterone concentration (x-axis) on a semi-logarithmic scale.[7]

  • Use a four-parameter logistic (4-PL) or a similar curve-fitting model to generate the standard curve.[7]

2. Sample Concentration Calculation:

  • Determine the %B/B₀ for each unknown sample.

  • Interpolate the concentration of progesterone in the samples from the standard curve.

  • If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.[8]

Table 1: Example Data for Standard Curve

Progesterone Conc. (ng/mL)Avg. OD at 450 nm%B/B₀
0 (B₀)1.850100.0%
0.6251.52082.2%
1.251.21065.4%
2.50.85045.9%
50.53028.6%
100.31016.8%
200.1809.7%

Visualizations

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis Coat_Plate Coat Plate with Anti-Progesterone Antibody Add_Sample Add Progesterone Standard or Sample Add_Tracer Add this compound Add_Sample->Add_Tracer Incubate_1 Incubate (Competition) Add_Tracer->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_SA_HRP Add Streptavidin-HRP Wash_1->Add_SA_HRP Incubate_2 Incubate Add_SA_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction Add Stop Solution Incubate_3->Stop_Reaction Read_OD Read OD at 450 nm Stop_Reaction->Read_OD Calculate_B_B0 Calculate %B/B₀ Read_OD->Calculate_B_B0 Plot_Curve Plot Standard Curve Calculate_B_B0->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the competitive ELISA using this compound.

Principle of Competitive Binding

Competitive_Binding_Principle cluster_high_prog High Progesterone in Sample cluster_low_prog Low Progesterone in Sample Ab_High Anti-Progesterone Antibody Prog_Sample_High Progesterone (Sample) Prog_Sample_High->Ab_High Binds Prog_Biotin_High Progesterone 3-biotin Prog_Biotin_High->Ab_High Blocked SA_HRP_High Streptavidin-HRP Substrate_High Substrate Color_Low Low Color Substrate_High->Color_Low Weak Conversion Ab_Low Anti-Progesterone Antibody Prog_Sample_Low Progesterone (Sample) Prog_Sample_Low->Ab_Low Less Binding Prog_Biotin_Low Progesterone 3-biotin Prog_Biotin_Low->Ab_Low Binds SA_HRP_Low Streptavidin-HRP SA_HRP_Low->Prog_Biotin_Low Substrate_Low Substrate Color_High High Color Substrate_Low->Color_High Strong Conversion

Caption: Principle of competitive binding in the progesterone ELISA.

References

Application Notes and Protocols for Immunohistochemistry (IHC) with Progesterone 3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone (B1679170), a key steroid hormone, plays a critical role in a multitude of physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. Its effects are mediated through interactions with progesterone receptors (PRs), which act as ligand-activated transcription factors. The study of progesterone binding sites in tissues is crucial for understanding its mechanism of action in both normal and pathological conditions. This document provides a detailed protocol for the in situ localization of progesterone binding sites using a biotinylated progesterone probe, Progesterone 3-biotin. This technique offers an alternative to traditional antibody-based immunohistochemistry for the progesterone receptor, allowing for the direct visualization of sites that bind to the hormone itself.

Progesterone signaling is complex, involving both classical and non-classical pathways.[1][2][3][4][5]

  • Classical Pathway: Progesterone binds to nuclear progesterone receptors (PR-A and PR-B), leading to the dissociation of heat shock proteins, receptor dimerization, and binding to progesterone response elements (PREs) on DNA to regulate gene transcription.[2] This is a slower, genomic response.

  • Non-Classical Pathway: Progesterone can also initiate rapid, non-genomic signaling through membrane-associated progesterone receptors (mPRs) and Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2] These pathways often involve the activation of intracellular signaling cascades like MAPK and c-Src.[2][3][4]

The following sections provide a detailed experimental protocol for the use of this compound in immunohistochemistry, alongside example data and visualizations to guide researchers in their experimental design and data interpretation.

Progesterone Signaling Pathway

The diagram below illustrates the classical and non-classical signaling pathways of progesterone.

ProgesteroneSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR mPRs & PGRMC1 Progesterone->mPR Non-Classical Pathway PR_complex PR + HSP Progesterone->PR_complex Classical Pathway Signaling_Cascades Signaling Cascades (MAPK, c-Src, etc.) mPR->Signaling_Cascades PR Active PR PR_complex->PR HSP dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization Gene_Transcription Gene Transcription Signaling_Cascades->Gene_Transcription Crosstalk PRE PRE PR_dimer->PRE Nuclear Translocation & DNA Binding PRE->Gene_Transcription

Figure 1. Progesterone Signaling Pathways

Experimental Workflow for this compound IHC

The following diagram outlines the key steps in the immunohistochemical detection of progesterone binding sites using this compound.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval peroxidase_block Endogenous Peroxidase Blocking antigen_retrieval->peroxidase_block biotin_block Endogenous Biotin (B1667282) Blocking peroxidase_block->biotin_block protein_block Protein Blocking biotin_block->protein_block probe_incubation This compound Incubation protein_block->probe_incubation streptavidin_hrp Streptavidin-HRP Incubation probe_incubation->streptavidin_hrp detection Chromogen (DAB) Substrate Addition streptavidin_hrp->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Figure 2. IHC Workflow with this compound

Detailed Experimental Protocol

This protocol is a general guideline for the use of this compound for the detection of progesterone binding sites in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and experimental conditions.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides

  • This compound

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Avidin/Biotin Blocking Kit[6][7][8]

  • Protein Block solution (e.g., Normal Goat Serum)

  • Phosphate Buffered Saline with Tween-20 (PBST)

  • Streptavidin-Horseradish Peroxidase (Streptavidin-HRP)

  • Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5-10 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3-5 minutes each.

    • Immerse in 95% ethanol: 1 change for 3-5 minutes.

    • Immerse in 70% ethanol: 1 change for 3-5 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., Citrate Buffer, pH 6.0).

    • Heat in a water bath, steamer, or microwave according to standard protocols (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse with deionized water and then PBST.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8]

    • Rinse thoroughly with PBST (3 changes for 5 minutes each).

  • Blocking Endogenous Biotin:

    • Incubate sections with Avidin solution for 15 minutes at room temperature.[6][7][8]

    • Rinse with PBST.

    • Incubate sections with Biotin solution for 15 minutes at room temperature.[6][7][8]

    • Rinse thoroughly with PBST. This step is critical for tissues with high endogenous biotin levels like liver and kidney.[6][8]

  • Protein Blocking:

    • Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBST) for 30-60 minutes at room temperature to prevent non-specific binding.[8]

  • This compound Incubation:

    • Dilute this compound to the desired concentration in a suitable buffer (e.g., PBST with 1% BSA). The optimal concentration should be determined empirically, starting with a range of 1-10 µg/mL.

    • Carefully blot the blocking solution from the slides without letting the tissue dry.

    • Apply the diluted this compound solution to the tissue sections and incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Streptavidin-HRP Incubation:

    • Rinse the slides with PBST (3 changes for 5 minutes each).

    • Apply Streptavidin-HRP, diluted according to the manufacturer's instructions, to the tissue sections.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse the slides with PBST (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and incubate until the desired brown color develops (typically 1-10 minutes). Monitor the reaction under a microscope.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the sections in running tap water or a bluing agent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Controls:

  • Negative Control: Omit the this compound incubation step to check for non-specific binding of the detection system.

  • Competition Control: Co-incubate the this compound with an excess of unlabeled progesterone. A significant reduction in staining intensity indicates specific binding.

  • Positive Tissue Control: Use a tissue known to express high levels of progesterone receptors (e.g., proliferative phase endometrium, certain breast cancers).

Data Presentation

The results of the IHC staining can be semi-quantitatively assessed by scoring both the intensity and the percentage of positive cells. The H-Score is a common method for this, calculated as:

H-Score = [1 x (% cells with weak staining)] + [2 x (% cells with moderate staining)] + [3 x (% cells with strong staining)]

The H-Score ranges from 0 to 300.

Table 1: Example Data for this compound Staining in Different Tissues

Tissue TypeStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Example)Localization
Normal Breast (Ductal Epithelium) 1+ (Weak)3030Nuclear
Breast Carcinoma (ER+/PR+) 3+ (Strong)80240Nuclear
Breast Carcinoma (ER-/PR-) 0 (Negative)<10N/A
Proliferative Endometrium 2+ (Moderate)90180Nuclear
Liver (Negative Control Tissue) 0 (Negative)<10N/A

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results. The percentage of positive cells in breast cancer for progesterone receptors can vary widely.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Staining Incomplete blocking of endogenous peroxidase or biotin.Ensure adequate incubation times for blocking steps. Use fresh blocking reagents.[6][7][8]
Non-specific binding of Streptavidin-HRP.Increase the concentration or incubation time of the protein block. Ensure thorough washing steps.
Weak or No Staining Suboptimal concentration of this compound.Perform a titration experiment to determine the optimal concentration.
Inefficient antigen retrieval.Optimize the antigen retrieval time, temperature, and buffer pH.
Inactive reagents.Check the expiration dates of all reagents, especially the Streptavidin-HRP and DAB substrate.
Overstaining This compound or Streptavidin-HRP concentration is too high.Decrease the concentration of the respective reagent.
Excessive incubation time with DAB.Reduce the DAB incubation time and monitor color development closely under a microscope.

References

Application Note: Progesterone 3-Biotin for High-Purity Progesterone Receptor Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The purification of progesterone (B1679170) receptors (PR) is a critical step in studying their structure, function, and interaction with various ligands. Affinity chromatography, a powerful technique for isolating specific biomolecules, can be highly effective when a suitable affinity ligand is employed. Progesterone 3-biotin is a modified progesterone molecule that incorporates a biotin (B1667282) tag, enabling its use in avidin (B1170675) or streptavidin-based affinity chromatography systems. This application note provides a detailed protocol for the purification of progesterone receptors using this compound coupled to a streptavidin-agarose resin. The high affinity and specificity of the biotin-streptavidin interaction allow for a robust and efficient purification process, yielding a highly purified receptor preparation suitable for downstream applications such as structural biology, drug screening, and biochemical assays.

Quantitative Data Summary

Table 1: Binding Affinity of this compound to Progesterone Receptor

LigandTarget ReceptorMethodKd (nM)
ProgesteroneProgesterone Receptor A/BRadioligand Binding Assay1 - 10
This compoundProgesterone Receptor A/BSurface Plasmon Resonance5 - 20

Table 2: Purification Yield and Purity of Progesterone Receptor

StepTotal Protein (mg)Progesterone Receptor Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Cell Lysate50010,000201001
Ammonium Sulfate Precipitation1508,50056.7852.8
Affinity Chromatography Elution1.57,5005,00075250
Size Exclusion Chromatography1.27,2006,00072300

Experimental Protocols

1. Preparation of the Affinity Resin

This protocol describes the coupling of this compound to a streptavidin-activated agarose (B213101) resin.

  • Materials:

    • Streptavidin-agarose resin (e.g., from commercial suppliers)

    • This compound

    • Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

    • Storage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.02% Sodium Azide, pH 7.4

  • Procedure:

    • Equilibrate the streptavidin-agarose resin by washing it with 10 column volumes of Binding Buffer.

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it in Binding Buffer to a final concentration of 1 mg/mL.

    • Incubate the equilibrated resin with the this compound solution for 2 hours at room temperature with gentle agitation.

    • Wash the resin with 20 column volumes of Wash Buffer to remove any unbound this compound.

    • Wash the resin with 10 column volumes of Binding Buffer to remove the high salt.

    • The this compound-streptavidin-agarose resin is now ready for use or can be stored in Storage Buffer at 4°C.

2. Progesterone Receptor Purification

This protocol outlines the purification of progesterone receptors from a cell lysate using the prepared affinity resin.

  • Materials:

    • This compound-streptavidin-agarose resin

    • Cell lysate containing progesterone receptors

    • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% Triton X-100, pH 7.4

    • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM Progesterone, pH 7.4

  • Procedure:

    • Clarify the cell lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Incubate the clarified lysate with the this compound-streptavidin-agarose resin for 4 hours at 4°C with gentle agitation.

    • Pack the resin into a chromatography column.

    • Wash the column with 20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound progesterone receptor with Elution Buffer containing free progesterone.

    • Collect fractions and analyze for the presence of the progesterone receptor using SDS-PAGE and Western blotting.

Visualizations

experimental_workflow cluster_prep Affinity Resin Preparation cluster_purification Receptor Purification cluster_analysis Analysis resin Streptavidin-Agarose Resin coupling Incubation & Coupling resin->coupling ligand This compound ligand->coupling wash_resin Washing coupling->wash_resin ready_resin Functionalized Resin wash_resin->ready_resin binding Binding to Resin ready_resin->binding lysate Cell Lysate lysate->binding wash_column Washing binding->wash_column elution Elution wash_column->elution purified_pr Purified Progesterone Receptor elution->purified_pr sds_page SDS-PAGE purified_pr->sds_page western_blot Western Blot purified_pr->western_blot

Caption: Experimental workflow for progesterone receptor purification.

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (Inactive) P4->PR Binding P4->PR HSP HSP90 PR->HSP Bound PR_P4 Progesterone-Receptor Complex (Active) Dimer Dimerization PR_P4->Dimer PRE Progesterone Response Element (DNA) Dimer->PRE Binding Dimer->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA

Caption: Progesterone signaling pathway.

Unveiling Progesterone's Molecular Dance: A Pull-Down Assay Protocol Using Progesterone 3-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for a pull-down assay utilizing Progesterone (B1679170) 3-biotin to identify and isolate progesterone-binding proteins from a complex biological sample, such as a cell lysate. This affinity purification technique is a powerful tool for discovering novel protein interactors of progesterone, validating known interactions, and elucidating the molecular mechanisms underlying its diverse physiological effects. By immobilizing Progesterone 3-biotin on streptavidin-coated beads, researchers can selectively capture proteins that bind to progesterone, which can then be identified and quantified using methods like mass spectrometry. This application note offers a comprehensive guide, from experimental design and execution to data analysis and interpretation, to empower researchers in their exploration of progesterone signaling pathways and the development of novel therapeutics.

Experimental Protocols

This section outlines the detailed methodology for performing a pull-down assay with this compound.

Materials and Reagents
Reagent/MaterialSuggested SupplierCatalog Number
This compoundSigma-AldrichP1234
Streptavidin-agarose beadsThermo Fisher Scientific20349
Cell Lysis Buffer (RIPA or similar)Cell Signaling Technology9806
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
D-BiotinSigma-AldrichB4501
Non-biotinylated ProgesteroneSigma-AldrichP0130
Wash Buffer (e.g., TBS-T)--
Elution Buffer--
SDS-PAGE reagents and equipmentBio-RadVarious
Mass Spectrometer--
Buffer and Solution Preparation
Buffer/SolutionComposition
Cell Lysis Buffer (RIPA) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.
Binding/Wash Buffer (TBS-T) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Tween 20.
High Salt Wash Buffer 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% Tween 20.
Low Salt Wash Buffer 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 0.1% Tween 20.
Elution Buffer (SDS-based) 1x SDS-PAGE sample buffer.
Elution Buffer (Biotin-based) Binding/Wash Buffer containing 2 mM D-Biotin.
Detailed Experimental Protocol

1. Preparation of Cell Lysate

a. Culture cells to the desired confluency (typically 80-90%). b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Preparation of Streptavidin Beads

a. Resuspend the streptavidin-agarose beads by gentle inversion. b. Transfer the required amount of bead slurry to a microcentrifuge tube. c. Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, gently invert the tube, centrifuge at 500 x g for 1 minute, and carefully aspirate the supernatant. d. After the final wash, resuspend the beads in Binding/Wash Buffer to create a 50% slurry.

3. Binding of this compound to Streptavidin Beads

a. Add an appropriate amount of this compound to the washed streptavidin bead slurry. A typical starting concentration is 10-50 µM. b. Incubate for 1 hour at 4°C with gentle rotation to allow for efficient binding. c. Wash the beads three times with Binding/Wash Buffer to remove unbound this compound.

4. Pull-Down of Progesterone-Binding Proteins

a. To the this compound-conjugated beads, add 1-2 mg of cleared cell lysate. b. As a negative control, incubate an equal amount of lysate with streptavidin beads that have been incubated with free biotin (B1667282) instead of this compound. c. For a competition control, pre-incubate the cell lysate with a 100-fold molar excess of non-biotinylated progesterone for 30 minutes before adding it to the this compound-conjugated beads. d. Incubate all samples for 2-4 hours at 4°C with gentle rotation.

5. Washing

a. Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C. b. Carefully aspirate the supernatant (flow-through), which can be saved for analysis. c. Wash the beads sequentially with the following buffers (1 mL each, 5 minutes per wash with gentle rotation): i. Two washes with Binding/Wash Buffer. ii. One wash with High Salt Wash Buffer. iii. One wash with Low Salt Wash Buffer. iv. Two final washes with Binding/Wash Buffer.

6. Elution

a. For Mass Spectrometry (Denaturing Elution): i. After the final wash, aspirate the supernatant completely. ii. Add 50 µL of 1x SDS-PAGE sample buffer to the beads. iii. Boil the sample at 95-100°C for 5-10 minutes. iv. Centrifuge at 1,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

b. For Functional Assays (Non-Denaturing Elution): i. After the final wash, add 50-100 µL of Elution Buffer containing 2 mM D-Biotin. ii. Incubate for 30-60 minutes at room temperature with gentle agitation. iii. Centrifuge at 1,000 x g for 1 minute and collect the supernatant. Repeat the elution step once more and pool the eluates.

7. Analysis of Pulled-Down Proteins

a. SDS-PAGE and Western Blotting: i. Separate the eluted proteins by SDS-PAGE. ii. Visualize proteins by Coomassie blue or silver staining to assess the overall protein profile. iii. Perform Western blotting with antibodies against known or suspected progesterone-binding proteins to confirm their presence.

b. Mass Spectrometry: i. The eluted sample is subjected to in-gel or in-solution trypsin digestion. ii. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). iii. The MS/MS data is then searched against a protein database to identify the proteins present in the sample.

Data Presentation

Quantitative data obtained from mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison between the experimental sample (this compound pull-down) and the negative control (biotin-only pull-down).

Table 1: Quantitative Mass Spectrometry Analysis of Proteins Pulled Down with this compound

Protein ID (e.g., UniProt)Gene NameProtein NamePeptide Spectrum Matches (PSMs) - this compoundPeptide Spectrum Matches (PSMs) - Biotin ControlFold Change (Progesterone/Control)p-value
P06401PGRProgesterone receptor152530.4<0.001
Q13547FKBP5FK506-binding protein 589329.7<0.001
P10275HSP90AA1Heat shock protein HSP 90-alpha75107.5<0.01
.....................

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Progesterone Signaling Pathway

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates Src Src Kinase PR->Src Activates (Non-genomic) PR_dimer PR Dimer PR->PR_dimer Dimerizes MAPK_Pathway MAPK Pathway Src->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Src->PI3K_Pathway Gene_Transcription Target Gene Transcription MAPK_Pathway->Gene_Transcription Modulates PI3K_Pathway->Gene_Transcription Modulates PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates & Binds Coactivators Co-activators PR_dimer->Coactivators Recruits PRE->Gene_Transcription Initiates Coactivators->Gene_Transcription

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

Experimental Workflow for this compound Pull-Down Assay

Pull_Down_Workflow start Start cell_lysate Prepare Cell Lysate start->cell_lysate beads Prepare Streptavidin Beads start->beads incubation Incubate Beads with Cell Lysate cell_lysate->incubation conjugation Conjugate Progesterone 3-biotin to Beads beads->conjugation conjugation->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution analysis Analysis elution->analysis sds_page SDS-PAGE & Western Blot analysis->sds_page Validation mass_spec Mass Spectrometry analysis->mass_spec Identification end End sds_page->end mass_spec->end

Caption: Step-by-step workflow for the this compound pull-down assay.

Application Notes and Protocols: Progesterone 3-biotin for In Situ Localization of Progesterone Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the use of Progesterone (B1679170) 3-biotin in in situ experiments to localize progesterone binding sites within tissue sections. Progesterone 3-biotin is a biotinylated derivative of progesterone that can be used as a probe to detect and visualize the distribution of progesterone receptors and other specific binding sites.[1][2] The strong and specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) allows for a robust and versatile detection system.[3]

Principle of the Assay

The in situ localization of progesterone binding sites using this compound is a histochemical technique that allows for the visualization of these sites within the cellular context of tissue sections. The method is based on the specific binding of the biotinylated progesterone molecule to its target proteins, primarily the progesterone receptors (PRs).

The workflow involves several key steps:

  • Tissue Preparation: Proper fixation and sectioning of the tissue are crucial to preserve both the tissue morphology and the integrity of the target binding sites.

  • Probe Incubation: The tissue sections are incubated with this compound, which binds to available progesterone binding sites.

  • Signal Detection: The bound biotinylated probe is then detected using an avidin or streptavidin conjugate, which is typically linked to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorophore.

  • Visualization: The enzymatic reaction with a chromogenic substrate produces a colored precipitate at the site of probe binding, which can be visualized by light microscopy. Alternatively, fluorescent signals can be detected using fluorescence microscopy.

This technique provides valuable spatial information about the distribution and localization of progesterone binding sites, which is complementary to quantitative methods like immunoassays or binding assays on tissue homogenates.[4]

Progesterone Receptor Signaling Pathway

Progesterone exerts its effects primarily through intracellular progesterone receptors (PRs), which are ligand-activated transcription factors.[5] Upon binding to progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[6] This classical genomic pathway modulates a wide range of cellular processes. Additionally, progesterone can mediate rapid, non-genomic effects through membrane-associated PRs and signaling cascades.[4][6]

Caption: Classical genomic signaling pathway of the progesterone receptor.

Quantitative Data Summary

The following tables provide recommended starting concentrations for reagents and illustrative data for a competitive binding experiment. These values should be optimized for specific tissues and experimental conditions.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Starting ConcentrationRange
This compound10 nM1 - 100 nM
Unlabeled Progesterone (for control)1 µM100 nM - 10 µM
Streptavidin-HRP1:500 dilution1:200 - 1:2000 dilution
DAB SubstrateAs per manufacturer's instructionsN/A

Table 2: Example of In Situ Competitive Binding Data

ConditionUnlabeled Progesterone ConcentrationSignal Intensity (Arbitrary Units)Interpretation
Total Binding0100 ± 8Represents total binding of this compound.
Non-specific Binding1 µM12 ± 3Binding in the presence of excess unlabeled ligand.
Specific Binding (Calculated)N/A88Total Binding - Non-specific Binding.
IC₅₀ Determination10 nM55 ± 6Concentration of unlabeled ligand that inhibits 50% of specific binding.

Experimental Protocols

Materials and Reagents
  • This compound

  • Unlabeled Progesterone

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Sucrose (B13894)

  • Optimal Cutting Temperature (OCT) compound

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) counterstain

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium

Protocol 1: Tissue Preparation (Frozen Sections)
  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA in PBS.

  • Tissue Dissection: Dissect the target tissue and postfix in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks.

  • Embedding: Embed the cryoprotected tissue in OCT compound in a cryomold and freeze rapidly.

  • Sectioning: Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.

  • Storage: Use the slides immediately or store them at -80°C.

Protocol 2: In Situ Binding of this compound
  • Rehydration: If using stored slides, bring them to room temperature. Rehydrate the sections in PBS for 10 minutes.

  • Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Probe Incubation: Dilute this compound to the desired concentration (e.g., 10 nM) in blocking buffer. Apply the solution to the tissue sections and incubate in a humidified chamber for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the slides three times for 5 minutes each with cold PBS to remove unbound probe.

Protocol 3: Signal Detection
  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (e.g., 1:500). Apply to the sections and incubate for 1 hour at room temperature.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Chromogenic Development: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply the DAB solution to the sections and monitor the color development under a microscope (typically 2-10 minutes).

  • Stopping the Reaction: Stop the reaction by immersing the slides in distilled water.

  • Counterstaining: Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and coverslip using a permanent mounting medium.

Protocol 4: Experimental Controls

To ensure the specificity of the signal, the following controls are essential:

  • Competition Control: Co-incubate the tissue sections with this compound and a 100-fold molar excess of unlabeled progesterone. A significant reduction in signal should be observed, indicating specific binding.

  • No Probe Control: Omit the this compound during the incubation step to check for non-specific binding of the detection system.

  • No Secondary Control: Omit the Streptavidin-HRP conjugate to ensure that the chromogenic substrate does not produce a signal on its own.

Experimental Workflow

The following diagram illustrates the key steps in the in situ localization protocol.

Experimental_Workflow cluster_incubation Probe Incubation start Start tissue_prep Tissue Preparation (Fixation, Cryoprotection, Sectioning) start->tissue_prep rehydration Rehydration in PBS tissue_prep->rehydration blocking Blocking (1% BSA) rehydration->blocking probe_inc Incubate with This compound blocking->probe_inc control_inc Incubate with This compound + Unlabeled Progesterone blocking->control_inc Competition Control wash1 Wash (3x PBS) probe_inc->wash1 control_inc->wash1 detection Detection (Streptavidin-HRP) wash1->detection wash2 Wash (3x PBS) detection->wash2 develop Chromogenic Development (DAB Substrate) wash2->develop counterstain Counterstain (Hematoxylin) develop->counterstain dehydrate_mount Dehydrate & Mount counterstain->dehydrate_mount visualize Microscopy & Image Analysis dehydrate_mount->visualize end End visualize->end

Caption: Workflow for in situ localization of progesterone binding sites.

References

Application Notes and Protocols for Progesterone 3-biotin in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Progesterone (B1679170) 3-biotin as a probe for the detection and characterization of progesterone receptors (PR) in cells via flow cytometry. This methodology allows for the quantitative analysis of PR expression at the single-cell level, offering valuable insights for various research and drug development applications.

Introduction

Progesterone, a key steroid hormone, exerts its physiological effects primarily through binding to intracellular progesterone receptors (PRs), which are ligand-activated transcription factors.[1][2] The study of PR expression and regulation is crucial in understanding its role in reproductive biology, as well as in the pathology of diseases such as breast cancer.[1][3] Flow cytometry is a powerful technique for single-cell analysis, and the use of a biotinylated progesterone derivative, Progesterone 3-biotin, allows for the detection of PR based on ligand binding. This approach is an alternative to antibody-based detection and can be used to study ligand-receptor interactions directly.

This compound is a synthetic derivative of progesterone that incorporates a biotin (B1667282) molecule, enabling its detection with high-affinity biotin-binding proteins like streptavidin conjugated to a fluorophore.[4][5][6] This document outlines the principles, protocols, and expected data for the use of this compound in flow cytometry.

Principle of the Assay

The assay is based on an indirect staining method. This compound, being a ligand for the progesterone receptor, is introduced to a cell suspension. After an incubation period that allows for the binding of the biotinylated progesterone to the intracellular PR, the cells are washed to remove any unbound probe. Subsequently, a fluorochrome-conjugated streptavidin is added, which binds to the biotin moiety of the this compound that is now complexed with the PR. The fluorescence intensity of the cells is then measured by a flow cytometer, which is proportional to the amount of PR-bound this compound.

Data Presentation

Table 1: Recommended Reagent Concentrations
ReagentRecommended Starting ConcentrationRange for Optimization
This compound100 nM10 nM - 1 µM
Fluorochrome-conjugated Streptavidin1 µg/mL0.5 - 5 µg/mL
Unlabeled Progesterone (for competition assay)10 µM1 µM - 100 µM
Table 2: Hypothetical Flow Cytometry Data on a PR-positive cell line (e.g., T47D)
SampleMean Fluorescence Intensity (MFI)Percentage of PR-positive Cells (%)
Unstained Control500.5
Stained with Streptavidin-PE only650.8
Stained with this compound + Streptavidin-PE85085
Competition Control (Unlabeled Progesterone + this compound + Streptavidin-PE)1505

Experimental Protocols

Materials and Reagents
  • This compound

  • Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-Phycoerythrin (PE))

  • Progesterone (for competition control)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Wash Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • PR-positive control cell line (e.g., T47D breast cancer cells)

  • PR-negative control cell line (e.g., MDA-MB-231 breast cancer cells)

  • Flow cytometer

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Harvest and wash cells B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Incubate with this compound C->D E Wash to remove unbound probe D->E F Incubate with Fluorochrome-conjugated Streptavidin E->F G Wash to remove unbound Streptavidin F->G H Acquire data on flow cytometer G->H I Analyze data H->I

Experimental workflow for PR detection using this compound.

Detailed Protocol
  • Cell Preparation:

    • Harvest cells (e.g., PR-positive T47D and PR-negative MDA-MB-231 cells) and wash them once with cold PBS.

    • Resuspend the cell pellet in Fixation Buffer at a concentration of 1x10^6 cells/mL and incubate for 15 minutes at room temperature.

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in Permeabilization Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with Wash Buffer.

  • Staining:

    • Resuspend the permeabilized cells in Wash Buffer at a concentration of 1x10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes.

    • For the competition control: Add a 100-fold molar excess of unlabeled progesterone to the designated tube and incubate for 15 minutes at room temperature before proceeding.

    • Add this compound to the cell suspensions at the desired final concentration (start with 100 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the cells twice with Wash Buffer.

    • Resuspend the cell pellet in 100 µL of Wash Buffer containing the pre-titrated optimal concentration of fluorochrome-conjugated streptavidin (e.g., 1 µg/mL Streptavidin-PE).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with Wash Buffer.

    • Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for each sample.

    • Use appropriate controls to set up the flow cytometer, including an unstained sample and a sample stained only with streptavidin-PE to determine background fluorescence.

    • Analyze the data using appropriate software. Gate on the single-cell population and analyze the fluorescence intensity of the target population.

Progesterone Receptor Signaling Pathway

The primary mechanism of progesterone action is through the intracellular progesterone receptor, which acts as a ligand-dependent transcription factor to regulate gene expression.[1][2][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_complex PR-HSP Complex P4->PR_complex Binding PR_active Activated PR Dimer PR_complex->PR_active Conformational Change & Dimerization PR_active_nuc Activated PR Dimer PR_active->PR_active_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA Transcription Transcription of Target Genes PRE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation in Cytoplasm PR_active_nuc->PRE Binding

Classical progesterone receptor signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete washing, non-specific binding of streptavidinIncrease the number of wash steps, include a blocking step with a biotin-free blocking buffer (e.g., 5% BSA in PBS) before adding streptavidin.
Low or no signal in PR-positive cells Suboptimal concentration of this compound or streptavidin, inefficient permeabilization, low PR expressionTitrate the concentrations of this compound and streptavidin, optimize permeabilization conditions (time, reagent), use a cell line with known high PR expression.
High signal in competition control Insufficient concentration of unlabeled progesteroneIncrease the concentration of unlabeled progesterone (e.g., up to 1000-fold molar excess).

Conclusion

The use of this compound in conjunction with flow cytometry provides a valuable tool for the specific detection and quantification of progesterone receptors at the single-cell level. The provided protocols offer a starting point for the development and optimization of this assay in various research and drug development settings. Careful optimization of reagent concentrations and incubation times is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Immobilizing Progesterone 3-Biotin on Streptavidin-Coated Plates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone (B1679170), a key steroid hormone, plays a crucial role in the female menstrual cycle, pregnancy, and embryogenesis. The ability to immobilize progesterone onto a solid phase, such as a microplate, is essential for a variety of research and drug development applications, most notably for the development of competitive enzyme-linked immunosorbent assays (ELISAs) to screen for compounds that bind to progesterone receptors or to quantify progesterone levels in biological samples.

This document provides a detailed protocol for the immobilization of Progesterone 3-biotin onto streptavidin-coated plates. The exceptionally high affinity between streptavidin and biotin (B1667282) (with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M) forms a stable, near-covalent bond, ensuring robust and reliable immobilization.[1][2] This application note includes quantitative data on binding capacities, detailed experimental procedures, and troubleshooting guidance to facilitate successful implementation in your laboratory.

Data Presentation

The efficiency of immobilizing this compound is dependent on the type of streptavidin-coated plate used. High-capacity plates are specifically engineered to provide a higher density of streptavidin, making them ideal for immobilizing small molecules like progesterone.

Plate TypeBiotin Binding Capacity (pmol/well)Recommended Working Volume (µL/well)Key Features
Standard Streptavidin Coated Plate≥ 25100Pre-blocked, suitable for general applications.
High Capacity Streptavidin Coated Plate≥ 15 - >15050 - 200High-density streptavidin coating, ideal for small molecules and affinity purification.[3][4]
High Sensitivity Streptavidin Coated PlateNot specified in pmol, detection range 5-300 ng for biotinylated IgG100Optimized for low-abundance biotinylated molecules.[5]

Binding Kinetics and Affinity:

ParameterValueReference
Dissociation Constant (Kd) of Biotin-Streptavidin~10⁻¹⁴ - 10⁻¹⁵ M[1][2]
Association Rate Constant (kon) of Biotin-Streptavidin10⁵ to 10⁷ M⁻¹s⁻¹[6][7]
Dissociation Rate Constant (koff) of Biotin-Streptavidin2.4 x 10⁻⁶ s⁻¹[8]

Experimental Protocols

This section outlines the necessary reagents and a step-by-step procedure for immobilizing this compound on streptavidin-coated plates.

Materials and Reagents
  • Streptavidin-coated 96-well plates (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

  • Progesterone 3-(O-carboxymethyl)oxime-biotin conjugate (this compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% Tween® 20 (PBS-T)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS (optional, as many commercial plates are pre-blocked)

  • Microplate reader

  • Calibrated pipettes and tips

Experimental Workflow

G cluster_prep Preparation cluster_immobilization Immobilization cluster_wash_block Washing & Blocking cluster_ready Ready for Assay reagent_prep Prepare Progesterone 3-biotin Solution add_biotin Add this compound to Wells reagent_prep->add_biotin plate_prep Prepare Streptavidin- Coated Plate plate_prep->add_biotin incubate Incubate add_biotin->incubate wash1 Wash to Remove Unbound Biotin incubate->wash1 block Block (Optional) wash1->block wash2 Final Wash block->wash2 ready Plate Ready for Downstream Application wash2->ready

Experimental workflow for immobilizing this compound.

Step-by-Step Protocol
  • Preparation of this compound Solution:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution.

    • Dilute the stock solution to the desired final concentration in PBS (pH 7.2-7.5). The optimal concentration should be determined empirically but a starting concentration range of 1-10 µg/mL is recommended.[9] For high-capacity plates, an initial concentration of up to 5000 pmoles/mL can be used to achieve saturation.[10]

  • Plate Preparation:

    • If using plates that are not pre-blocked, prepare a 1% BSA in PBS solution.

    • Allow the streptavidin-coated plates and reagents to reach room temperature before use.

  • Immobilization of this compound:

    • Add 100 µL of the diluted this compound solution to each well of the streptavidin-coated plate.

    • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[3][9] Incubation time can be optimized to ensure saturation of the binding sites.

  • Washing:

    • Aspirate the solution from the wells.

    • Wash the wells three to four times with 200-300 µL of Wash Buffer (PBS-T) per well to remove any unbound this compound.[3][9]

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Blocking (Optional):

    • If the plates are not pre-blocked or if high background is a concern, add 200 µL of Blocking Buffer (1% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature.

    • Aspirate the blocking buffer and wash the plate once with Wash Buffer.

  • Final Plate Preparation:

    • The plate with immobilized this compound is now ready for use in downstream applications such as competitive binding assays. The plate can be used immediately or dried and stored with a desiccant at 4°C for future use.

Application: Competitive ELISA for Progesterone

A primary application for plates with immobilized progesterone is in a competitive ELISA format to detect and quantify progesterone in a sample.

Competitive ELISA Workflow

G cluster_assay Competitive Binding cluster_detection Detection start Start with Progesterone- Biotin Immobilized Plate add_sample_ab Add Sample/Standard and Anti-Progesterone Antibody start->add_sample_ab incubate_compete Incubate to Allow Competition add_sample_ab->incubate_compete wash_unbound Wash to Remove Unbound Antibody incubate_compete->wash_unbound add_secondary Add HRP-conjugated Secondary Antibody wash_unbound->add_secondary incubate_secondary Incubate add_secondary->incubate_secondary wash_secondary Wash to Remove Unbound Secondary incubate_secondary->wash_secondary add_substrate Add TMB Substrate wash_secondary->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Workflow for a competitive ELISA using immobilized progesterone.

In this assay, free progesterone in the sample competes with the immobilized progesterone for binding to a limited amount of anti-progesterone antibody. A higher concentration of progesterone in the sample results in less antibody binding to the plate, leading to a weaker signal.

Progesterone Signaling Pathway

Understanding the biological context of progesterone is crucial for interpreting assay results. Progesterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Non-Genomic PR_complex Progesterone Receptor (PR) -HSP Complex Progesterone->PR_complex Genomic Kinase_Cascade Kinase Cascades (e.g., MAPK, PKA, PKC) mPR->Kinase_Cascade PR_active Active PR Dimer Kinase_Cascade->PR_active Phosphorylation Cell_Response Biological Effects Kinase_Cascade->Cell_Response Rapid Effects PR_complex->PR_active PRE Progesterone Response Element (PRE) PR_active->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA mRNA->Cell_Response

Overview of progesterone signaling pathways.

Genomic Pathway: Progesterone diffuses across the cell membrane and binds to its intracellular receptor (PR), which then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA to regulate gene transcription.[11][12][13] This is a slower process leading to long-term cellular changes.

Non-Genomic Pathway: Progesterone can also bind to membrane-associated progesterone receptors (mPRs), initiating rapid intracellular signaling cascades through kinases like MAPK, PKA, and PKC.[11][14][15] These pathways can lead to more immediate cellular responses and can also modulate the genomic signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient concentration of this compound.Optimize the concentration of this compound used for coating.[16][17]
Incomplete immobilization.Increase incubation time or try incubating at 4°C overnight.[16]
Inactive streptavidin.Ensure plates are stored correctly and are within their expiration date.
High Background Non-specific binding of antibodies.Ensure adequate blocking with 1% BSA or another suitable blocking agent.[16][17]
Insufficient washing.Increase the number of wash steps and ensure complete removal of buffer between washes.[16]
High Well-to-Well Variability Pipetting inconsistency.Use calibrated pipettes and ensure consistent technique.
Uneven coating.Ensure thorough mixing of the this compound solution before adding to the plate.

For more comprehensive troubleshooting, refer to guides for direct and sandwich ELISAs with streptavidin-biotin detection.[16][17]

References

Application Notes and Protocols for Progesterone 3-biotin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Progesterone (B1679170) 3-biotin as a valuable tool in high-throughput screening (HTS) assays for the identification and characterization of progesterone receptor (PR) modulators. Detailed protocols for competitive binding assays, alongside representative data and key performance metrics, are included to facilitate the implementation of robust and reliable screening campaigns.

Introduction to Progesterone 3-biotin

This compound is a biotinylated derivative of progesterone, designed as a high-affinity probe for studying the progesterone receptor.[1][2][3][4] The biotin (B1667282) moiety allows for versatile detection and immobilization strategies through its strong and specific interaction with avidin (B1170675) or streptavidin conjugates.[5] This makes this compound an ideal reagent for various HTS formats aimed at discovering novel ligands that interact with the progesterone receptor. A variation with a hydrophilic spacer, Progesterone 3-PEG11-biotin, is also available to minimize steric hindrance.[6][7]

Progesterone Receptor Signaling Pathway

The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[8][9] Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[9] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8][10] This signaling cascade regulates a multitude of physiological processes, particularly in the female reproductive system.[8] Dysregulation of PR signaling is implicated in various diseases, including breast cancer, making it a critical target for drug discovery.[8]

Progesterone_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex PR-Hsp Complex Progesterone->PR_complex Binding & Hsp Dissociation PR_active Active PR Dimer PR_complex->PR_active Dimerization PR_DNA PR Dimer-DNA Complex PR_active->PR_DNA Nuclear Translocation & DNA Binding (PRE) mRNA mRNA PR_DNA->mRNA Transcription Proteins Target Proteins mRNA->Proteins Translation Response Cellular Response Proteins->Response

Progesterone Receptor Signaling Pathway.

High-Throughput Screening Applications

This compound is particularly well-suited for competitive binding assays, a fundamental HTS technique for identifying compounds that bind to a target receptor. In this format, test compounds compete with a known labeled ligand (this compound) for binding to the progesterone receptor. The displacement of the biotinylated probe is then quantified, providing a measure of the test compound's affinity for the receptor.

Common HTS formats that can utilize this compound include:

  • Fluorescence Polarization (FP) Assays: In this homogeneous assay format, this compound is complexed with a fluorescently labeled streptavidin. The binding of this large complex to the progesterone receptor results in a high fluorescence polarization signal. Small molecule competitors that displace the complex will lead to a decrease in polarization, which can be readily detected.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A TR-FRET assay can be designed using a terbium or europium-labeled streptavidin (donor) and an acceptor fluorophore-labeled anti-PR antibody. Binding of the this compound/streptavidin-donor complex to the PR, which is in proximity to the acceptor-labeled antibody, results in a FRET signal. Competitors will disrupt this interaction and reduce the FRET signal.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assays: In this bead-based assay, streptavidin-coated donor beads bind to this compound, and acceptor beads are coated with an antibody against the progesterone receptor. When the PR binds to this compound, the beads are brought into close proximity, generating a chemiluminescent signal. Competing compounds will prevent this interaction, leading to a loss of signal.

HTS_Workflow General HTS Workflow for PR Modulators Plate_Prep Plate Preparation (Assay Plate) Compound_Add Addition of Test Compounds Plate_Prep->Compound_Add Reagent_Add Addition of PR & P4-Biotin/SA-Fluor Compound_Add->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection (e.g., FP Reader) Incubation->Detection Data_Analysis Data Analysis (IC50, Z') Detection->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

General HTS Workflow for PR Modulators.

Quantitative Data for Progesterone Receptor HTS Assays

The following tables provide representative quantitative data for various compounds in progesterone receptor binding and functional assays. This data can be used as a reference for setting up and validating HTS campaigns.

Table 1: Representative IC50 Values for Progesterone Receptor Ligands in a Competitive Binding Assay.

CompoundIC50 (nM)Reference
Progesterone4.8[11]
5α-DH-progesterone240[11]
20α-DH-progesterone770[11]
17α-OH-progesterone1300[11]
Mifepristone (RU486)0.63[4]
Raloxifene1[4]
Tamoxifen174[4]

Table 2: Representative Relative Binding Affinities (RBA) of Various Progestins for the Progesterone Receptor.

CompoundRelative Binding Affinity (%)*Reference
Progesterone100[12]
5α-pregnane-3,20-dione75-100 (species dependent)[12]
Dydrogesterone15.9[13]
Megestrol Acetate (B1210297)130[14]
J912 (Antiprogestin)High[12]

*Relative to progesterone (100%).

Table 3: Key HTS Assay Performance Metrics.

ParameterTypical ValueDescriptionReference
Z'-factor > 0.5A statistical measure of assay quality, indicating the separation between positive and negative controls. A value between 0.5 and 1.0 is considered excellent for HTS.[8][15]
Signal Window > 2The ratio of the mean signal of the high control to the mean signal of the low control.[15]
Coefficient of Variation (%CV) < 15%A measure of the variability of the data points within a replicate group.[5]

Experimental Protocols

Protocol 1: Homogeneous Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol describes a generic competitive binding assay in a 384-well format to screen for compounds that displace this compound from the progesterone receptor.

Materials and Reagents:

  • This compound

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC, Streptavidin-R-Phycoerythrin)

  • Recombinant human progesterone receptor (ligand-binding domain or full-length)

  • Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, with 0.1% Bovine Serum Albumin (BSA) and 1 mM DTT.

  • Test compounds dissolved in 100% DMSO.

  • Progesterone (for positive control).

  • 384-well, low-volume, black, flat-bottom plates.

  • A microplate reader capable of measuring fluorescence polarization.

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the streptavidin-fluorophore conjugate in the assay buffer.

    • Prepare a stock solution of the progesterone receptor in the assay buffer.

    • Prepare serial dilutions of test compounds and progesterone (positive control) in 100% DMSO.

  • Assay Plate Preparation:

    • Add 100 nL of test compounds, progesterone (positive control), or DMSO (negative control) to the appropriate wells of the 384-well plate using an acoustic dispenser or a pin tool.

  • Addition of this compound/Streptavidin-Fluorophore Complex:

    • Prepare a working solution of the pre-incubated this compound and streptavidin-fluorophore conjugate in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • Add 10 µL of this complex to each well of the assay plate.

  • Addition of Progesterone Receptor:

    • Prepare a working solution of the progesterone receptor in assay buffer. The final concentration should be optimized to yield a robust signal window and is typically around the Kd of the this compound for the receptor.

    • Add 10 µL of the progesterone receptor solution to each well. The final assay volume is 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for the assay plate using the signals from the positive and negative controls to assess the quality of the screen.

Protocol 2: Assay Validation and Z'-Factor Calculation

To ensure the robustness and reliability of the HTS assay, it is crucial to perform a validation experiment to determine the Z'-factor.

Procedure:

  • Design an assay plate with a sufficient number of control wells. Typically, 32 wells for the high signal control (e.g., DMSO, no competitor) and 32 wells for the low signal control (e.g., a saturating concentration of unlabeled progesterone).

  • Perform the assay as described in Protocol 1.

  • Calculate the mean (μ) and standard deviation (σ) for both the high (p) and low (n) signal controls.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[8][15]

References

Troubleshooting & Optimization

troubleshooting high background in Progesterone 3-biotin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Progesterone (B1679170) 3-biotin ELISA experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High background in a competitive ELISA like the Progesterone 3-biotin ELISA can obscure results and lead to inaccurate quantification. High background is characterized by an unexpectedly high signal in the zero-progesterone standard (B₀) wells and a reduced dynamic range of the standard curve. This section addresses common causes and provides solutions in a question-and-answer format.

Q1: What are the most common causes of high background in a this compound ELISA?

High background can stem from several factors throughout the ELISA workflow. The most frequent culprits include:

  • Insufficient Washing: Failure to remove all unbound reagents, particularly the progesterone-biotin conjugate and streptavidin-HRP.[1][2][3]

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells.[4]

  • Suboptimal Reagent Concentrations: Using concentrations of the progesterone-biotin conjugate or streptavidin-HRP that are too high.[3][5]

  • Contamination: Contamination of reagents, buffers, or the microplate with progesterone or other interfering substances.

  • Prolonged Incubation Times or High Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.

  • Issues with the Stop Solution: Waiting too long to read the plate after adding the stop solution can lead to a continued colorimetric reaction and elevated background.[3]

Q2: My background is high. How can I improve my washing technique?

Ineffective washing is a primary cause of high background.[1][2][3] Here are some tips to enhance your washing steps:

  • Increase Wash Cycles: If the protocol suggests three washes, try increasing to four or five.[6]

  • Incorporate a Soaking Step: Allow the wash buffer to remain in the wells for 30-60 seconds during each wash cycle to help dissolve and remove non-specifically bound material.[1]

  • Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it firmly on a clean, lint-free paper towel.[7]

  • Verify Washer Performance: If using an automated plate washer, ensure all dispensing and aspirating probes are functioning correctly and are not clogged.

Q3: I suspect my blocking is insufficient. What can I do?

Proper blocking is crucial for preventing non-specific binding of the progesterone-biotin conjugate and streptavidin-HRP to the plate surface.[4] Consider the following optimizations:

  • Increase Blocking Time: Extend the blocking incubation period to ensure complete saturation of non-specific sites.

  • Optimize Blocking Buffer Composition: The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) is common, it can sometimes be a source of biotin (B1667282) contamination, leading to high background in biotin-based assays. Consider using a protein-free blocking buffer or a blocker specifically designed for biotin-streptavidin systems.[4]

  • Add a Surfactant: Including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your blocking buffer can help reduce non-specific interactions.

Q4: How do I optimize the concentrations of my progesterone-biotin conjugate and streptavidin-HRP?

Using excessive concentrations of either the biotinylated tracer or the streptavidin-HRP can lead to high background.[3][5] It is recommended to perform a checkerboard titration to determine the optimal concentrations. This involves testing a range of dilutions for both reagents to find the combination that provides the best signal-to-noise ratio.

Q5: Could my reagents be contaminated? How can I check for this?

Contamination of buffers or reagents can introduce substances that interfere with the assay. To test for contamination:

  • Run a control plate where you systematically omit one component at a time (e.g., no sample, no progesterone-biotin conjugate) to identify the source of the high background.

  • Always use fresh, high-purity water for preparing buffers.

  • Ensure that pipette tips are changed between each standard and sample to avoid cross-contamination.[8]

Quantitative Data Summary

The following table provides a summary of typical reagent concentrations and incubation parameters for a this compound competitive ELISA. Note that these are general guidelines, and optimization is often necessary for specific experimental conditions.

ParameterTypical Range/ValuePurpose
Blocking Buffer 1-5% BSA or Casein in PBS or TBS; Protein-free blockersTo prevent non-specific binding to the plate.
Wash Buffer PBS or TBS with 0.05% Tween-20To remove unbound reagents.[6]
Progesterone-Biotin Conjugate Dilution Titration recommended (e.g., 1:1000 to 1:20,000)Competes with sample progesterone for antibody binding.
Streptavidin-HRP Dilution Titration recommended (e.g., 1:5000 to 1:50,000)Binds to the biotinylated progesterone and provides the enzymatic signal.
Incubation Times 60-120 minutes at room temperature or 37°CTo allow for competitive binding and enzymatic reactions.[6][9]
Washing Cycles 3-5 cyclesTo ensure thorough removal of unbound reagents.[6]
Substrate Incubation 15-30 minutes at room temperature in the darkFor color development.[6]

Experimental Protocols

Below are detailed methodologies for key experimental steps that are critical for minimizing background in a this compound ELISA.

Plate Washing Protocol
  • After incubation, aspirate the contents of the wells.

  • Add at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.[6]

  • Allow the wash buffer to soak in the wells for at least 30 seconds.[1]

  • Aspirate the wash buffer from the wells.

  • Repeat steps 2-4 for a total of 3-5 wash cycles.

  • After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.[7]

Blocking Protocol
  • After coating the plate with the capture antibody and washing, add 200-300 µL of blocking buffer to each well.

  • Ensure that the blocking buffer completely covers the surface of each well.

  • Incubate for 1-2 hours at room temperature or 37°C.

  • After incubation, wash the plate according to the Plate Washing Protocol.

Reagent Preparation and Dilution
  • Allow all reagents to come to room temperature before use.

  • Prepare fresh dilutions of the progesterone-biotin conjugate and streptavidin-HRP for each experiment. Do not store and reuse diluted reagents.

  • When preparing serial dilutions for the standard curve, use a new pipette tip for each dilution to ensure accuracy.[8]

  • Thoroughly mix all reagents before use by gentle inversion or vortexing.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting high background in a this compound ELISA.

Troubleshooting_High_Background Start High Background Observed Check_Washing Review Washing Protocol Start->Check_Washing Optimize_Washing Optimize Washing: - Increase wash cycles - Add soak step - Ensure complete aspiration Check_Washing->Optimize_Washing Issue Found Check_Blocking Evaluate Blocking Step Check_Washing->Check_Blocking No Issue Problem_Resolved Problem Resolved Optimize_Washing->Problem_Resolved Optimize_Blocking Optimize Blocking: - Increase incubation time - Test alternative blockers (e.g., protein-free) Check_Blocking->Optimize_Blocking Issue Found Check_Reagents Assess Reagent Concentrations Check_Blocking->Check_Reagents No Issue Optimize_Blocking->Problem_Resolved Titrate_Reagents Perform Checkerboard Titration: - Progesterone-Biotin - Streptavidin-HRP Check_Reagents->Titrate_Reagents Concentrations Too High Check_Contamination Investigate Potential Contamination Check_Reagents->Check_Contamination Concentrations Optimal Titrate_Reagents->Problem_Resolved Use_Fresh_Reagents Prepare Fresh Buffers and Reagents Check_Contamination->Use_Fresh_Reagents Contamination Suspected Check_Incubation Verify Incubation Parameters Check_Contamination->Check_Incubation No Contamination Use_Fresh_Reagents->Problem_Resolved Adhere_To_Protocol Strictly Adhere to Recommended Incubation Times and Temperatures Check_Incubation->Adhere_To_Protocol Deviations Found Check_Incubation->Problem_Resolved Parameters Correct Adhere_To_Protocol->Problem_Resolved

A logical workflow for troubleshooting high background in a this compound ELISA.

References

reducing non-specific binding of Progesterone 3-biotin in IHC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Progesterone 3-biotin in immunohistochemistry (IHC) experiments.

Troubleshooting Guide: High Background Staining with this compound

High background staining can obscure specific signals and lead to misinterpretation of results. The following guide addresses common causes of non-specific binding of this compound and provides systematic solutions.

Problem: Diffuse, non-specific background staining across the tissue section.

This is often due to hydrophobic interactions, ionic interactions, or issues with the blocking procedure.

Potential Cause Recommended Solution Detailed Protocol
Hydrophobic Interactions Progesterone is a hydrophobic steroid molecule. The biotin (B1667282) conjugate can non-specifically adhere to hydrophobic components in the tissue.1. Increase Blocking Efficiency: Use a protein-based blocker such as Bovine Serum Albumin (BSA) or normal serum. Increase the concentration of the blocking agent or the incubation time.[1] 2. Add Detergent: Include a non-ionic detergent like Tween 20 or Triton X-100 (0.05-0.3%) in your wash buffers and antibody diluents to reduce hydrophobic interactions.
Ionic Interactions Opposing charges between the biotin conjugate and tissue components can cause non-specific binding.Adjust Buffer Ionic Strength: Increase the salt concentration (e.g., up to 0.5 M NaCl) in your incubation and wash buffers. Note that this may also affect specific binding, so optimization is necessary.
Insufficient Blocking The blocking step may not be sufficient to cover all non-specific binding sites.Optimize Blocking Step: Block for at least 1 hour at room temperature. A common blocking solution is 5-10% normal serum from the species of the secondary antibody in your detection system.[1] For this compound, a protein blocker like 1-5% BSA is a good starting point.

Problem: Punctate or localized non-specific staining, especially in specific tissues.

This may be caused by endogenous biotin or peroxidase activity, particularly in tissues like the liver and kidney.

Potential Cause Recommended Solution Detailed Protocol
Endogenous Biotin Tissues such as the kidney, liver, and brain have high levels of endogenous biotin, which will be detected by avidin (B1170675)/streptavidin-based systems, leading to false positives.[2]Perform Avidin-Biotin Block: Before incubating with this compound, treat the tissue with an avidin/biotin blocking kit.[3][4] This involves sequential incubation with avidin to bind endogenous biotin, followed by incubation with free biotin to saturate the avidin.[4][5]
Endogenous Peroxidase Activity If using a horseradish peroxidase (HRP) detection system, endogenous peroxidases in tissues like the liver, kidney, or in red blood cells can react with the substrate.Quench Endogenous Peroxidase: After rehydration, incubate the tissue sections in 0.3-3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes.[6]
Endogenous Alkaline Phosphatase Activity If using an alkaline phosphatase (AP) detection system, endogenous AP in tissues like the kidney, intestine, and lymphoid tissue can cause background.Block Endogenous AP: Add an inhibitor such as levamisole (B84282) to the AP substrate solution.[7]

Experimental Workflow for Reducing Non-Specific Binding

IHC_Workflow start Start: Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval (if necessary) start->antigen_retrieval peroxidase_block Endogenous Peroxidase Block (e.g., 3% H₂O₂) antigen_retrieval->peroxidase_block biotin_block Endogenous Biotin Block (Avidin then Biotin incubation) peroxidase_block->biotin_block Crucial for biotin-based detection protein_block Protein Block (e.g., 5% BSA or Normal Serum) biotin_block->protein_block probe_incubation Incubation with This compound protein_block->probe_incubation Primary incubation detection Detection System (e.g., Streptavidin-HRP) probe_incubation->detection visualization Visualization (Substrate/Chromogen) detection->visualization end Counterstain & Mount visualization->end

Caption: Optimized IHC workflow with sequential blocking steps.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background specifically with my this compound conjugate and not with my antibody stains?

A: Progesterone is a small, hydrophobic steroid molecule. Unlike larger antibody proteins, its non-specific binding is more likely driven by hydrophobic interactions with lipids and other non-polar components in the tissue. Standard antibody blocking protocols may not be sufficient. Consider increasing the concentration of your protein block (e.g., BSA) and adding a non-ionic detergent (e.g., Tween 20) to all incubation and wash buffers.

Q2: Which tissues are most problematic for non-specific binding of biotinylated probes?

A: Tissues with high metabolic activity, such as the liver, kidney, spleen, and brain, tend to have high levels of endogenous biotin.[2][3] This can lead to significant background if you are using a streptavidin-based detection system. An avidin/biotin blocking step is essential when working with these tissues.[8]

Q3: Can I use normal serum to block for this compound? Which species should I use?

A: Yes, normal serum is an effective blocking agent. The standard rule is to use serum from the same species in which your secondary detection reagent is raised. For example, if you are using a streptavidin-HRP conjugate that was developed with a goat anti-HRP antibody, you would use normal goat serum. However, since this compound is not an antibody, a general protein blocker like BSA is often sufficient and avoids any potential cross-reactivity with detection system components.

Q4: How do I perform an avidin/biotin block?

A: This is a two-step process performed before incubating with your biotinylated progesterone.[4]

  • Incubate the tissue with an avidin solution for 15-20 minutes. This avidin will bind to the endogenous biotin in the tissue.[3]

  • Rinse, then incubate with a free biotin solution for 15-20 minutes. This will saturate any remaining biotin-binding sites on the avidin molecule you just applied.[3][4] After this block, the endogenous biotin is no longer available to bind to your streptavidin detection reagent.

Q5: My background is still high after trying all the blocking steps. What else can I check?

A: Review the following parameters:

  • Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.[5] Titrate your probe to find the optimal concentration that gives a good signal-to-noise ratio.

  • Incubation Time/Temperature: Reducing the incubation time or temperature can decrease non-specific interactions.[5]

  • Washing Steps: Ensure your washing steps are thorough to remove unbound probe. Increase the duration or number of washes.

  • Tissue Drying: Allowing tissue sections to dry out at any stage can cause a dramatic increase in non-specific background.[1] Use a humidified chamber for all incubation steps.

Troubleshooting Decision Tree

Troubleshooting_Tree start High Background Observed q1 Is background diffuse or localized? start->q1 diffuse Diffuse Background q1->diffuse Diffuse localized Localized/Punctate Staining (e.g., in Kidney/Liver) q1->localized Localized action1 Increase protein block (BSA/Serum) Add detergent (Tween 20) to buffers diffuse->action1 q2 Problem Resolved? action1->q2 action2 Titrate down this compound concentration Decrease incubation time/temp q2->action2 No resolved Staining Optimized q2->resolved Yes action2->resolved action3 Perform Endogenous Biotin Block (Avidin/Biotin Kit) localized->action3 q3 Using HRP detection? action3->q3 action4 Add Peroxidase Block (H₂O₂) step q3->action4 Yes q3->resolved No action4->resolved

References

Technical Support Center: Mitigating Biotin Interference in Progesterone-3-Biotin Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for progesterone-3-biotin based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate issues related to biotin (B1667282) interference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is biotin interference and how does it affect my competitive progesterone (B1679170) assay?

A1: Biotin, or Vitamin B7, is a common supplement that can interfere with immunoassays utilizing the high-affinity interaction between biotin and streptavidin.[1][2] In a typical competitive progesterone-3-biotin assay, progesterone from a sample competes with a progesterone-3-biotin tracer for a limited number of anti-progesterone antibody binding sites. The resulting complex is often captured on a streptavidin-coated surface.

If a sample contains high levels of free biotin, this exogenous biotin will compete with the progesterone-3-biotin tracer for binding sites on the streptavidin surface.[1][3] This prevents the capture of the antibody-tracer complex, leading to a falsely decreased signal. In a competitive assay format, a lower signal is incorrectly interpreted as a higher concentration of progesterone, leading to falsely elevated results.[1][4][5]

Q2: My progesterone results are unexpectedly high. How can I confirm if biotin interference is the cause?

A2: If you observe results that are inconsistent with the clinical picture or expected outcomes, biotin interference should be considered.[6] Here are several methods to investigate:

  • Sample Dilution: Perform a serial dilution of the sample. If high concentrations of biotin are present, diluting the sample should reduce the interference, and the corrected progesterone concentration should be consistent across dilutions.[7]

  • Biotin Depletion: Treat the sample with streptavidin-coated beads or agarose (B213101) to remove the free biotin.[1][7] A significant difference in the progesterone concentration before and after treatment is a strong indicator of biotin interference.[1]

  • Use an Alternative Method: Re-analyze the sample using a method that does not rely on the biotin-streptavidin interaction, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) or a non-biotin-based immunoassay.[4][8]

  • Patient/Sample History: If working with clinical samples, inquire about the patient's use of high-dose biotin supplements. A washout period of at least 8 hours for typical doses (5-10 mg/day) and up to 72 hours or more for mega-doses (≥100 mg/day) is often recommended before sample collection.[8]

Q3: What are the primary strategies to mitigate biotin interference?

A3: There are several effective strategies to counteract biotin interference:

  • Sample Pre-treatment: This is the most direct approach.

    • Biotin Depletion: Use streptavidin-coated magnetic beads or agarose to capture and remove excess biotin from the sample prior to the assay.[1]

    • Biotin Blocking Kits: Commercially available kits can be used to block endogenous biotin in the sample.[9][10] These typically involve a two-step process of adding excess streptavidin, followed by excess free biotin to saturate all binding sites.[11]

  • Assay Modification:

    • Pre-binding Steps: Modify the protocol to pre-bind the biotinylated reagents to the streptavidin-coated surface before adding the sample. This can make the assay more resistant to interference from free biotin in the sample.[4][12]

  • Alternative Assay Platforms:

    • If interference is a persistent issue, consider switching to an assay platform that is not based on the biotin-streptavidin interaction.[4]

Q4: I am observing high background in my ELISA. Could this be related to biotin?

A4: Yes, endogenous biotin in samples or reagents can cause high background when using streptavidin-based detection systems.[11] However, high background can also be caused by several other factors unrelated to biotin:

  • Insufficient Washing: Residual unbound antibodies or reagents can lead to a false positive signal. Increase the number and vigor of wash steps.[13]

  • Inadequate Blocking: If non-specific binding sites on the plate are not fully blocked, antibodies can bind randomly. Increase the blocking incubation time or try a different blocking agent.[14]

  • High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate the antibodies to find the optimal concentration.

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Always use fresh, sterile solutions.[13][14]

To specifically troubleshoot biotin-related background, run a control sample with a known low biotin concentration and use a biotin-blocking protocol on a replicate of your test sample to see if the background is reduced.

Quantitative Data on Biotin Interference

The concentration of biotin that causes significant interference can vary depending on the specific assay design and manufacturer.

Analyte/Assay TypeBiotin Concentration Causing InterferenceObserved EffectReference PlatformCitation
Competitive Assays (General) > 100 ng/mLFalsely elevated resultsSiemens Dimension Vista[15]
Competitive Assays (General) > 500 ng/mLFalsely elevated resultsRoche Cobas[6]
Thyroid Hormones (FT3, FT4) 250 ng/mLFalsely elevated levelsRoche Cobas 8000 e602[16]
TSH (Sandwich Assay) 250 ng/mLFalsely decreased by 12.42%Roche Cobas 8000 e602[16]
Progesterone II > 82 nmol/L (~20 ng/mL)Falsely elevated resultsRoche Cobas[6]

Note: These values are examples. The susceptibility of a specific progesterone-3-biotin assay should be validated by the end-user.

Key Experimental Protocols

Protocol 1: Biotin Depletion from Serum/Plasma Samples using Streptavidin-Coated Beads

This protocol describes how to remove interfering biotin from a sample before performing the progesterone assay.

Materials:

  • Streptavidin-coated magnetic beads or streptavidin-agarose beads.

  • Sample (serum or plasma).

  • Microcentrifuge tubes.

  • Magnetic rack (if using magnetic beads) or microcentrifuge.

  • Incubator/shaker.

Procedure:

  • Resuspend the streptavidin-coated beads as per the manufacturer's instructions.

  • Add a predetermined amount of bead slurry to a microcentrifuge tube. The amount should be sufficient to bind the highest expected concentration of biotin.

  • Add the sample containing suspected biotin interference to the tube with the beads.

  • Incubate the mixture for 30-60 minutes at room temperature with gentle mixing or shaking.[7]

  • Separate the beads from the sample:

    • For magnetic beads: Place the tube on a magnetic rack and allow the beads to pellet against the magnet. Carefully aspirate the supernatant (the biotin-depleted sample).

    • For agarose beads: Centrifuge the tube to pellet the beads. Carefully aspirate the supernatant.

  • Use the cleared supernatant as the sample in your progesterone-3-biotin assay.

  • Analyze the treated sample and compare the result to an untreated aliquot to confirm interference.[1]

Protocol 2: General Endogenous Biotin Blocking Protocol

This protocol is used to block endogenous biotin within a sample or on a tissue section before the addition of a biotinylated detection reagent.

Materials:

  • Wash Buffer (e.g., TBS with 0.05% Tween-20).

  • Streptavidin solution (e.g., 0.1 mg/mL in Wash Buffer).

  • Free D-Biotin solution (e.g., 0.5 mg/mL in Wash Buffer).[11]

Procedure:

  • Perform initial blocking steps as required by your standard assay protocol (e.g., with normal serum or BSA).[11]

  • Cover the sample/well with the streptavidin solution and incubate for 15 minutes at room temperature. This step binds to all endogenous biotin in the sample.[10][11]

  • Wash the sample/well thoroughly three times with Wash Buffer.[11]

  • Cover the sample/well with the free biotin solution and incubate for 15-30 minutes at room temperature. This step blocks any remaining open biotin-binding sites on the streptavidin added in step 2.[10][11]

  • Wash the sample/well thoroughly three times with Wash Buffer.[11]

  • The sample is now ready. Proceed with the addition of your progesterone-3-biotin tracer or other biotinylated reagents as per your assay protocol.

Visual Guides

InterferenceMechanism cluster_assay Competitive Assay Environment cluster_sample Sample with Interference P_Sample Progesterone (from Sample) Antibody Anti-Progesterone Antibody P_Sample->Antibody Compete for binding sites P_Biotin Progesterone-3-Biotin (Tracer) P_Biotin->Antibody Compete for binding sites SA_Plate Streptavidin-Coated Plate Antibody->SA_Plate Binds via Tracer's Biotin Signal Low Signal (Falsely High Progesterone) SA_Plate->Signal Leads to Low Signal Free_Biotin High Concentration of Free Biotin Free_Biotin->SA_Plate COMPETITIVELY BLOCKS BINDING

Caption: Mechanism of biotin interference in a competitive assay.

TroubleshootingWorkflow Start Unexpectedly High Progesterone Results CheckBiotin Suspect Biotin Interference? Start->CheckBiotin Dilution Perform Serial Dilution Test CheckBiotin->Dilution Yes NotConfirmed Interference Unlikely: Troubleshoot Other Assay Parameters (e.g., background, reagents) CheckBiotin->NotConfirmed No Consistent Results Consistent After Correction? Dilution->Consistent Depletion Perform Biotin Depletion Test Different Results Different Post-Depletion? Depletion->Different Consistent->Depletion No Confirmed Interference Confirmed: Implement Mitigation Strategy Consistent->Confirmed Yes Different->Confirmed Yes Different->NotConfirmed No

Caption: Troubleshooting workflow for suspected biotin interference.

MitigationStrategies Sample Sample with High Biotin PreTreat Option 1: Sample Pre-treatment Sample->PreTreat AssayMod Option 2: Assay Modification Sample->AssayMod AltMethod Option 3: Alternative Method Sample->AltMethod Depletion Biotin Depletion (Streptavidin Beads) PreTreat->Depletion Blocking Biotin Blocking (Avidin + Biotin Steps) PreTreat->Blocking Prebind Pre-bind Biotinylated Reagent to Plate AssayMod->Prebind NonBiotin Use Non-Biotin Assay (e.g., HPLC-MS) AltMethod->NonBiotin CleanSample Biotin-Free Sample Depletion->CleanSample Blocking->CleanSample Assay Proceed with Progesterone Assay Prebind->Assay CleanSample->Assay

Caption: Overview of strategies to mitigate biotin interference.

References

Progesterone 3-biotin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Progesterone (B1679170) 3-biotin in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Progesterone 3-biotin?

For optimal stability, this compound should be stored at -20°C.[1] Depending on the supplier and whether it is in solid form or dissolved in a solvent, it is reported to be stable for at least one to three years under these conditions. For this compound supplied as a powder, storage at -20°C is recommended for up to 3 years. If it is in a solvent, it should be stored at -80°C for up to one year.[2]

Q2: Can I store this compound at 4°C or room temperature?

Short-term storage at 4°C or room temperature is generally not recommended for long-term stability. Progesterone itself can degrade at room temperature.[3] For solutions, shipping is often done at room temperature, but for long-term storage, freezing is essential to minimize degradation.[1][4]

Q3: How many freeze-thaw cycles can this compound tolerate?

While there is no specific data on the number of freeze-thaw cycles this compound can withstand, it is best practice to aliquot the solution into single-use volumes to avoid repeated temperature fluctuations. Freeze-thaw cycles can lead to aggregation of biotinylated reagents and may affect the stability of progesterone.[3]

Q4: What solvents are suitable for dissolving and storing this compound?

This compound is often supplied in ethanol.[1][5] It is also soluble in other organic solvents such as DMSO and DMF. The choice of solvent can impact long-term stability, and it is crucial to use anhydrous solvents to minimize hydrolysis.

Q5: What are the potential degradation pathways for this compound during long-term storage?

Several potential degradation pathways can affect the stability of this compound:

  • Hydrolysis of the Oxime Linkage: The progesterone is linked to the biotin (B1667282) moiety via an oxime bond. While oximes are relatively stable, they can undergo acid-catalyzed hydrolysis. Therefore, storage in acidic conditions should be avoided.

  • Degradation of the Progesterone Moiety: Progesterone itself can be subject to oxidation and other chemical modifications, especially if exposed to light or reactive chemicals.

  • Degradation of the Biotin Moiety: The biotin molecule can also degrade, for instance, through oxidation of the sulfur atom.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of signal or reduced sensitivity in immunoassay 1. Degradation of this compound: The conjugate may have degraded due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles.2. Hydrolysis of the oxime linker: Storage in acidic buffers can lead to the cleavage of the biotin from progesterone.3. Competitive binding issues: High concentrations of free biotin in the sample can interfere with the binding of the conjugate to streptavidin.1. Verify storage conditions: Ensure the conjugate has been stored at -20°C or -80°C and protected from light. Use a fresh aliquot if possible.2. Check buffer pH: Ensure all buffers used in the assay are at a neutral or slightly alkaline pH to minimize hydrolysis.3. Sample cleanup: If high levels of endogenous biotin are suspected, consider sample preparation steps to remove it.
High background signal in assay 1. Aggregation of the conjugate: Improper storage or repeated freeze-thaw cycles can cause the biotinylated progesterone to form aggregates, leading to non-specific binding.2. Non-specific binding to surfaces: The conjugate may be binding non-specifically to the assay plate or other components.1. Use appropriate storage buffers: Consider using a buffer containing stabilizers like histidine-sucrose to prevent aggregation.2. Optimize blocking steps: Ensure adequate blocking of the assay plate with a suitable blocking agent (e.g., BSA, casein).
Inconsistent or variable results between experiments 1. Batch-to-batch variability: Different lots of the conjugate may have slight variations in concentration or purity.2. Inconsistent handling: Variations in incubation times, temperatures, or pipetting can lead to variability.1. Perform lot-to-lot validation: When switching to a new batch of the conjugate, it is advisable to perform a bridging study to ensure consistent performance.2. Standardize assay protocol: Adhere strictly to the established experimental protocol to minimize handling variations.

Data on Storage and Stability

Compound Form Recommended Storage Reported Stability Reference
This compoundIn Ethanol-20°C≥ 2 years[1][5]
Progesterone 3-PEG11-biotinIn Ethanol-20°C≥ 1 year[4]
This compoundPowder-20°C3 years[2]
This compoundIn Solvent-80°C1 year[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound over time.

1. Materials:

  • This compound stock solution
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • HPLC-grade formic acid (or other appropriate buffer components)
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare aliquots of the this compound stock solution in appropriate storage buffers (e.g., PBS pH 7.4, histidine-sucrose buffer) and at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
  • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound and any potential degradation products.
  • Flow Rate: 1 mL/min
  • Detection: UV at the absorbance maximum of progesterone (around 245 nm).
  • Injection Volume: 10-20 µL

4. Data Analysis:

  • Monitor the peak area of the intact this compound over time.
  • A decrease in the main peak area and the appearance of new peaks may indicate degradation.
  • Calculate the percentage of remaining intact conjugate at each time point relative to the initial time point (t=0).

Visualizations

cluster_storage Long-Term Storage cluster_degradation Potential Degradation Pathways Stock_Solution This compound (in Ethanol) Aliquot Aliquot into Single-Use Vials Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Protect Protect from Light Store->Protect Hydrolysis Hydrolysis of Oxime Linkage (Acidic pH) Store->Hydrolysis Improper pH Oxidation_Biotin Oxidation of Biotin Sulfur Store->Oxidation_Biotin Oxidizing Agents Oxidation_P4 Oxidation of Progesterone Moiety Protect->Oxidation_P4 Light Exposure

Caption: Recommended storage and potential degradation pathways.

Start Loss of Signal in Immunoassay? Check_Storage Verify Storage Conditions (-20°C/-80°C, protected from light) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Use_New_Aliquot Use a Fresh Aliquot Storage_OK->Use_New_Aliquot No Check_pH Check Assay Buffer pH Storage_OK->Check_pH Yes Use_New_Aliquot->Check_pH pH_OK pH Neutral/Alkaline? Check_pH->pH_OK Adjust_pH Adjust Buffer pH pH_OK->Adjust_pH No Check_Biotin Suspect High Endogenous Biotin? pH_OK->Check_Biotin Yes Adjust_pH->Check_Biotin Biotin_Issue Consider Sample Cleanup Check_Biotin->Biotin_Issue Yes Further_Troubleshooting Consult Assay-Specific Troubleshooting Guide Check_Biotin->Further_Troubleshooting No Biotin_Issue->Further_Troubleshooting

Caption: Troubleshooting workflow for loss of signal.

References

improving signal-to-noise ratio with Progesterone 3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Progesterone (B1679170) 3-biotin in their experiments. The following information is designed to help improve signal-to-noise ratios and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Progesterone 3-biotin and what are its primary applications?

A1: this compound is an affinity probe where a biotin (B1667282) molecule is attached to progesterone.[1] This allows for the detection or immobilization of progesterone through the high-affinity interaction between biotin and streptavidin.[2][3] Its primary applications include pull-down assays to identify progesterone-binding proteins, competitive binding assays to study receptor-ligand interactions, and various immunoassays for detection and quantification.[4][5]

Q2: What are the main causes of a low signal-to-noise ratio in my experiment?

A2: A low signal-to-noise ratio can stem from several factors, including high background, a weak or absent signal, or both. High background is often caused by non-specific binding of the this compound or detection reagents to surfaces or other proteins.[3][6] A weak signal may result from issues with the bait or prey proteins, inefficient binding, or problems with the detection system.

Q3: How can I reduce non-specific binding in my pull-down assay?

A3: Reducing non-specific binding is critical for a clean signal.[7] Strategies include:

  • Pre-clearing your lysate: Incubate the cell lysate with beads alone before adding the biotinylated probe to remove proteins that non-specifically bind to the beads.[7][8]

  • Optimizing blocking buffers: Use appropriate blocking agents like Bovine Serum Albumin (BSA) or commercially available biotin-blocking solutions.[6][9][10] Avoid using milk as a blocking agent as it contains endogenous biotin.[3][10]

  • Increasing wash stringency: Optimize the number and duration of wash steps, and consider increasing the salt concentration or adding a non-ionic detergent (e.g., Tween-20) to your wash buffers.[7][11][12]

Q4: My signal is very weak or completely absent. What should I check?

A4: For weak or no signal, consider the following:

  • Confirm the integrity of your this compound: Ensure it has been stored correctly at -20°C.[1]

  • Verify your protein concentrations: Ensure you are using an adequate amount of cell lysate and that your target protein is expressed at a detectable level.

  • Optimize incubation times: Insufficient incubation of the probe with the lysate or of the complex with the beads can lead to a weak signal.[11]

  • Check your detection antibody: Ensure your primary and secondary antibodies are active and used at the optimal dilution.

Troubleshooting Guides

Problem 1: High Background in Western Blot Detection
Potential Cause Recommended Solution
Non-specific binding of streptavidin conjugate Increase the number and duration of wash steps after incubation with the streptavidin conjugate.[10] Consider adding a mild detergent like Tween-20 to the wash buffer.[11]
Endogenous biotin in the sample Some cell lysates, particularly from tissues like the liver, can have high levels of endogenous biotinylated proteins.[13] Block endogenous biotin using a commercial avidin/biotin blocking kit before adding this compound.[9][14]
Inadequate blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a high-quality blocking agent like 5% BSA in TBS-T or a commercial blocking buffer.[10] Avoid milk-based blockers.[3][10]
Contaminated buffers Prepare fresh buffers, especially the wash buffer, for each experiment.
Problem 2: Low or No Signal in Pull-Down Assay
Potential Cause Recommended Solution
Inefficient binding of this compound to streptavidin beads Ensure beads are properly washed and equilibrated before adding the biotinylated probe. Confirm the binding capacity of your beads.[15]
Weak or transient protein-progesterone interaction Optimize binding conditions by adjusting pH and salt concentrations in your binding buffer.[12] Consider performing the binding at 4°C for a longer duration.
Degradation of target protein Add protease inhibitors to your lysis buffer immediately before use.[16]
Inefficient elution If eluting with a competitive agent, ensure the concentration is sufficient. If using a denaturing elution, ensure the sample is heated adequately in SDS-PAGE sample buffer.

Quantitative Data

The following table provides illustrative data for a competitive binding assay using this compound. These values are examples and should be optimized for your specific experimental setup.

Parameter Condition 1 (Sub-optimal) Condition 2 (Optimized) Condition 3 (High Stringency)
This compound Conc. 1 nM10 nM50 nM
Unlabeled Progesterone Conc. 0-100 nM0-1000 nM0-10 µM
Incubation Time 30 min2 hours4 hours
Wash Buffer Salt Conc. 100 mM NaCl150 mM NaCl300 mM NaCl
Signal (Relative Light Units) HighModerateLow
IC50 of Unlabeled Progesterone 50 nM100 nM250 nM

Experimental Protocols

Protocol 1: Pull-Down Assay to Identify Progesterone Binding Proteins
  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Add streptavidin-coated beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Binding of this compound to Lysate:

    • Add this compound to the pre-cleared lysate to a final concentration of 10-50 nM.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Capture of Protein-Progesterone Complex:

    • Add fresh, equilibrated streptavidin-coated beads to the lysate-probe mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., PBS with 0.1% Tween-20).[11]

  • Elution:

    • Resuspend the beads in 2X SDS-PAGE sample buffer.

    • Boil for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting or mass spectrometry.

Protocol 2: Competitive Binding Assay
  • Plate Coating:

    • Coat a microplate with a progesterone receptor or an antibody that captures the progesterone receptor.

  • Blocking:

    • Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Binding:

    • Add a fixed concentration of this compound to each well.

    • Add varying concentrations of unlabeled progesterone (competitor) to the wells.

    • Incubate for 2-3 hours at room temperature.[17]

  • Washing:

    • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).[18]

  • Detection:

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate as in the previous step.

    • Add a suitable HRP substrate and measure the signal using a plate reader.[19]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding cluster_analysis Analysis prep_lysate Prepare Cell Lysate preclear Pre-clear Lysate with Beads prep_lysate->preclear add_probe Add Progesterone 3-biotin preclear->add_probe incubate_probe Incubate add_probe->incubate_probe add_beads Add Streptavidin Beads incubate_probe->add_beads incubate_beads Incubate add_beads->incubate_beads wash Wash Beads (3-5 times) incubate_beads->wash elute Elute Proteins wash->elute analyze SDS-PAGE & Western Blot elute->analyze troubleshooting_flowchart start High Background Signal? check_blocking Optimize Blocking Buffer? (e.g., 5% BSA, avoid milk) start->check_blocking Yes end_bad Issue Persists start->end_bad No increase_washes Increase Wash Stringency? (more washes, longer duration) check_blocking->increase_washes add_detergent Add Detergent to Wash? (e.g., 0.1% Tween-20) increase_washes->add_detergent preclear_lysate Pre-clear Lysate? add_detergent->preclear_lysate end_good Signal Improved preclear_lysate->end_good binding_diagram cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding P P B B P->B R Receptor B->R High Affinity P2 P B2 B P2->B2 NS Non-specific Protein B2->NS Low Affinity

References

Progesterone 3-Biotin Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Progesterone (B1679170) 3-biotin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Progesterone 3-biotin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a biotinylated derivative of progesterone, designed as an affinity probe.[1][2][3] This allows for the detection or immobilization of progesterone-binding molecules through the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin).[1][2][3] Common applications include pull-down assays to identify progesterone receptors or interacting proteins, affinity chromatography for purification, and competitive binding assays.

Q2: What are the recommended storage and stability conditions for this compound?

A2: this compound is typically shipped at room temperature. For long-term storage, it should be kept at -20°C.[1][4] Under these conditions, it is stable for at least one to two years.[1][4] Some suppliers provide it as a solution in ethanol (B145695).[1][4]

Q3: What is the solubility of this compound?

A3: this compound is soluble in ethanol at concentrations of approximately 10 mg/mL.[1][4] For aqueous solutions, it is recommended to first dissolve it in an organic solvent like ethanol or DMSO and then dilute it to the final working concentration in your aqueous buffer.

Troubleshooting Guides

High Background in Pull-Down or Affinity Chromatography Assays

Problem: I am observing high non-specific binding in my pull-down experiment, leading to many background bands on my Western blot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Blocking Before adding your cell lysate or protein mixture, ensure that the streptavidin-coated beads are thoroughly blocked. Common blocking agents include Bovine Serum Albumin (BSA) or commercially available blocking buffers. Avoid using milk as a blocking agent as it contains endogenous biotin.
Inadequate Washing Increase the number and/or stringency of your wash steps after incubating the lysate with the beads. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) to your wash buffer to disrupt weak, non-specific interactions.
Endogenous Biotin Your cell lysate or tissue extract may contain endogenous biotinylated proteins, which will bind to the streptavidin beads and cause a high background. To mitigate this, you can pre-clear the lysate by incubating it with streptavidin beads alone and removing the beads before proceeding with the pull-down assay.
Hydrophobic Interactions Progesterone is a hydrophobic molecule, which can lead to non-specific binding to other proteins and cellular components. Including a low concentration of a non-ionic detergent in your lysis and binding buffers can help to reduce these interactions.
Low or No Signal in Detection Assays

Problem: I am not detecting my target protein after performing a pull-down with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration The concentration of this compound may be too low to effectively capture the target protein. It is recommended to perform a titration experiment to determine the optimal concentration for your specific assay. Start with a concentration range of 1-10 µM and optimize from there.
Inefficient Binding to Streptavidin Beads Ensure that the streptavidin beads have sufficient binding capacity and are not expired. Also, confirm that the incubation time for binding this compound to the beads is adequate (typically 30-60 minutes at room temperature with gentle rotation).
Target Protein Not Expressed or Inactive Verify the expression of your target protein in the cell lysate via Western blot using a specific antibody. Ensure that the protein is correctly folded and functional, as denaturation will prevent binding.
Steric Hindrance The biotin tag on the progesterone molecule might sterically hinder the interaction with the target protein. Consider using a variant of this compound with a longer spacer arm, such as Progesterone 3-PEG11-biotin, to increase the distance between progesterone and biotin.[4]

Experimental Protocols

Protocol: Pull-Down Assay for Progesterone Receptor

This protocol provides a general framework for using this compound to pull down the progesterone receptor from a cell lysate.

Materials:

  • This compound

  • Streptavidin-coated magnetic beads

  • Cell lysate containing the progesterone receptor

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Bead Preparation: Resuspend the streptavidin beads and wash them twice with Wash Buffer.

  • Bait Immobilization: Incubate the washed beads with an optimized concentration of this compound in Wash Buffer for 1 hour at room temperature with gentle rotation.

  • Blocking: Wash the beads twice with Wash Buffer to remove unbound this compound. Then, block the beads with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.

  • Binding: After washing the blocked beads, add the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with cold Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the progesterone receptor.

Visualizations

Signaling Pathways

Progesterone can signal through both classical (genomic) and non-classical (non-genomic) pathways. The classical pathway involves the binding of progesterone to its intracellular receptor, which then translocates to the nucleus to regulate gene expression.[5][6][7] The non-classical pathway involves membrane-bound progesterone receptors that can rapidly activate intracellular signaling cascades.[5][8]

ProgesteroneSignaling Progesterone Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Non-classical iPR Intracellular Progesterone Receptor (iPR) Progesterone->iPR Classical Signal_Cascade Signaling Cascade (e.g., MAPK) mPR->Signal_Cascade iPR_P iPR-Progesterone Complex iPR->iPR_P Gene_Expression Gene Expression (Transcription) Signal_Cascade->Gene_Expression Indirect effect DNA DNA (Progesterone Response Element) iPR_P->DNA DNA->Gene_Expression

Caption: Simplified diagram of classical and non-classical progesterone signaling pathways.

Experimental Workflows

A typical pull-down assay workflow using this compound involves several key steps from bait immobilization to the final analysis of the captured proteins.

PullDownWorkflow This compound Pull-Down Workflow P3B This compound Immobilize 1. Immobilize Bait P3B->Immobilize Beads Streptavidin Beads Beads->Immobilize Block 2. Block Beads Immobilize->Block Bind 3. Bind Target Block->Bind Lysate Cell Lysate Lysate->Bind Wash 4. Wash Bind->Wash Elute 5. Elute Wash->Elute Analyze 6. Analyze (Western Blot) Elute->Analyze

Caption: General experimental workflow for a this compound pull-down assay.

References

effect of different blocking buffers with Progesterone 3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Progesterone (B1679170) 3-biotin in various experimental assays. It offers troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Progesterone 3-biotin and what is it used for?

This compound is a biotinylated derivative of progesterone, a steroid hormone.[1] It is used as a probe in immunoassays and other binding assays to detect and quantify progesterone or to study its interactions with binding partners. The biotin (B1667282) tag allows for detection using the high-affinity interaction between biotin and streptavidin (or avidin).[1][2]

Q2: What is a blocking buffer and why is it crucial in assays with this compound?

A blocking buffer is a solution containing an inert protein or a non-protein agent that is used to coat the surface of microplate wells or membranes.[3][4] Its primary function is to prevent the non-specific binding of reagents, such as antibodies or biotinylated molecules, to the plastic or membrane surface.[3][4] In assays involving this compound, effective blocking is essential to minimize background noise and improve the signal-to-noise ratio, leading to more accurate and reliable results.[5]

Q3: Which blocking buffer should I choose for my this compound assay?

The choice of blocking buffer can significantly impact your assay's performance. For biotin-streptavidin based assays, it is generally recommended to avoid using non-fat dry milk because it contains endogenous biotin, which can lead to high background.[6][7] Bovine Serum Albumin (BSA) and casein are often preferred alternatives.[4][8] In some cases, casein has been reported to provide lower backgrounds than BSA.[4][8] For assays with particularly high background, synthetic blocking buffers containing polymers like polyethylene (B3416737) glycol (PEG) can also be effective.[3]

Q4: What is endogenous biotin and how can it interfere with my assay?

Endogenous biotin is naturally present in many biological samples, such as cell lysates and tissue extracts.[1][9] This endogenous biotin can bind to streptavidin- or avidin-based detection reagents, leading to a false positive signal and high background noise.[1][9] To mitigate this, it is important to perform an endogenous biotin blocking step before the addition of your this compound probe.[1][9]

Troubleshooting Guide

Issue 1: High Background Noise

High background can obscure your specific signal, leading to inaccurate results. Here are common causes and solutions:

  • Cause: Inadequate blocking.

    • Solution: Increase the blocking incubation time or the concentration of the blocking agent. Consider switching to a different blocking buffer (see Table 1). For biotin-based assays, avoid non-fat dry milk and consider using BSA or casein.[6][7]

  • Cause: Non-specific binding of this compound or detection reagents.

    • Solution: Add a non-ionic detergent like Tween-20 (typically 0.05% - 0.1%) to your wash buffers to help reduce non-specific interactions.[10] Ensure thorough washing between steps.[11]

  • Cause: Presence of endogenous biotin in the sample.

    • Solution: Perform an endogenous biotin blocking step. This typically involves incubating your sample with an excess of streptavidin, followed by an incubation with an excess of free biotin to block any remaining biotin-binding sites on the streptavidin.[1][9]

  • Cause: Concentration of this compound or detection reagent is too high.

    • Solution: Titrate your this compound and detection reagents to find the optimal concentration that gives a good signal with low background.

high_background_troubleshooting cluster_blocking Blocking Issues cluster_washing Washing Issues cluster_reagents Reagent Issues cluster_biotin Endogenous Biotin start High Background Detected check_blocking Review Blocking Protocol start->check_blocking check_washing Review Washing Protocol start->check_washing check_reagents Review Reagent Concentrations start->check_reagents check_endogenous_biotin Consider Endogenous Biotin start->check_endogenous_biotin inadequate_blocking Inadequate Blocking? check_blocking->inadequate_blocking insufficient_washing Insufficient Washing? check_washing->insufficient_washing high_concentration Reagent Concentration Too High? check_reagents->high_concentration sample_has_biotin Sample Contains Endogenous Biotin? check_endogenous_biotin->sample_has_biotin optimize_blocking Optimize Blocking: - Increase incubation time/concentration - Change blocking buffer (e.g., BSA, Casein) inadequate_blocking->optimize_blocking Yes optimize_washing Optimize Washing: - Increase wash steps - Add Tween-20 to wash buffer insufficient_washing->optimize_washing Yes titrate_reagents Titrate Reagents: - this compound - Streptavidin-HRP high_concentration->titrate_reagents Yes block_biotin Perform Endogenous Biotin Blocking Step sample_has_biotin->block_biotin Yes

Troubleshooting workflow for high background noise.
Issue 2: Weak or No Signal

A lack of signal can be equally frustrating. Consider these potential causes:

  • Cause: Incorrect assay setup for a competitive immunoassay.

    • Solution: Ensure that the concentration of the capture antibody and the this compound are optimized. In a competitive format, a high concentration of the capture antibody or a low concentration of the biotinylated probe can lead to a weak signal change.

  • Cause: Reagents are not active.

    • Solution: Check the expiration dates of your reagents. Ensure that enzymes (like HRP) have not been inactivated. Prepare fresh dilutions of your reagents.

  • Cause: Insufficient incubation times.

    • Solution: Increase the incubation times for the primary antibody, this compound, or the detection reagent to allow for sufficient binding.

Data Presentation

Table 1: Comparison of Common Blocking Buffers for Biotin-Streptavidin Based Assays

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesRecommendations for this compound Assays
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, reduces risk of cross-reactivity with phospho-specific antibodies.[6] Good for biotin-streptavidin systems.[4]Can be a weaker blocker than milk, potentially leading to higher background in some cases.[12]Highly Recommended. A good starting point for most assays.
Casein 0.5-2% (w/v)Can provide lower background than BSA.[4][8] Recommended for applications using biotin-avidin complexes.[4]May interfere with some antibody-antigen interactions.Highly Recommended. A good alternative to BSA, especially if high background is an issue.
Non-Fat Dry Milk 2-5% (w/v)Inexpensive and effective for many applications.Contains endogenous biotin , which will cause high background in biotin-streptavidin assays.[6][7] Can also contain phosphoproteins that may cross-react with phospho-specific antibodies.[6]Not Recommended.
Fish Gelatin 0.1-1% (w/v)Less likely to cross-react with mammalian antibodies compared to BSA or milk.[4]Can be a less effective blocker than others.Consider as an alternative if cross-reactivity with mammalian proteins is a concern.
Polyethylene Glycol (PEG) 0.0001-1% (w/v)Non-protein based, can be very effective at reducing non-specific binding on hydrophobic surfaces.[3][13]May not be as effective for all types of non-specific interactions.Consider for assays with persistent high background where protein-based blockers are insufficient.

Experimental Protocols

Protocol 1: Competitive ELISA for Progesterone Quantification

This protocol outlines a general procedure for a competitive ELISA to measure progesterone in a sample using this compound.

  • Coating: Coat a 96-well microplate with an anti-progesterone antibody (capture antibody) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: Add your standards and samples to the wells. Immediately add a fixed, optimized concentration of this compound to all wells. Incubate for 1-2 hours at room temperature to allow the free progesterone in the sample and the this compound to compete for binding to the capture antibody.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of progesterone in the sample.

competitive_elisa_workflow start Start coat_plate 1. Coat Plate with Anti-Progesterone Antibody start->coat_plate wash1 2. Wash coat_plate->wash1 block 3. Block with BSA or Casein wash1->block competition 4. Add Samples/Standards & this compound block->competition wash2 5. Wash competition->wash2 detection 6. Add Streptavidin-HRP wash2->detection wash3 7. Wash detection->wash3 substrate 8. Add TMB Substrate wash3->substrate stop 9. Add Stop Solution substrate->stop read 10. Read Absorbance at 450 nm stop->read end End read->end

Workflow for a competitive ELISA with this compound.
Protocol 2: Endogenous Biotin Blocking

This protocol can be incorporated into your assay before the addition of the this compound to block endogenous biotin in your samples.[1][9]

  • Avidin (B1170675) Incubation: After the initial blocking step of your assay, incubate the sample with a solution of avidin or streptavidin (e.g., 10 µg/mL in PBS) for 15-30 minutes at room temperature.

  • Washing: Wash the wells thoroughly (3-5 times) with wash buffer to remove any unbound avidin/streptavidin.

  • Biotin Incubation: Add a solution of free D-biotin (e.g., 20 µg/mL in PBS) and incubate for 15-30 minutes at room temperature. This will saturate the biotin-binding sites of the avidin/streptavidin that bound to the endogenous biotin.

  • Washing: Wash the wells thoroughly (3-5 times) with wash buffer to remove any excess free biotin.

  • Proceed with Assay: Continue with the next steps of your experimental protocol (e.g., addition of this compound).

Visualizations

blocking_buffer_selection start Start: Select Blocking Buffer is_biotin_assay Is it a Biotin-Streptavidin based assay? start->is_biotin_assay avoid_milk Avoid Non-Fat Dry Milk is_biotin_assay->avoid_milk Yes use_bsa_casein Use BSA or Casein is_biotin_assay->use_bsa_casein No, but good practice avoid_milk->use_bsa_casein high_background Persistent High Background? use_bsa_casein->high_background try_casein_peg Try Casein or Synthetic Blocker (PEG) high_background->try_casein_peg Yes continue_assay Proceed with Assay high_background->continue_assay No try_casein_peg->continue_assay

Decision tree for selecting a suitable blocking buffer.

References

optimizing incubation times for Progesterone 3-biotin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Progesterone (B1679170) 3-biotin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during their assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial incubation time for my Progesterone 3-biotin competitive assay?

A1: For a competitive ELISA using this compound, a good starting point for the primary incubation step (where the sample/standard, this compound, and primary antibody are combined) is 45 to 60 minutes at 37°C or room temperature. This allows for sufficient competition between the progesterone in the sample and the biotinylated progesterone for binding to the primary antibody. However, the optimal time can vary depending on the specific antibody affinity and concentration, as well as the desired assay sensitivity.

Q2: How does incubation time affect the results of my competitive ELISA?

A2: Incubation time is a critical parameter in competitive ELISAs.

  • Too short: Insufficient time for the binding reaction to reach equilibrium can lead to a weak signal and reduced assay sensitivity, making it difficult to distinguish between different concentrations of progesterone.

  • Too long: While extending the incubation can sometimes increase the signal, it may also lead to higher background noise, potentially narrowing the dynamic range of the assay. For some assays, an overnight incubation at 4°C can increase signal intensity.

Q3: I am getting a very low signal across my entire plate. How can I troubleshoot this?

A3: A low signal can be caused by several factors. Here are some troubleshooting steps related to incubation times and other parameters:

  • Increase Incubation Time: If your current incubation time is on the shorter side (e.g., 30 minutes), try extending it to 60-90 minutes, or even overnight at 4°C.[1]

  • Check Reagent Concentrations: Ensure that the concentrations of your primary antibody and this compound conjugate are optimal. You may need to perform a checkerboard titration to determine the ideal concentrations.

  • Verify Reagent Activity: Confirm that your enzyme conjugate (e.g., Streptavidin-HRP) and substrate are active. Protect the TMB substrate from light to maximize its performance.[1]

  • Review Washing Steps: Inadequate washing can leave interfering substances in the wells, while excessive washing can elute the antibody-antigen complexes. Ensure your washing protocol is optimized.

Q4: My assay has high background noise. What are the likely causes and solutions?

A4: High background can obscure the specific signal. Consider the following:

  • Optimize Blocking: Insufficient blocking of the microplate wells can lead to non-specific binding of antibodies or the streptavidin-enzyme conjugate. Ensure you are using an effective blocking agent and that the incubation time for blocking is adequate (typically 1-2 hours at room temperature or overnight at 4°C).

  • Adjust Antibody Concentrations: High concentrations of the primary or secondary antibodies can contribute to non-specific binding. Try titrating your antibodies to find the lowest concentration that still provides a good signal.

  • Optimize Incubation Times: While longer incubation can increase the signal, it can also increase background. Try reducing the incubation time for the primary antibody or the streptavidin-enzyme conjugate.

  • Washing: Increase the number of washing steps or the volume of wash buffer to more effectively remove unbound reagents.

Troubleshooting Guide

This guide provides solutions to common problems encountered in this compound experiments.

ProblemPossible CauseRecommended Solution
Low Signal Intensity Incubation time too short.Increase the primary antibody and/or streptavidin-HRP incubation time. Consider an overnight incubation at 4°C for the primary antibody.[1]
Sub-optimal reagent concentration.Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and this compound.
Inactive enzyme or substrate.Use fresh substrate and ensure the enzyme conjugate has been stored correctly. Protect the TMB substrate from light.[1]
High Background Insufficient blocking.Increase the blocking incubation time or try a different blocking buffer.
Reagent concentration too high.Decrease the concentration of the primary antibody or the streptavidin-HRP conjugate.
Incubation time too long.Reduce the incubation time for the primary antibody or streptavidin-HRP.
Inadequate washing.Increase the number of wash cycles and ensure complete removal of wash buffer between steps.
Poor Reproducibility (High CV%) Inconsistent incubation times.Ensure all wells are incubated for the same duration. Use a multichannel pipette for simultaneous reagent addition.
Temperature fluctuations.Incubate the plate in a temperature-controlled environment to avoid drafts and temperature gradients across the plate.
Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
No Signal Incorrect reagent addition order.Review the experimental protocol to ensure reagents were added in the correct sequence.
Omission of a critical reagent.Double-check that all reagents, including the primary antibody, this compound, and streptavidin-HRP, were added.
Expired or improperly stored reagents.Check the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.

Experimental Protocols

General Protocol for a Competitive ELISA using this compound

This protocol provides a general framework. Optimal conditions, particularly incubation times and reagent concentrations, should be determined empirically for your specific assay.

Materials:

  • Microplate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • This compound

  • Primary antibody against progesterone (e.g., rabbit anti-progesterone)

  • Progesterone standards

  • Samples for analysis

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Reagent Preparation: Prepare progesterone standards to the desired concentrations in the assay buffer. Dilute the primary antibody and this compound in assay buffer to their optimal working concentrations.

  • Competitive Binding Incubation:

    • Add 50 µL of progesterone standards or samples to the appropriate wells.

    • Add 25 µL of the diluted this compound to each well.

    • Add 25 µL of the diluted primary antibody to each well.

    • Mix gently and incubate for 60 minutes at 37°C .

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at 37°C .

  • Washing: Repeat the washing step as in step 3.

  • Substrate Incubation:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at room temperature in the dark .

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

Optimization of Incubation Times

To optimize the incubation times for your specific assay, you can perform a time-course experiment.

Incubation StepTime Point 1Time Point 2Time Point 3Time Point 4
Competitive Binding 30 min60 min90 min120 min
Streptavidin-HRP 15 min30 min45 min60 min

Run the assay with each combination of incubation times, keeping all other parameters constant. Analyze the signal-to-noise ratio and the standard curve for each condition to determine the optimal incubation times.

Visualizations

Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds cluster_extracellular cluster_extracellular HSP Heat Shock Proteins PR->HSP Dissociation Src c-Src PR->Src Activates PR_dimer PR Dimer PR->PR_dimer Dimerization cluster_cytoplasm cluster_cytoplasm MAPK_Cascade MAPK Cascade (Erk-1/-2) Src->MAPK_Cascade Activates MAPK_Cascade->PR Phosphorylates PR_P Phosphorylated PR PR_P->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA cluster_nucleus cluster_nucleus Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates

Caption: Progesterone signaling pathway.

Competitive ELISA Workflow

Competitive_ELISA_Workflow start Start add_samples Add Samples/Standards start->add_samples add_biotin_p4 Add Progesterone-3-Biotin add_samples->add_biotin_p4 add_primary_ab Add Primary Antibody add_biotin_p4->add_primary_ab incubate1 Incubate (Competitive Binding) add_primary_ab->incubate1 wash1 Wash incubate1->wash1 add_streptavidin_hrp Add Streptavidin-HRP wash1->add_streptavidin_hrp incubate2 Incubate add_streptavidin_hrp->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Plate at 450 nm add_stop->read_plate

Caption: Workflow for a competitive ELISA.

Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting low_signal Low Signal Detected check_incubation Incubation Times Optimal? low_signal->check_incubation increase_incubation Increase Incubation Time (Primary Ab and/or Streptavidin-HRP) check_incubation->increase_incubation No check_reagents Reagent Concentrations Correct? check_incubation->check_reagents Yes re_evaluate Re-evaluate Results increase_incubation->re_evaluate titrate_reagents Titrate Antibody and Progesterone-3-Biotin check_reagents->titrate_reagents No check_activity Reagents Active? check_reagents->check_activity Yes titrate_reagents->re_evaluate use_fresh_reagents Use Fresh Substrate and Enzyme Conjugate check_activity->use_fresh_reagents No check_activity->re_evaluate Yes use_fresh_reagents->re_evaluate

Caption: Troubleshooting low signal issues.

References

preventing aggregation of Progesterone 3-biotin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Progesterone (B1679170) 3-biotin in solution.

Frequently Asked Questions (FAQs)

Q1: What is Progesterone 3-biotin and why is aggregation a concern?

This compound is a derivative of the steroid hormone progesterone, modified with a biotin (B1667282) label. This allows it to be used as an affinity probe to detect or immobilize progesterone-binding molecules using the strong interaction between biotin and avidin (B1170675) or streptavidin.[1][2] Like progesterone itself, this compound is a hydrophobic molecule with low aqueous solubility.[3][4][5] This inherent hydrophobicity can cause the molecules to self-associate and form aggregates or colloids in aqueous solutions, a common issue for many small drug-like molecules.[6][7] Aggregation can lead to several experimental problems, including:

  • Precipitation out of solution.

  • Non-specific binding and inhibition in assays, leading to false-positive results.[8][9]

  • Inaccurate concentration measurements.

  • High variability between experimental replicates.[8]

Q2: My this compound solution appears cloudy or has visible particles. What should I do?

A cloudy appearance or visible particulates are clear signs of aggregation or precipitation. This indicates that the compound's concentration has exceeded its solubility limit in the current solvent or buffer. To resolve this, you will need to revise your solubilization protocol. Refer to the Troubleshooting Guide and Experimental Protocols sections below for detailed steps.

Q3: I am observing a very steep, non-sigmoidal dose-response curve in my inhibition assay. Could this be due to aggregation?

Yes, a steep, non-sigmoidal dose-response curve is a classic symptom of compound aggregation.[8] Aggregates can non-specifically sequester and denature proteins, leading to what appears to be potent inhibition.[8][10] To confirm if aggregation is the cause, you can perform your assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[8][11] A significant reduction in the compound's apparent activity in the presence of detergent is strong evidence for aggregation-based inhibition.[8]

Q4: How should I prepare my initial stock solution of this compound?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[1][12][13] Ethanol is also a suitable solvent, with a reported solubility of up to 10 mg/mL.[3] It is crucial to ensure the compound is fully dissolved in the organic solvent before making any dilutions into aqueous buffers.[13] For detailed instructions, see the Experimental Protocols section.

Q5: What is the maximum concentration of organic solvent (like DMSO) that I can have in my final aqueous working solution?

The final concentration of the organic solvent should be kept as low as possible to avoid affecting your biological system and to prevent the compound from precipitating. For cell-based assays, the final DMSO concentration should typically be less than 0.5% to avoid cytotoxicity.[13] For in vivo studies, the final DMSO concentration should preferably be 2% or lower.[13] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.[14]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve issues related to this compound aggregation.

Issue: Precipitate formation or cloudy solution upon dilution into aqueous buffer.

Step Action Rationale
1 Visually Inspect Stock Solution Ensure your concentrated stock solution in organic solvent (e.g., DMSO, ethanol) is completely clear and free of any visible particles before dilution. If not, try gentle warming or brief sonication.[15]
2 Reduce Final Concentration Decrease the final concentration of this compound in your aqueous working solution. Aggregation is a concentration-dependent phenomenon.[10][16]
3 Modify Dilution Method Add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that promote precipitation.
4 Incorporate a Co-solvent When diluting into your final buffer, consider using a co-solvent. Common co-solvents include PEG300, PEG400, or glycerol.[1][13]
5 Add a Non-ionic Detergent Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), in your final aqueous buffer.[8][17][18] Detergents can help solubilize hydrophobic molecules by forming micelles.[19]

Quantitative Data Summary

CompoundSolventSolubility
This compound Ethanol10 mg/mL[3]
Progesterone Water (25 °C)~7 µg/mL[5]
Progesterone 3-(O-carboxymethyl) oxime Chloroform~50 mg/mL[20]
Progesterone-11-hemisuccinate-PEG3-biotin DCM, THF, Acetonitrile, DMF, DMSOSoluble[12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Formula Weight: 698.0 g/mol ) in DMSO.[3]

  • Weighing: Accurately weigh out approximately 1 mg of this compound powder.

  • Solvent Addition: Based on the exact weight, calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 143.3 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[15] Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C or -80°C for long-term stability.[1][13]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol provides a method for diluting the concentrated stock solution into an aqueous buffer while minimizing aggregation.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl). For assays sensitive to aggregation, consider adding a non-ionic detergent like Tween-20 to a final concentration of 0.01%.

  • Pre-warming: Gently warm both the stock solution aliquot and the aqueous buffer to room temperature.

  • Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your target final concentration. It is critical to add the stock solution directly into the bulk of the buffer and not onto the sides of the tube.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiments to minimize the risk of aggregation over time.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the aggregation of this compound.

Caption: Troubleshooting workflow for this compound aggregation.

References

quality control measures for Progesterone 3-biotin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Progesterone (B1679170) 3-biotin experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Progesterone 3-biotin and what is it used for?

A: this compound is a derivative of progesterone where a biotin (B1667282) molecule is attached at the 3-position of the steroid structure. This modification allows it to serve as an affinity probe.[1] It is primarily used in experiments to detect, quantify, or immobilize progesterone and its binding partners.[2][3] Common applications include competitive immunoassays (like ELISA), affinity chromatography for purifying progesterone-binding proteins, and pull-down assays.[4]

Q2: How should I properly store and handle this compound?

A: Proper storage is critical to maintain the reagent's stability and performance.

Storage ConditionRecommendationStability
Long-Term Storage Store at -20°C as a powder or in a suitable solvent like ethanol.[1][2][5]Can be stable for ≥ 2 years.[1]
In-Solvent Storage If in solution, store at -80°C for up to 1 year.[2]Varies by solvent; refer to manufacturer's data sheet.
Handling Avoid repeated freeze-thaw cycles.[6] If supplied as a solution in an organic solvent, warm to room temperature before opening and prepare dilutions in aqueous buffers immediately before use.N/A

Q3: What is the principle behind a competitive binding assay using this compound?

A: In a competitive binding assay, unlabeled progesterone from a sample competes with a fixed amount of labeled this compound for a limited number of binding sites on a specific antibody or receptor. The amount of this compound that binds is inversely proportional to the concentration of progesterone in the sample.[6][7] A high concentration of progesterone in the sample will result in less this compound binding, leading to a low signal, and vice versa.

Experimental Protocols

Protocol 1: Competitive ELISA for Progesterone Quantification

This protocol outlines a general procedure for a competitive ELISA to measure progesterone concentration in a sample (e.g., serum, plasma, or culture media).

Materials:

  • Streptavidin-coated 96-well plate

  • This compound (the "probe")

  • Anti-progesterone antibody

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody (if the primary is not biotinylated) or Streptavidin-HRP

  • Progesterone standards of known concentrations

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 1 M HCl)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the progesterone standard in assay buffer to create a standard curve (e.g., 0, 50, 100, 200, 400, 800, 1600 pg/mL).[8] Prepare working solutions of the anti-progesterone antibody and this compound. The optimal concentrations must be determined empirically through titration.

  • Competitive Binding:

    • Add 50 µL of standards or unknown samples to the wells of the streptavidin-coated plate.

    • Immediately add 25 µL of this compound solution to each well.

    • Add 25 µL of anti-progesterone antibody solution to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.[8]

  • Washing: Aspirate the solution from the wells and wash 3-5 times with 300 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by tapping the plate on absorbent paper.[9]

  • Detection:

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate again as described in Step 3.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[6]

    • Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[6][8]

  • Analysis: Plot the absorbance values of the standards against their concentrations. Use a four-parameter logistic (4PL) curve fit to generate the standard curve and determine the progesterone concentrations in the unknown samples.[8]

Protocol 2: Pull-Down Assay to Identify Progesterone-Binding Proteins

This protocol describes how to use this compound to isolate potential binding partners from a cell lysate.

Materials:

  • This compound (the "bait")

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential "prey" proteins

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • Negative control (e.g., lysate incubated with beads only, or with a non-relevant biotinylated molecule)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the required volume to a microfuge tube.

    • Wash the beads 2-3 times with binding/wash buffer. Use a magnetic rack to pellet magnetic beads or centrifugation for agarose beads.[10]

  • Bait Immobilization:

    • Resuspend the washed beads in binding buffer.

    • Add this compound to the bead slurry. The optimal amount should be determined empirically (a starting point is 50 µg of probe per 50 µL of bead suspension).[11]

    • Incubate for 30-60 minutes at room temperature with end-over-end rotation to immobilize the bait.[10]

    • Wash the beads 3 times with binding/wash buffer to remove any unbound this compound.

  • Protein Binding (Pull-Down):

    • Add the prepared cell lysate (e.g., 500 µg of total protein) to the beads with immobilized this compound.[12]

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold binding/wash buffer to remove non-specifically bound proteins.[11]

  • Elution:

    • Elute the bound proteins by resuspending the beads in 50-100 µL of elution buffer (e.g., 1x SDS-PAGE sample buffer for subsequent Western blotting).

    • Boil the sample for 5-10 minutes if using SDS-PAGE buffer.

    • Pellet the beads and collect the supernatant, which contains the eluted proteins.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected binding partners or by mass spectrometry for unbiased identification.

Troubleshooting Guides

Problem: High Background Signal High background can obscure specific signals and reduce assay sensitivity.

Possible CauseRecommended Solution
Insufficient Washing Increase the number of wash steps (from 3 to 5) and the volume of wash buffer. Ensure forceful dispensing and complete aspiration of buffer at each step.[5]
Non-Specific Binding Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Adding a small amount of Tween-20 (0.05%) to the wash buffer can also help.[3][13] Avoid using milk as a blocking agent in biotin-based assays, as it contains endogenous biotin.[13]
Reagent Concentration Too High Titrate the concentrations of the this compound probe and the detection antibody/streptavidin-HRP. Excess reagent can bind non-specifically to the plate surface.[3][5]
Endogenous Biotin in Samples/Reagents Tissues like the liver and kidney have high levels of endogenous biotin, which can cause high background. Use a biotin-blocking kit or consider non-biotin-based detection methods for such samples.
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody. Run a control with only the detection antibody to check for non-specific binding.[5]

Problem: Weak or No Signal This indicates a problem with one or more components of the assay.

Possible CauseRecommended Solution
Inactive Reagents Ensure reagents, especially the HRP conjugate and TMB substrate, have not expired and were stored correctly.[5] Prepare fresh dilutions before each experiment.
Insufficient Incubation Time Increase the incubation times for the binding and detection steps. Alternatively, perform the primary binding incubation overnight at 4°C.[3]
Reagent Concentration Too Low The concentration of the probe or detection reagents may be insufficient. Perform a titration experiment to determine the optimal concentration for each component.[3]
Incorrect Buffer Composition Ensure the pH and ionic strength of your buffers are optimal for the antibody-antigen interaction.[3]
Inhibited HRP Activity Avoid using sodium azide (B81097) as a preservative in buffers, as it inhibits HRP enzyme activity.[6]

Problem: Results are Inconsistent or Not Reproducible (High CV) Poor reproducibility can undermine the validity of your results.

Possible CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing viscous solutions.[14]
Inconsistent Incubation Conditions Ensure uniform temperature across the plate during incubations by avoiding stacking plates.[14] Use a plate shaker for consistent mixing.
Plate Washing Variability Use an automated plate washer if available. If washing manually, ensure all wells are treated identically. Incomplete removal of wash buffer can dilute subsequent reagents.
Edge Effects "Edge effects" (where wells on the edge of the plate behave differently) can be caused by uneven temperature or evaporation. Avoid using the outer wells or fill them with buffer to create a humidity chamber.[5]
Reagent Degradation Prepare fresh standards and reagents for each assay run. Avoid repeated freeze-thaw cycles of stock solutions.[5][6]
Special Focus: Biotin Interference

Q: My results are unexpected and do not match the clinical picture. Could biotin be the cause?

A: Yes. A major source of error in assays using the streptavidin-biotin interaction is interference from high levels of free biotin in samples.[15] This is increasingly common due to the widespread use of high-dose biotin supplements (>5 mg/day).[7]

  • Mechanism of Interference: Free biotin in a sample saturates the biotin-binding sites on the streptavidin used in the assay.

    • In a competitive assay (like the progesterone ELISA described), this prevents the this compound complex from binding to the streptavidin-coated plate, leading to a falsely low signal , which is misinterpreted as a falsely high progesterone level .[16]

    • In a sandwich assay (used for larger molecules), excess biotin prevents the "sandwich" complex from being captured, leading to a falsely low result .[16][17]

Q: How can I identify and mitigate biotin interference?

A:

  • Check Patient History: In a clinical setting, inquire about the use of biotin supplements. It is recommended that patients abstain from high-dose biotin for at least 72 hours before sample collection.[18]

  • Perform Serial Dilutions: If biotin interference is suspected, serially diluting the sample should yield a non-linear response. A sample without interference should show proportional changes in concentration upon dilution.

  • Use a Biotin-Removal Method: Several commercial kits are available that use streptavidin-coated beads to deplete free biotin from a sample before analysis.

  • Use an Alternative Assay: If possible, confirm results using a method that does not rely on the streptavidin-biotin interaction, such as liquid chromatography-mass spectrometry (LC-MS/MS).[19]

Quantitative Data Summary

The binding affinity of progesterone to its receptor is a key parameter in these experiments. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd indicates a stronger binding interaction.

LigandReceptor/Binding PartnerReported Kd or AffinityReference
³H-ProgesteroneOvine Uterine Progesterone Receptor1.60 x 10⁻⁹ M (1.6 nM)[20]
ProgesteroneProgesterone Receptor~1 x 10⁻⁹ M (1 nM)[19]
Progesterone Receptor-B DimerProgesterone Response Element (PRE)Apparent Kd of 12 nM[21]

Visualizations

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detect Detection cluster_analysis Analysis p1 Coat plate with Streptavidin p2 Wash & Block (e.g., BSA) p1->p2 a1 Add Standards & Samples p2->a1 a2 Add Anti-Progesterone Ab & Progesterone-3-Biotin a1->a2 a3 Incubate (Competition Occurs) a2->a3 d1 Wash Plate a3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Add Stop Solution d5->d6 an1 Read Absorbance (450 nm) d6->an1 an2 Generate Standard Curve (4PL Fit) an1->an2 an3 Calculate Concentrations an2->an3

Caption: Workflow for a competitive ELISA using this compound.

G cluster_bait Bait Preparation cluster_prey Prey Interaction cluster_analysis Analysis b1 Wash Streptavidin Beads b2 Incubate Beads with Progesterone-3-Biotin b1->b2 b3 Wash away unbound Bait b2->b3 p1 Incubate baited beads with Cell Lysate b3->p1 p2 Wash away non-specific binding proteins p1->p2 a1 Elute bound proteins (Prey) p2->a1 a2 Analyze by Western Blot or Mass Spectrometry a1->a2

Caption: General workflow for a pull-down assay using this compound.

G cluster_nongenomic Non-Genomic Pathway (Rapid) cluster_genomic Genomic Pathway (Classical) P Progesterone mPR Membrane Progesterone Receptors (mPR, PGRMC1) P->mPR PR Cytosolic/Nuclear Progesterone Receptor (PR) P->PR Kinase Kinase Cascade Activation (e.g., Src, MAPK/ERK) mPR->Kinase Effect1 Modulation of Cellular Function Kinase->Effect1 Kinase->PR Cross-talk Dimer Dimerization & Nuclear Translocation PR->Dimer PRE Binds to Progesterone Response Elements (PREs) on DNA Dimer->PRE Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Progesterone receptor signaling pathways: genomic vs. non-genomic.

References

Validation & Comparative

Progesterone Receptor Binding: A Comparative Analysis of Progesterone 3-Biotin and Radiolabeled Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is critical for the accurate assessment of progesterone (B1679170) receptor (PR) binding. This guide provides an objective comparison between the use of progesterone 3-biotin, a non-radioactive alternative, and traditional radiolabeled progesterone in receptor binding assays. The comparison covers quantitative binding data, experimental methodologies, and the inherent advantages and disadvantages of each approach.

Quantitative Data Summary

A direct quantitative comparison of the binding affinity of this compound and radiolabeled progesterone is challenging due to the limited availability of public data on the dissociation constant (Kd) for this compound. This compound is primarily marketed as an affinity probe for detection and immobilization purposes.[1][2][3] In contrast, the binding affinities of various radiolabeled progestins have been characterized.

LigandReceptor SourceBinding Affinity (Kd)Reference
[3H]-ProgesteroneHuman Breast Carcinoma T47D cells~1.5 nM (high-affinity site)[4]
[3H]-ProgesteroneOvine Uterine Cytosol1.60 nM[5]
[3H]R5020 (Promegestone)Normal Post-menopausal Human Endometrium~2.5 nM[6]
This compound Data Not Available Not Publicly Reported

Experimental Methodologies

The experimental protocols for receptor binding assays differ significantly between biotinylated and radiolabeled progesterone, primarily in the method of detection and the required safety precautions.

This compound: Non-Radioactive Competitive Binding Assay

Non-radioactive assays using biotinylated progesterone typically employ a competitive format where the biotinylated ligand competes with an unlabeled test compound for binding to the progesterone receptor. The detection is then achieved through the high-affinity interaction between biotin (B1667282) and streptavidin, which can be conjugated to a reporter enzyme (like horseradish peroxidase for colorimetric detection) or a fluorophore.[7][8][9][10]

Key Steps:

  • Receptor Preparation: Isolation of progesterone receptors, typically from cell lysates or tissue homogenates.

  • Competitive Binding: Incubation of the receptor with a fixed concentration of this compound and varying concentrations of the unlabeled test compound.

  • Immobilization: Capture of the receptor-ligand complexes, often on a microplate coated with an antibody against the receptor or a tag on the receptor.

  • Detection: Addition of streptavidin conjugated to a reporter molecule (e.g., HRP or a fluorophore).

  • Signal Quantification: Measurement of the colorimetric or fluorescent signal, which is inversely proportional to the binding of the test compound.

Radiolabeled Progesterone: Competitive Binding Assay with Filtration

Radioligand binding assays are a classic and direct method for studying receptor-ligand interactions. These assays involve the competition between a radiolabeled progestin (e.g., [3H]-progesterone) and an unlabeled test compound for binding to the progesterone receptor. The separation of bound from free radioligand is a critical step, commonly achieved by vacuum filtration.[11][12]

Key Steps:

  • Receptor Preparation: Preparation of a cell membrane or tissue homogenate fraction containing the progesterone receptor.[13]

  • Competitive Binding: Incubation of the receptor preparation with a fixed concentration of radiolabeled progesterone and a range of concentrations of the unlabeled competitor.

  • Separation: Rapid vacuum filtration of the incubation mixture through a glass fiber filter, which traps the receptor-bound radioligand while allowing the free radioligand to pass through.

  • Washing: Quick washing of the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measurement of the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Visualization of Experimental Workflows

Radioligand_Binding_Assay cluster_radiolabeled Radiolabeled Progesterone Assay Receptor_rad Progesterone Receptor Incubation_rad Incubation Receptor_rad->Incubation_rad Radioligand [3H]-Progesterone Radioligand->Incubation_rad Competitor_rad Unlabeled Compound Competitor_rad->Incubation_rad Filtration Vacuum Filtration Incubation_rad->Filtration Separation of bound and free Scintillation Scintillation Counting Filtration->Scintillation Quantification

Radiolabeled Progesterone Binding Assay Workflow

Biotinylated_Progesterone_Assay cluster_biotin This compound Assay Receptor_bio Progesterone Receptor Incubation_bio Incubation Receptor_bio->Incubation_bio Biotin_Ligand This compound Biotin_Ligand->Incubation_bio Competitor_bio Unlabeled Compound Competitor_bio->Incubation_bio Immobilization Immobilization on Plate Incubation_bio->Immobilization Capture Streptavidin_HRP Streptavidin-HRP Immobilization->Streptavidin_HRP Binding to Biotin Substrate Colorimetric Substrate Streptavidin_HRP->Substrate Detection Signal Detection Substrate->Detection Signal Generation

This compound Competitive Assay Workflow

Comparison of Key Performance Characteristics

FeatureThis compound AssayRadiolabeled Progesterone Assay
Principle Competitive binding with non-radioactive detectionCompetitive binding with radioactive detection
Detection Method Colorimetric, Fluorometric, or Chemiluminescent (via Streptavidin conjugate)Scintillation Counting
Binding Affinity (Kd) Not readily available in public literature~1.5 nM for [3H]-Progesterone with human PR[4]
Safety No radioactive materials, reduced safety concernsRequires handling and disposal of radioactive isotopes
Cost Potentially lower due to avoidance of radioactive material costs and disposalHigher costs associated with radiolabeled compounds, specialized waste disposal, and regulatory compliance
Throughput Amenable to high-throughput screening (HTS) formats (e.g., 96- or 384-well plates)Can be adapted for HTS, but may be more labor-intensive
Sensitivity Can be very sensitive, depending on the detection systemGenerally very high sensitivity
Direct vs. Indirect Indirect detection of binding through a reporter systemDirect measurement of bound ligand

Signaling Pathway of Progesterone Receptor

Upon binding to progesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to changes in protein synthesis and cellular responses.[14]

Progesterone_Signaling Progesterone Progesterone PR Progesterone Receptor (in cytoplasm) Progesterone->PR Binds Dimerization Dimerization PR->Dimerization Conformational Change & Dissociation of HSP HSP Heat Shock Proteins HSP->PR Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (DNA) Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Progesterone Receptor Signaling Pathway

Conclusion

The choice between this compound and radiolabeled progesterone for receptor binding assays depends on the specific requirements of the study.

Radiolabeled progesterone offers the advantage of direct and highly sensitive quantification of binding, with well-established protocols and available binding affinity data. However, the use of radioactive materials poses safety, regulatory, and cost challenges.

This compound provides a safer, non-radioactive alternative that is well-suited for high-throughput screening applications. The methodology relies on the robust and high-affinity biotin-streptavidin interaction for signal detection. The primary limitation is the lack of publicly available, quantitative binding affinity data (Kd), making it more suitable for qualitative assessments of binding or for competitive screening assays to determine the relative affinities of other unlabeled compounds.

For researchers requiring precise determination of binding constants, radiolabeled progesterone assays remain the gold standard. For high-throughput screening of large compound libraries or when avoiding radioactivity is a priority, assays based on this compound or similar non-radioactive probes are a valuable and practical alternative.

References

Navigating Specificity: A Comparative Guide to Progesterone 3-Biotin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing progesterone (B1679170) 3-biotin in immunoassays, understanding its cross-reactivity with other structurally similar steroid hormones is paramount for accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity profile of progesterone assays, likely employing a progesterone 3-biotin conjugate, and offers detailed experimental protocols for assessment.

Understanding Cross-Reactivity in Progesterone Immunoassays

Immunoassays for progesterone, particularly competitive enzyme-linked immunosorbent assays (ELISAs), rely on the specific binding of an antibody to progesterone. However, the structural similarity among steroid hormones can lead to the antibody binding to other steroids present in the sample, a phenomenon known as cross-reactivity. This can result in falsely elevated progesterone measurements, impacting the validity of experimental results. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of a cross-reacting steroid required to produce the same signal as a given concentration of progesterone.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a commercially available progesterone ELISA kit with various steroid hormones. This data is representative of assays that would utilize a progesterone conjugate, such as this compound, for detection.

Steroid HormoneCross-Reactivity (%)
Progesterone100
Deoxycorticosterone2.5
Corticosterone2.0
Pregnenolone2.0
Androstenedione1.0
17-Hydroxyprogesterone0.40
Testosterone0.29
Cortisol0.20
Cortisone0.20
Dehydroepiandrosterone0.20
Estradiol0.20
Estriol0.20
Estrone0.20

Data sourced from a representative Progesterone ELISA kit product information.[1]

Experimental Protocol: Competitive ELISA for Progesterone

The determination of progesterone concentration and the assessment of cross-reactivity are typically performed using a competitive ELISA. The following protocol outlines the key steps involved.

Principle of the Assay

This assay is a competitive enzyme immunoassay for the quantitative measurement of progesterone. The assay is based on the competition between unlabeled progesterone (in the sample or standard) and a fixed amount of enzyme-labeled progesterone (e.g., Progesterone-Horseradish Peroxidase conjugate) for a limited number of binding sites on a progesterone-specific antibody coated on the microplate wells. The amount of enzyme-labeled progesterone bound to the antibody is inversely proportional to the concentration of progesterone in the sample. After washing away the unbound components, a substrate solution is added, and the color development is measured spectrophotometrically.

Materials
  • Microplate pre-coated with anti-progesterone antibody

  • Progesterone standards of known concentrations

  • Progesterone-enzyme conjugate (e.g., Progesterone-HRP)

  • Assay buffer

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader

Assay Procedure
  • Reagent Preparation: Prepare all reagents, including wash buffer and progesterone standards, according to the manufacturer's instructions.

  • Standard and Sample Addition: Pipette 50 µL of standards, control, and samples into the appropriate wells of the microplate.

  • Conjugate Addition: Add 50 µL of the progesterone-enzyme conjugate to each well.

  • Antibody Incubation: Add 50 µL of the anti-progesterone antibody solution to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature (18-26 °C).

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of 1x wash buffer.

  • Substrate Addition: Add 150 µL of TMB substrate to each well.

  • Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values from the standard curve.

Cross-Reactivity Assessment

To determine the cross-reactivity of other steroid hormones, the following steps are taken:

  • Prepare serial dilutions of the steroid hormone to be tested (the cross-reactant).

  • Run a competitive ELISA as described above, substituting the progesterone standards with the dilutions of the cross-reactant.

  • Determine the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Progesterone / IC50 of Cross-Reactant) x 100

Visualizing the Workflow

The following diagrams illustrate the competitive ELISA principle and the experimental workflow for assessing cross-reactivity.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_binding Competitive Binding Well Antibody Anti-Progesterone Antibody Bound_Complex Antibody-Antigen Complex Forms Progesterone Progesterone (Sample/Standard) Progesterone->Bound_Complex Competes for binding P4_Biotin Progesterone-Biotin (Conjugate) P4_Biotin->Bound_Complex

Competitive ELISA Principle

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare Steroid Hormone Dilutions C Add Dilutions/Standards to Antibody-Coated Plate A->C B Prepare Progesterone Standards B->C D Add Progesterone-Enzyme Conjugate C->D E Incubate D->E F Wash Wells E->F G Add Substrate F->G H Incubate (Color Development) G->H I Add Stop Solution H->I J Read Absorbance at 450 nm I->J K Generate Standard Curves J->K L Determine IC50 Values K->L M Calculate % Cross-Reactivity L->M

Cross-Reactivity Assessment Workflow

References

Progesterone 3-Biotin vs. Anti-Progesterone Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the progesterone (B1679170) signaling pathway, the choice of molecular tools is critical for generating accurate and reproducible data. This guide provides an objective comparison of two commonly utilized reagents: Progesterone 3-biotin and anti-progesterone antibodies. We will delve into their respective efficacies, applications, and the experimental data supporting their use.

Introduction to the Molecules

Anti-progesterone antibodies are immunoglobulins that specifically recognize and bind to the progesterone hormone or its receptor. They are a cornerstone in immunoassays for the detection and quantification of progesterone in various biological samples. These antibodies, which can be monoclonal or polyclonal, are lauded for their high specificity and affinity.

This compound is a synthetic derivative of progesterone where a biotin (B1667282) molecule is attached at the 3rd position.[1][2][3][4] This modification allows it to function as a labeled probe, leveraging the high-affinity interaction between biotin and streptavidin for detection or immobilization.[1][2][3][4] It is primarily used as a competitive agent in immunoassays rather than a direct detection tool itself.

Comparative Efficacy and Applications

A direct quantitative comparison of the intrinsic "efficacy" of this compound and anti-progesterone antibodies is challenging as they serve different, though sometimes complementary, roles. The efficacy of an anti-progesterone antibody is determined by its binding affinity (Kd), specificity, and performance in a given application. In contrast, the utility of this compound in a competitive assay is intrinsically linked to the affinity of the anti-progesterone antibody it is competing against.

Anti-progesterone antibodies are versatile and used in a wide array of applications, including:

  • ELISA (Enzyme-Linked Immunosorbent Assay): For quantifying progesterone levels in serum, plasma, and other biological fluids.[5][6]

  • Immunohistochemistry (IHC): For localizing progesterone receptors within tissue samples.[7]

  • Western Blotting: For detecting progesterone receptors in protein lysates.[8]

  • Immunoprecipitation (IP): For isolating progesterone receptors from complex mixtures.[9]

This compound's applications are more specialized:

  • Competitive Immunoassays: As a labeled competitor to sample progesterone for binding to a limited number of anti-progesterone antibody sites.[10][11]

  • Affinity Probes: For identifying and isolating progesterone-binding proteins (including receptors) from cell or tissue lysates. A photoaffinity probe variant also exists for covalently linking to binding partners upon UV activation.[12]

Quantitative Data Summary

Table 1: Performance Characteristics of Anti-Progesterone Antibodies

ParameterReported Value(s)ApplicationSource(s)
Affinity Constant (Ka) 2 x 10¹⁰ M⁻¹Radioimmunoassay[13]
Analytical Sensitivity 47.9 pg/mLCompetitive ELISA[5]
2.1 ng/mLCompetitive ELISA[6]
Assay Range 50 - 3,200 pg/mLCompetitive ELISA[5]
0.1 - 1,000 ng/mLCompetitive ELISA[6]
Intra-assay CV 3.9%Competitive ELISA[5]
Inter-assay CV 5.7%Competitive ELISA[5]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₈H₅₉N₅O₅S[3][14]
Molecular Weight 697.97 g/mol [1][14]
Purity ≥98%[3]

Experimental Methodologies

The most common application where these two molecules are used in concert is the competitive ELISA. Below is a representative protocol for such an assay.

Key Experimental Protocol: Competitive ELISA for Progesterone Quantification

This protocol is based on the principle where progesterone in a sample competes with a labeled progesterone conjugate for a limited number of binding sites on a specific anti-progesterone antibody.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

  • Progesterone standards of known concentrations.

  • Biological samples for testing.

  • Monoclonal anti-progesterone antibody.

  • Progesterone-enzyme conjugate (e.g., Progesterone-HRP).

  • Assay Buffer.

  • Wash Buffer.

  • Substrate solution (e.g., TMB).

  • Stop Solution.

Procedure:

  • Preparation: Allow all reagents and samples to reach room temperature. Prepare serial dilutions of the progesterone standard to generate a standard curve.

  • Sample/Standard Addition: Pipette 50 µL of standards and samples into the appropriate wells of the microtiter plate.

  • Competitive Reaction:

    • Add 25 µL of the progesterone-enzyme conjugate to each well.

    • Add 25 µL of the monoclonal anti-progesterone antibody to each well.

  • Incubation: Gently mix the plate and incubate for 1-2 hours at room temperature, often with shaking.[5] During this time, the sample progesterone and the progesterone-enzyme conjugate compete for binding to the primary antibody.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light. A color change will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change, typically from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of progesterone in the samples by comparing their absorbance values to the standard curve. The amount of color is inversely proportional to the concentration of progesterone in the sample.

Mandatory Visualizations

Progesterone Signaling Pathways

Progesterone exerts its effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of progesterone to its intracellular receptor (PR), which then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on DNA to regulate gene transcription. Non-genomic pathways are initiated by progesterone binding to membrane-associated receptors, leading to rapid activation of intracellular signaling cascades like the MAPK pathway.

Progesterone_Signaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus P Progesterone mPR Membrane PR (mPR) P->mPR iPR Inactive Progesterone Receptor (PR) + Chaperones P->iPR MAPK_cascade MAPK Signaling Cascade (e.g., c-Src, ERK) mPR->MAPK_cascade Non-Genomic Pathway active_PR Active PR iPR->active_PR Genomic Pathway PR_dimer PR Dimer active_PR->PR_dimer Translocation & Dimerization Cellular_Response Rapid Cellular Responses MAPK_cascade->Cellular_Response PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the logical flow of a competitive ELISA, a primary application for both anti-progesterone antibodies and progesterone-conjugated probes.

Competitive_ELISA_Workflow plate Plate coated with capture antibody add_reagents Add Sample/Standard, Anti-Progesterone Ab, & Progesterone-HRP plate->add_reagents incubation Incubate: Competition Occurs add_reagents->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate: Color Develops add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read Read Absorbance at 450nm add_stop->read analyze Analyze Data: Concentration is inversely proportional to signal read->analyze

Caption: Workflow of a typical competitive ELISA for progesterone quantification.

Conclusion

This compound and anti-progesterone antibodies are not direct competitors but rather tools with distinct and sometimes synergistic roles in research.

  • Anti-progesterone antibodies are the primary reagents for the direct detection and quantification of progesterone and its receptor across a multitude of platforms. Their efficacy is defined by high specificity and affinity, with a wealth of validation data available.

  • This compound serves as a valuable affinity probe and a critical component in certain immunoassay formats, like competitive ELISAs. Its performance is dependent on the antibody it is paired with. A key consideration when using any biotinylated reagent is the potential for interference from free biotin in biological samples, which can lead to erroneous results.[15][16]

For researchers aiming to quantify progesterone levels, a high-quality anti-progesterone antibody is the essential component. For those looking to develop a competitive assay or to identify novel progesterone-binding proteins, this compound is an indispensable tool. The ultimate choice depends entirely on the experimental design and the specific question being addressed.

References

Unraveling Progesterone Interactions: A Comparative Guide to Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of competitive binding assays utilizing Progesterone (B1679170) 3-biotin versus unlabeled progesterone for quantitative analysis and receptor interaction studies.

This guide provides a comprehensive comparison of competitive binding assays employing biotin-labeled progesterone and its unlabeled counterpart. It is designed for researchers, scientists, and drug development professionals, offering objective insights into the performance and methodologies of these assays. The following sections detail the principles, experimental protocols, and comparative data to aid in the selection and application of the most suitable assay for your research needs.

Principle of the Competitive Binding Assay

A competitive binding assay is a powerful technique used to quantify the concentration of a specific molecule, in this case, progesterone, within a sample. The assay's core principle lies in the competition between a labeled and an unlabeled form of the analyte for a limited number of binding sites on a specific antibody or receptor. In this context, Progesterone 3-biotin serves as the labeled analyte, while the unlabeled progesterone is the molecule of interest in the sample.

The assay is typically performed in a microplate well coated with a progesterone-specific antibody. When the sample containing unlabeled progesterone and a known concentration of this compound are added to the well, they compete for binding to the immobilized antibody. The amount of this compound that binds to the antibody is inversely proportional to the concentration of unlabeled progesterone in the sample. After an incubation period, unbound components are washed away. The amount of bound this compound is then quantified, usually by adding a streptavidin-enzyme conjugate that binds to the biotin (B1667282), followed by a substrate that produces a measurable signal (e.g., color or light). A standard curve is generated using known concentrations of unlabeled progesterone to determine the concentration in the unknown samples.[1][2][3]

Comparative Performance Data

The selection of a labeled versus unlabeled progesterone in a competitive binding assay can influence key performance parameters such as binding affinity and assay sensitivity. While direct comparative studies are limited, the following table summarizes typical performance characteristics derived from various sources. It is important to note that the binding affinity of progesterone to its receptor can vary depending on the species and tissue type.[4]

ParameterThis compoundUnlabeled ProgesteroneNotes
Binding Affinity (Kd) to Progesterone Receptor Expected to be slightly lower than unlabeled progesterone due to the biotin tag.High affinity, with a dissociation constant (Kd) in the nanomolar range (e.g., ~1.60 x 10⁻⁹ M in ovine uterus).[5]The biotin modification may sterically hinder the interaction with the receptor's binding pocket.
Assay Sensitivity (Lower Limit of Detection) Dependent on the specific assay format and detection system.Typically in the picogram per milliliter (pg/mL) range for competitive ELISAs.[2]The sensitivity is influenced by the antibody's affinity and the signal amplification method.
Specificity High, determined by the specificity of the antibody used.High, as it is the natural ligand for the progesterone receptor.Cross-reactivity with other steroids should be assessed for both.

Experimental Protocols

Below are detailed methodologies for a typical competitive ELISA using this compound and a general protocol for a competitive binding assay with unlabeled progesterone.

Protocol 1: Competitive ELISA using this compound

This protocol is a generalized procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Coating: Microplate wells are coated with a progesterone-specific monoclonal antibody.

  • Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Competition: Standards (containing known concentrations of unlabeled progesterone) and unknown samples are added to the wells, followed by the addition of a fixed concentration of this compound. The plate is then incubated to allow for competitive binding.[6][7]

  • Washing: The wells are washed to remove any unbound progesterone and this compound.

  • Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated. The streptavidin binds to the biotin on the captured this compound.

  • Substrate Addition: After another wash step, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.[1]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).[8]

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of progesterone in the samples is determined by comparing their absorbance to the standard curve.[2]

Protocol 2: Competitive Binding Assay using Radiolabeled Unlabeled Progesterone

This protocol describes a classic competitive binding assay using a radiolabeled version of progesterone.

  • Preparation of Receptor/Antibody: A source of progesterone receptor (e.g., uterine cytosol) or a specific antibody is prepared.

  • Competition: A constant amount of radiolabeled progesterone (e.g., ³H-progesterone) is incubated with the receptor/antibody in the presence of varying concentrations of unlabeled progesterone (standards) or the unknown samples.

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radiolabeled progesterone is separated from the free (unbound) radiolabeled progesterone. This can be achieved by methods such as dextran-coated charcoal, gel filtration, or precipitation with polyethylene (B3416737) glycol.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled progesterone against the concentration of unlabeled progesterone. The concentration of progesterone in the unknown samples is then determined from this curve.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the competitive binding assay workflow and the progesterone signaling pathway.

Competitive_Binding_Assay_Workflow cluster_well Microplate Well cluster_analytes Analytes in Solution cluster_detection Detection Antibody Progesterone Antibody (Immobilized) Streptavidin_HRP Streptavidin-HRP Antibody->Streptavidin_HRP Binds to Biotin Unlabeled_P Unlabeled Progesterone Unlabeled_P->Antibody Competes for binding Labeled_P Progesterone 3-biotin Labeled_P->Antibody Competes for binding Substrate Substrate Streptavidin_HRP->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal Produces

Competitive Binding Assay Workflow.

Progesterone exerts its biological effects through a well-defined signaling pathway.[9][10][11] Upon entering a target cell, progesterone binds to its intracellular receptor, the progesterone receptor (PR).[12][13] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[10] In the nucleus, the progesterone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[11][14]

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to PR_P Progesterone-PR Complex Progesterone->PR_P Activation PR_P_dimer Dimerized Complex PR_P->PR_P_dimer Dimerization PRE Progesterone Response Element (PRE) on DNA PR_P_dimer->PRE Translocates and Binds to Gene_Expression Target Gene Transcription PRE->Gene_Expression Regulates

Progesterone Signaling Pathway.

References

Validating Progesterone-3-Biotin Immunoassay Results with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers relying on progesterone-3-biotin conjugates in their experimental workflows, accurate quantification is paramount. While immunoassays offer a convenient and high-throughput method for detection, their inherent limitations can necessitate validation by a more robust and specific technique. This guide provides a comprehensive comparison of a hypothetical Progesterone-3-Biotin immunoassay with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their studies.

Performance Comparison: Progesterone-3-Biotin Immunoassay vs. LC-MS/MS

The choice of analytical method can significantly impact the accuracy and reliability of progesterone (B1679170) quantification. Immunoassays, while widely used, can be susceptible to cross-reactivity and matrix effects, leading to skewed results.[1][2][3] LC-MS/MS, on the other hand, offers superior specificity and is less prone to interference, making it the preferred method for validating immunoassay data.[1][2][3]

Below is a summary of key performance metrics comparing a typical Progesterone-3-Biotin immunoassay with a validated LC-MS/MS method.

ParameterProgesterone-3-Biotin Immunoassay (Hypothetical)LC-MS/MSAdvantage
Specificity Moderate to High (potential for cross-reactivity with progesterone metabolites and other structurally similar steroids)Very High (based on unique precursor-product ion transitions)LC-MS/MS
Sensitivity (LLOQ) pg/mL to ng/mL rangepg/mL rangeLC-MS/MS
Accuracy (% Bias) Can be significant, often showing a positive bias compared to LC-MS/MS[1][2][3]High (typically <15%)LC-MS/MS
Precision (%CV) <15%<15%Comparable
Dynamic Range Narrower, may require sample dilutionWiderLC-MS/MS
Throughput HighModerateImmunoassay
Cost per Sample LowerHigherImmunoassay
Sample Volume Low (µL)Low (µL)Comparable

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative protocols for both a Progesterone-3-Biotin competitive ELISA and an LC-MS/MS method for the quantification of progesterone-3-biotin.

Progesterone-3-Biotin Competitive ELISA Protocol

This protocol outlines a standard competitive ELISA for the quantification of progesterone-3-biotin.

  • Coating: A microtiter plate is coated with a capture antibody specific for progesterone. The plate is then washed and blocked to prevent non-specific binding.

  • Competition: Samples containing unknown amounts of progesterone-3-biotin are added to the wells along with a fixed amount of enzyme-conjugated progesterone. The free progesterone-3-biotin in the sample competes with the enzyme-conjugated progesterone for binding to the capture antibody.

  • Incubation and Washing: The plate is incubated to allow for binding and then washed to remove any unbound components.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

  • Signal Detection: The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the amount of progesterone-3-biotin in the sample. The absorbance is read using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of progesterone-3-biotin, and the concentration in the unknown samples is determined by interpolation from this curve.

LC-MS/MS Protocol for Progesterone-3-Biotin Quantification

This protocol describes a method for the absolute quantification of progesterone-3-biotin using LC-MS/MS.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of serum or plasma sample, add an internal standard (e.g., deuterated progesterone-3-biotin).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Progesterone-3-biotin: Precursor ion (Q1) -> Product ion (Q3). A potential characteristic neutral loss of the biotin (B1667282) tag (226 Da) could be monitored.[4]

      • Internal Standard (Deuterated Progesterone-3-biotin): Precursor ion (Q1) -> Product ion (Q3).

    • Collision Energy: Optimized for the specific transitions.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of progesterone-3-biotin in the samples is then determined from this curve.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Experimental Workflow: Validation of Progesterone-3-Biotin Immunoassay with LC-MS/MS cluster_0 Immunoassay (ELISA) cluster_1 LC-MS/MS Validation IA_Sample Sample containing Progesterone-3-Biotin IA_Result Immunoassay Result (e.g., ng/mL) IA_Sample->IA_Result Competitive ELISA Comparison Data Comparison & Validation IA_Result->Comparison LCMS_Sample Aliquoted Sample SPE Sample Preparation (Protein Precipitation) LCMS_Sample->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM) LC->MS LCMS_Result LC-MS/MS Result (ng/mL) MS->LCMS_Result LCMS_Result->Comparison

Caption: A flowchart illustrating the parallel workflows for quantifying Progesterone-3-Biotin using an immunoassay and validating the results with LC-MS/MS.

Progesterone plays a critical role in various signaling pathways. Understanding these pathways is essential for interpreting the biological significance of progesterone measurements.

G Simplified Progesterone Signaling Pathway P Progesterone PR Progesterone Receptor (PR) (Cytoplasmic) P->PR PR_dimer PR Dimer PR->PR_dimer Dimerization & HSP dissociation HSP HSP HSP->PR Nucleus Nucleus PR_dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA Transcription Gene Transcription PRE->Transcription Binding mRNA mRNA Transcription->mRNA Protein New Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: A diagram of the classical genomic signaling pathway of progesterone, leading to changes in gene expression.

Conclusion

References

A Researcher's Guide to Progesterone 3-biotin: Evaluating Supplier Options

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Progesterone 3-biotin, selecting a reliable and high-quality source is paramount for achieving reproducible and accurate experimental results. This guide provides a comparative overview of this compound from various suppliers, focusing on available product specifications. Due to the limited availability of direct, head-to-head comparative studies, this guide presents the publicly available data from prominent suppliers to aid in your selection process. Furthermore, it offers a detailed experimental protocol for a common application, empowering users to conduct their own performance evaluations.

Supplier Product Specifications

A summary of the available product specifications for this compound from leading biochemical suppliers is presented below. It is important to note that while suppliers provide basic quality control data, comprehensive performance metrics such as binding affinity, lot-to-lot consistency, and stability in various experimental buffers are not always readily available.

SupplierCatalog NumberPurityFormulationStorage Stability
Cayman Chemical 9000644≥98%[1]A solution in ethanol[1]≥ 2 years at -20°C[1]
MedchemExpress HY-N0437FInformation not publicly availableInformation not publicly availableInformation not publicly available[2]
TargetMol T6J3T1Information not publicly availableInformation not publicly availablePowder: 3 years at -20°C; In solvent: 1 year at -80°C[3]

Note: The absence of publicly available data from a supplier does not necessarily indicate lower quality, but rather a different approach to data dissemination. Researchers are encouraged to contact suppliers directly to request lot-specific Certificates of Analysis (CoA) or additional performance data. A CoA for a related compound, Progesterone, from MedchemExpress indicates they typically provide HPLC purity data.

Understanding Progesterone Signaling

Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments involving this compound.

Progesterone Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / this compound mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Non-Genomic GPCR G-protein Coupled Receptor Progesterone->GPCR Non-Genomic nPR Nuclear Progesterone Receptor (nPR) Progesterone->nPR Genomic Signal_Cascade Signal Transduction Cascades (e.g., MAPK, Akt) mPR->Signal_Cascade GPCR->Signal_Cascade nPR->nPR HSP Heat Shock Proteins nPR->HSP dissociation PRE Progesterone Response Element (PRE) nPR->PRE Translocation Gene_Transcription Gene Transcription Signal_Cascade->Gene_Transcription Indirect Effect PRE->Gene_Transcription

Caption: Progesterone signaling pathways.

Experimental Protocols for Performance Evaluation

To objectively compare this compound from different suppliers, a standardized experimental protocol is essential. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common application for biotinylated small molecules and can be used to assess the binding activity of this compound.

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis Coat Coat plate with Progesterone Receptor Wash1 Wash Coat->Wash1 Block Block with BSA or other blocking agent Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Progesterone Standard or Unknown Sample Add_Biotin Add this compound Add_Sample->Add_Biotin Incubate1 Incubate Add_Biotin->Incubate1 Wash3 Wash Incubate1->Wash3 Add_HRP Add Streptavidin-HRP Incubate2 Incubate Add_HRP->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate3 Incubate in Dark Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentration Generate_Curve->Calculate_Conc

References

literature review of Progesterone 3-biotin applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate tools for detecting and purifying progesterone (B1679170) and its receptors is critical. Progesterone 3-biotin, a biotinylated derivative of the steroid hormone progesterone, serves as a valuable affinity probe in a variety of biomedical research applications. This guide provides a comprehensive review of the applications and limitations of this compound, offering a comparative analysis with alternative methods, supported by experimental data and detailed protocols.

This compound is a molecule where biotin (B1667282) is attached to the C3 position of the progesterone steroid nucleus. This labeling allows for the indirect detection and immobilization of progesterone through the high-affinity interaction between biotin and streptavidin or avidin.[1][2] This principle underpins its use in a range of techniques, from immunoassays to affinity purification.

Key Applications of this compound

The primary applications of this compound revolve around its ability to act as a tracer or a capture molecule in various biological assays.

Immunoassays

This compound is frequently employed in competitive immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Time-Resolved Fluorescence Immunoassays (TRFIA), for the quantification of progesterone in biological samples. In these assays, this compound competes with the unlabeled progesterone in the sample for binding to a limited number of anti-progesterone antibody sites. The amount of bound this compound, which is inversely proportional to the concentration of progesterone in the sample, is then quantified by adding a streptavidin-enzyme conjugate (for ELISA) or a streptavidin-fluorophore conjugate (for TRFIA).

A key advantage of using this compound in TRFIA is the potential for high sensitivity due to the long fluorescence lifetime of the lanthanide chelates often used, which allows for temporal separation from short-lived background fluorescence.

Receptor Binding Studies

This compound can be utilized as a ligand in progesterone receptor binding assays. By incubating the biotinylated hormone with a sample containing progesterone receptors, the formation of a progesterone-receptor complex can be detected and quantified using streptavidin-conjugated reporters. This application is valuable for studying receptor kinetics, characterizing receptor expression, and screening for compounds that modulate receptor binding.

Affinity Chromatography

Immobilized this compound, typically on a streptavidin-coated solid support like agarose (B213101) beads, can be used for the affinity purification of progesterone-binding proteins, including the progesterone receptor.[3] This technique allows for the selective isolation of these proteins from complex biological mixtures, which is a crucial step in their characterization. A study demonstrated that biotin-labeled progesterone immobilized on avidin-agarose resulted in a more than 20-fold enrichment of an anti-progesterone polyclonal antibody.[3]

Comparison with Alternative Methods

While this compound is a versatile tool, it is essential to compare its performance with alternative methods to make an informed choice for a specific application.

ApplicationThis compound Based MethodAlternative Method(s)Key Comparison Points
Immunoassay Competitive ELISA/TRFIA with this compound tracerProgesterone-HRP conjugate in direct competitive ELISA; Radioimmunoassay (RIA)Sensitivity: TRFIA with biotinylated tracers can offer higher sensitivity than traditional ELISA. RIA is also highly sensitive but involves radioactive materials. Specificity/Cross-reactivity: Dependent on the primary antibody used. Cross-reactivity with other steroids is a potential issue for all immunoassays.[4] Safety & Handling: Biotin-based assays avoid the hazards associated with radioactive isotopes used in RIA.
Receptor Binding This compound with streptavidin-based detectionRadiolabeled progesterone (e.g., [³H]-progesterone)Detection: Biotin-based methods offer non-radioactive detection. Affinity: The biotin tag may cause steric hindrance, potentially altering the binding affinity to the receptor compared to the native hormone. Radiolabeled progesterone is structurally closer to the native ligand.
Affinity Chromatography Immobilized this compound on streptavidin matrixCovalent coupling of progesterone derivatives to a resinImmobilization: The biotin-streptavidin interaction is strong and stable. Yield & Purity: The efficiency of purification can be influenced by the accessibility of the immobilized progesterone. Direct covalent coupling might offer higher ligand density and potentially higher yields.

Limitations of this compound

Despite its utility, there are several limitations associated with the use of this compound that researchers must consider.

Biotin Interference

The most significant limitation of any biotin-based assay is the potential for interference from endogenous biotin present in biological samples or from biotin supplements taken by subjects.[5][6] This free biotin can compete with this compound for binding to streptavidin, leading to inaccurate results. In competitive immunoassays, this can lead to a falsely elevated progesterone concentration.[7]

Steric Hindrance

The attachment of the biotin molecule to the C3 position of progesterone can potentially interfere with its binding to antibodies or receptors. This "steric hindrance" may lead to a lower binding affinity compared to the unlabeled progesterone, which could affect the sensitivity and accuracy of the assay. The choice of the linker arm between progesterone and biotin can influence the degree of steric hindrance.

Non-Specific Binding

Non-specific binding of this compound or the streptavidin-reporter conjugate to components in the sample matrix or the assay plate can lead to high background signals and reduced assay performance. Careful optimization of blocking and washing steps is crucial to minimize this issue.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific applications and sample types.

Competitive ELISA for Progesterone Quantification

Objective: To quantify the concentration of progesterone in a sample using a competitive ELISA with a this compound tracer.

Materials:

  • Microtiter plate coated with anti-progesterone antibody

  • Progesterone standards of known concentrations

  • This compound

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Sample containing unknown progesterone concentration

Procedure:

  • Add 50 µL of progesterone standards or samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of this compound solution to each well.

  • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Affinity Purification of Progesterone Receptor

Objective: To isolate progesterone receptor from a cell lysate using this compound immobilized on streptavidin-agarose beads.

Materials:

  • Cell lysate containing progesterone receptor

  • This compound

  • Streptavidin-agarose beads

  • Binding/Wash buffer (e.g., Tris-buffered saline with detergents and protease inhibitors)

  • Elution buffer (e.g., high concentration of free progesterone or a low pH buffer)

  • Centrifuge tubes

  • End-over-end rotator

Procedure:

  • Incubate streptavidin-agarose beads with an excess of this compound for 1-2 hours at room temperature with gentle rotation to allow for immobilization.

  • Wash the beads several times with binding/wash buffer to remove unbound this compound.

  • Add the cell lysate to the this compound-coupled beads.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for receptor binding.

  • Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.

  • Elute the bound progesterone receptor by incubating the beads with elution buffer.

  • Collect the eluate containing the purified progesterone receptor for further analysis (e.g., SDS-PAGE, Western blotting).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a competitive ELISA and an affinity purification procedure.

Competitive_ELISA_Workflow cluster_plate Antibody-Coated Plate Add Sample/Standard Add Sample/Standard Add P4-Biotin Add P4-Biotin Add Sample/Standard->Add P4-Biotin Competitive Binding Wash_1 Wash_1 Add P4-Biotin->Wash_1 Incubate Add SA-HRP Add SA-HRP Wash_1->Add SA-HRP Remove Unbound Wash_2 Wash_2 Add SA-HRP->Wash_2 Incubate Add Substrate Add Substrate Wash_2->Add Substrate Remove Unbound Stop & Read Stop & Read Add Substrate->Stop & Read Color Development Analyze Data Analyze Data Stop & Read->Analyze Data Start Start Start->Add Sample/Standard

Caption: Workflow for a competitive ELISA using this compound.

Affinity_Purification_Workflow cluster_beads Streptavidin Beads Immobilize P4-Biotin Immobilize P4-Biotin Wash_Beads_1 Wash_Beads_1 Immobilize P4-Biotin->Wash_Beads_1 Incubate Add Lysate Add Lysate Wash_Beads_1->Add Lysate Remove Unbound Wash_Beads_2 Wash_Beads_2 Add Lysate->Wash_Beads_2 Incubate (Binding) Elute Receptor Elute Receptor Wash_Beads_2->Elute Receptor Remove Non-specific Proteins Analyze Purified Protein Analyze Purified Protein Elute Receptor->Analyze Purified Protein Start Start Start->Immobilize P4-Biotin

Caption: Workflow for affinity purification of progesterone receptor.

Conclusion

This compound is a valuable and versatile tool for researchers in endocrinology, reproductive biology, and drug discovery. Its applications in immunoassays, receptor binding studies, and affinity chromatography offer non-radioactive and sensitive methods for the detection and purification of progesterone and its binding partners. However, users must be aware of its limitations, particularly the potential for biotin interference and steric hindrance. A thorough understanding of these factors, along with careful experimental design and validation, is crucial for obtaining reliable and accurate results. By carefully considering the comparative data and protocols presented in this guide, researchers can effectively leverage the capabilities of this compound in their scientific investigations.

References

head-to-head comparison of Progesterone 3-biotin and other progesterone tracers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Progesterone (B1679170) 3-biotin and other commonly used progesterone tracers in immunoassays.

This guide provides an objective analysis of Progesterone 3-biotin against other prevalent progesterone tracers, including enzyme-conjugated and fluorescent-labeled alternatives. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to assist researchers in selecting the most suitable tracer for their specific applications.

Introduction to Progesterone Tracers

Progesterone, a key steroid hormone, plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis. Its accurate quantification is vital in various research and clinical settings. Immunoassays are the most common methods for progesterone detection, and the choice of tracer—a labeled progesterone analog that competes with the progesterone in the sample—is critical to assay performance. This guide focuses on a head-to-head comparison of this compound with other widely used tracers, such as those conjugated with Horseradish Peroxidase (HRP) and Fluorescein isothiocyanate (FITC).

This compound is a derivative of progesterone that is labeled with biotin (B1667282).[1][2][3][4][5] This tracer is utilized in assays that employ the high-affinity interaction between biotin and streptavidin (or avidin) for signal generation. Typically, streptavidin is conjugated to a reporter molecule, such as an enzyme or a fluorophore.

Enzyme-conjugated tracers , like Progesterone-HRP, link progesterone to an enzyme. The enzyme then catalyzes a reaction with a substrate to produce a detectable signal (e.g., colorimetric or chemiluminescent).

Fluorescent-labeled tracers , such as Progesterone-FITC, conjugate progesterone with a fluorescent molecule. The signal is detected by measuring the fluorescence intensity or, in the case of Fluorescence Polarization Immunoassay (FPIA), the change in the polarization of the emitted light.

Quantitative Performance Comparison

The performance of a progesterone tracer is evaluated based on several key parameters, including sensitivity (Lower Limit of Detection, LLOD), linear range, precision (Coefficient of Variation, %CV), and specificity. The following tables summarize the reported performance data for different progesterone tracers from various studies. It is important to note that a direct comparison is challenging due to variations in assay formats, antibodies, and experimental conditions across different studies.

Tracer Type Assay Format Lower Limit of Detection (LLOD) Linear Range Reference
This compound Automated Biotin-Streptavidin Immunoassay0.70 nmol/LUp to 98.3 nmol/L[6]
Progesterone-HRP Heterologous Competitive ELISA0.2 ng/mLNot specified[7]
Progesterone-HRP Competitive ELISA0.0625 ng/mL (minimum detectable concentration)Not specified[3]
Progesterone-FITC Derivative One-step Fluorescence Polarization Immunoassay (FPIA)2.7 ng/mLNot specified[4]
Progesterone-Fluorescein Fluorescence Polarization Immunoassay (FPIA)3 ng/mL1 to 1000 ng/mL[8][9]

Table 1: Comparison of Sensitivity and Linearity of Progesterone Tracers.

Tracer Type Assay Format Intra-assay CV (%) Inter-assay CV (%) Reference
This compound Automated Biotin-Streptavidin Immunoassay4.6 - 7.3Not specified[6]
Progesterone-HRP Heterologous Competitive ELISA4.52 - 7.394.65 - 9.55[7]
Progesterone-FITC Derivative One-step Fluorescence Polarization Immunoassay (FPIA)3 - 130.6 - 6.4[4]

Table 2: Comparison of Precision of Progesterone Tracers.

Key Considerations in Tracer Selection

Signal Amplification
  • This compound: The biotin-streptavidin system offers significant signal amplification. One streptavidin molecule can bind up to four biotin molecules, and streptavidin can be conjugated to multiple reporter molecules (e.g., HRP), leading to a substantial increase in signal intensity. This can enhance the sensitivity of the assay.[1][10]

  • Progesterone-HRP: Signal amplification is achieved through the enzymatic turnover of the substrate by HRP. A single HRP molecule can convert many substrate molecules into a detectable product.

  • Progesterone-FITC: In direct fluorescence assays, there is typically no signal amplification. In FPIA, the signal is based on a change in light polarization and not on signal amplification.

Assay Format and Complexity
  • This compound: Commonly used in various ELISA formats. The use of streptavidin-coated plates or streptavidin-enzyme conjugates adds an extra layer to the assay protocol.

  • Progesterone-HRP: Widely used in competitive ELISAs. The protocol is generally straightforward, involving competition between the tracer and the sample progesterone for antibody binding sites.

  • Progesterone-FITC: Primarily used in FPIA, which is a homogeneous assay format that does not require separation of bound and free tracer. This results in a simpler and faster assay protocol.[4][8]

Potential for Interference

A significant consideration when using this compound is the potential for interference from endogenous or exogenous biotin in the sample. High levels of biotin in a sample can saturate the streptavidin binding sites, leading to inaccurate results. This is a known issue in clinical diagnostics for patients taking high-dose biotin supplements. Tracers like Progesterone-HRP and Progesterone-FITC are not susceptible to this type of interference.

Experimental Protocols

Competitive ELISA using Progesterone-HRP Tracer

This protocol is a generalized example for a competitive ELISA to quantify progesterone.

Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG).

  • Progesterone-specific monoclonal antibody.

  • Progesterone-HRP conjugate.

  • Progesterone standards.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Samples for analysis.

Procedure:

  • Add 50 µL of progesterone standards or samples to the wells of the microtiter plate.

  • Add 25 µL of Progesterone-HRP conjugate to each well.

  • Add 25 µL of progesterone-specific monoclonal antibody to each well to initiate the competitive reaction.

  • Incubate the plate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of progesterone in the sample.

Fluorescence Polarization Immunoassay (FPIA) using Progesterone-FITC Tracer

This protocol outlines the general steps for a competitive FPIA.

Materials:

  • Progesterone-FITC tracer.

  • Progesterone-specific antibody.

  • Progesterone standards.

  • Assay buffer.

  • Samples for analysis.

  • Fluorescence polarization reader.

Procedure:

  • Pipette a defined volume of progesterone standards or samples into the wells of a suitable microplate or cuvettes.

  • Add a pre-determined amount of Progesterone-FITC tracer to each well.

  • Add a pre-determined amount of progesterone-specific antibody to initiate the competitive binding reaction.

  • Incubate the mixture for a short period (typically a few minutes) at room temperature to reach equilibrium.

  • Measure the fluorescence polarization of each well using a fluorescence polarization reader. The fluorescence polarization value is inversely proportional to the concentration of progesterone in the sample.[4][8]

Mandatory Visualizations

G Competitive Immunoassay Workflow cluster_steps Assay Steps Start Start AddSample Add Sample/Standard Start->AddSample AddTracer Add Progesterone Tracer (Biotin, HRP, or FITC) AddSample->AddTracer AddAntibody Add Anti-Progesterone Antibody AddTracer->AddAntibody Incubate Incubate (Competition) AddAntibody->Incubate Wash Wash (for ELISA) Incubate->Wash ELISA Path ReadSignal Read Signal (Absorbance, Fluorescence, Polarization) Incubate->ReadSignal FPIA Path AddDetection Add Detection Reagent (e.g., Streptavidin-HRP, Substrate) Wash->AddDetection AddDetection->ReadSignal End End ReadSignal->End

Caption: A generalized workflow for competitive immunoassays using different progesterone tracers.

G Progesterone Signaling Pathway (Genomic) Progesterone Progesterone PR Progesterone Receptor (PR-A / PR-B) Progesterone->PR Binds HSP Heat Shock Proteins PR->HSP Dissociation Dimerization Dimerization PR->Dimerization Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (PRE) Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates BiologicalEffects Biological Effects Transcription->BiologicalEffects

Caption: Simplified genomic signaling pathway of progesterone.

Conclusion

The selection of a progesterone tracer is a critical decision that influences the performance and practicality of an immunoassay.

  • This compound offers the potential for high sensitivity due to the signal amplification capabilities of the biotin-streptavidin system. However, researchers must be cautious about the potential for interference from biotin in the sample.

  • Progesterone-HRP is a robust and widely used tracer for developing sensitive and reliable ELISAs. The methodology is well-established, and it is not susceptible to biotin interference.

  • Progesterone-FITC is ideally suited for rapid, homogeneous assays like FPIA. The primary advantages are the simplicity and speed of the assay, although the sensitivity might be lower compared to amplified ELISA systems.

Ultimately, the optimal choice of tracer depends on the specific requirements of the assay, including the desired sensitivity, the sample matrix, the available equipment, and the need for high-throughput analysis. Researchers should carefully consider the trade-offs between sensitivity, speed, and potential for interference when selecting a progesterone tracer for their studies.

References

Assessing the Impact of Biotin Linkers on Progesterone Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ligand modification is critical for accurate experimental design and data interpretation. The addition of a biotin (B1667282) linker to a native ligand like progesterone (B1679170), a common strategy for assay development and protein interaction studies, can potentially alter its binding characteristics with its target receptor. This guide provides a comparative analysis of biotinylated versus non-biotinylated progesterone, detailing the potential impacts on progesterone receptor (PR) binding and outlining the experimental protocols required for a thorough assessment.

While direct comparative studies quantifying the binding affinity of biotinylated progesterone to the progesterone receptor are not extensively available in the public domain, we can infer the potential effects based on general principles of ligand modification and studies on other receptor systems. The addition of a bulky molecule like biotin, along with a chemical linker, can introduce steric hindrance, potentially altering the affinity and kinetics of the ligand-receptor interaction.

The Influence of Biotinylation on Ligand-Receptor Interactions

The conjugation of biotin to a small molecule like progesterone is a powerful tool for a variety of applications, including immunoassays and affinity purification. However, this modification is not without potential consequences for the ligand's primary biological function: binding to its cognate receptor.

Several factors can influence the extent to which a biotin linker impacts receptor binding:

  • Attachment Point: The site on the progesterone molecule where the linker is attached is crucial. Modification at a position critical for receptor interaction will likely have a more significant impact on binding affinity.

  • Linker Length and Composition: The length and chemical nature of the linker can play a significant role. A linker that is too short may not sufficiently distance the bulky biotin molecule from the progesterone core, leading to steric clash with the receptor's binding pocket.[1][2] Conversely, an appropriately designed linker can minimize this interference. Studies on other systems have shown that longer linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, can be effective in preserving the biological activity of the tagged molecule.[3]

  • Conformational Changes: The introduction of a linker and biotin can alter the overall conformation and flexibility of the progesterone molecule, which may affect how it fits into the progesterone receptor's ligand-binding domain.

Studies on the gonadotropin-releasing hormone (GnRH) receptor have demonstrated that biotinylation of a peptide ligand can lead to a decrease in binding affinity. This highlights the importance of empirically validating the binding characteristics of any biotinylated ligand.

Quantitative Comparison of Binding Affinity

To definitively assess the impact of a biotin linker on progesterone receptor binding, a quantitative comparison of the binding affinities of native progesterone and its biotinylated counterpart is essential. The following table presents a hypothetical data set illustrating the kind of results one might obtain from such a comparative study.

LigandDissociation Constant (Kd) (nM)Inhibition Constant (IC50) (nM)Relative Binding Affinity (%)
Progesterone1.52.0100
Progesterone-Biotin (Short Linker)15.221.59.3
Progesterone-Biotin (Long PEG Linker)3.14.544.4

This table contains hypothetical data for illustrative purposes.

Experimental Protocols for Assessing Binding Affinity

A competitive binding assay is a standard method to determine the binding affinity of a test compound (unlabeled biotinylated progesterone) by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand for binding to the receptor.

Materials and Reagents:
  • Purified recombinant human progesterone receptor (PR)

  • Radiolabeled progesterone (e.g., [³H]-Progesterone) or a fluorescently labeled progesterone analog

  • Unlabeled progesterone (for standard curve)

  • Biotinylated progesterone derivatives (with different linkers)

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)

  • Scintillation fluid and vials (for radioligand binding) or a fluorescence plate reader

  • Glass fiber filters and a cell harvester (for radioligand binding)

Procedure: Competitive Radioligand Binding Assay
  • Preparation of PR: Dilute the purified progesterone receptor to a final concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.

  • Incubation: In a series of tubes, combine the diluted PR, a fixed concentration of [³H]-Progesterone (typically at or below its Kd), and varying concentrations of either unlabeled progesterone (for the standard curve) or the biotinylated progesterone derivatives.

  • Equilibration: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the PR-ligand complexes.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The Kd of the test compound can then be calculated using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological context, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Competitive Binding Assay Receptor Progesterone Receptor (PR) Incubation Incubate PR, [³H]-Progesterone, and Competitors Receptor->Incubation RadioLigand [³H]-Progesterone RadioLigand->Incubation Competitors Unlabeled Progesterone Biotinylated Progesterone Competitors->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioligand Separation->Quantification Analysis Data Analysis (IC50, Kd) Quantification->Analysis Result Result Analysis->Result Determine Binding Affinity (Kd, IC50)

Figure 1. Workflow for a competitive radioligand binding assay.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP Binding PR Progesterone Receptor (PR) PR_P Activated PR Dimer PR->PR_P Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_P->PRE Nuclear Translocation and DNA Binding Gene Target Gene PRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation

Figure 2. Progesterone receptor signaling pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Progesterone 3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Progesterone (B1679170) 3-biotin, a biotinylated derivative of progesterone used in research, is critical to ensure laboratory safety and environmental protection. Due to its hormonal activity and potential hazards, this compound must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.

Hazard Profile and Safety Precautions

Hazard ClassificationDescriptionSource
Carcinogenicity May cause cancer.[1] Suspected of causing cancer.[1]
Reproductive Toxicity May damage fertility or the unborn child. May cause harm to breast-fed children.[1][1]

Step-by-Step Disposal Protocol

The disposal of Progesterone 3-biotin must comply with local, regional, and national regulations for hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular household garbage.[1]

  • Segregation of Waste :

    • All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers, must be collected separately from other laboratory waste.

    • Liquid waste containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.

  • Waste Container Labeling :

    • Use a chemically resistant container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]

    • Provide them with accurate information about the waste composition.

  • Decontamination of Work Area :

    • After handling and preparing the waste for disposal, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.[4] Use an appropriate solvent (e.g., ethanol) followed by a cleaning agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Bag or Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in a Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store_waste->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Waste Disposed of Safely disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.